Product packaging for 5'-O-Benzoylcytidine(Cat. No.:CAS No. 62374-29-2)

5'-O-Benzoylcytidine

Cat. No.: B15454479
CAS No.: 62374-29-2
M. Wt: 347.32 g/mol
InChI Key: FGSKBSJIDNIGEV-FMKGYKFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-O-Benzoylcytidine is a useful research compound. Its molecular formula is C16H17N3O6 and its molecular weight is 347.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O6 B15454479 5'-O-Benzoylcytidine CAS No. 62374-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62374-29-2

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13-,14-/m1/s1

InChI Key

FGSKBSJIDNIGEV-FMKGYKFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5'-O-Benzoylcytidine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5'-O-Benzoylcytidine, a crucial intermediate in the preparation of modified nucleosides for therapeutic and research purposes. The strategic placement of a benzoyl group at the 5'-position of cytidine allows for selective modifications at other positions of the ribose sugar and the nucleobase, making it a valuable building block in medicinal chemistry and molecular biology.

Introduction to this compound

This compound is a protected nucleoside in which the primary 5'-hydroxyl group of cytidine is masked with a benzoyl group. This protection is a fundamental step in the synthesis of various nucleoside analogs, including antiviral and anticancer agents. The benzoyl group is stable under a range of reaction conditions, yet can be readily removed when desired, making it an effective protecting group. The selective synthesis of the 5'-O-monobenzoylated product is a key challenge due to the presence of other reactive functional groups, namely the secondary 2'- and 3'-hydroxyl groups on the ribose moiety and the N4-amino group on the cytosine base.

Methodologies for Synthesis

The selective benzoylation of the 5'-hydroxyl group of cytidine relies on the inherently higher reactivity of the primary hydroxyl group compared to the secondary hydroxyls and the exocyclic amino group. Several strategies have been developed to achieve this regioselectivity.

Direct Regioselective Benzoylation

This approach involves the direct reaction of unprotected cytidine with a benzoylating agent under carefully controlled conditions to favor acylation at the 5'-position.

Reaction Scheme:

G cluster_0 Direct Benzoylation of Cytidine Cytidine Cytidine Reaction Reaction Cytidine->Reaction BenzoylChloride Benzoyl Chloride (or Benzoic Anhydride) BenzoylChloride->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction catalyst Product This compound Byproducts Di- and tri-benzoylated byproducts, N4-benzoylated byproduct Reaction->Product Major Product Reaction->Byproducts Minor Products

Caption: Direct benzoylation of cytidine to yield this compound.

Experimental Protocol:

A common procedure involves the slow, portion-wise addition of benzoyl chloride to a cooled solution of cytidine in a suitable solvent, typically pyridine. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at a low level (e.g., 0-5 °C) to enhance the selectivity for the more reactive 5'-hydroxyl group.

Key Experimental Parameters and Their Effects:

ParameterEffect on Reaction
Temperature Lower temperatures (0-5 °C) favor the kinetic product, this compound. Higher temperatures can lead to the formation of di- and tri-benzoylated byproducts.
Rate of Addition Slow, dropwise addition of the benzoylating agent helps to maintain a low local concentration, thus improving selectivity for the primary hydroxyl group.
Stoichiometry Using a slight excess of the benzoylating agent can drive the reaction to completion, but a large excess will increase the formation of polysubstituted products.
Solvent Pyridine is a common choice as it also acts as a base. Other aprotic solvents can be used in combination with a non-nucleophilic base.

Purification:

The crude reaction mixture typically contains the desired product along with unreacted cytidine and various benzoylated byproducts. Purification is most commonly achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can effectively separate the monobenzoylated product from other components.

Enzymatic Regioselective Acylation

Enzymatic methods offer high regioselectivity under mild reaction conditions. Lipases, such as those from Candida antarctica (Novozym-435), can catalyze the acylation of the 5'-hydroxyl group of nucleosides with high precision.

Workflow for Enzymatic Synthesis:

G cluster_workflow Enzymatic Synthesis Workflow start Start: Cytidine & Acyl Donor reaction Incubation with Lipase in Organic Solvent start->reaction filtration Filtration to remove Enzyme reaction->filtration purification Purification of Product (e.g., Chromatography) filtration->purification product End: this compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol:

Cytidine is suspended in an anhydrous organic solvent (e.g., tetrahydrofuran or dioxane) with an acyl donor, such as benzoic anhydride or an activated ester of benzoic acid. The immobilized lipase is then added, and the mixture is incubated at a controlled temperature (typically 30-50 °C) with agitation. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the enzyme is removed by filtration, and the product is isolated and purified.

Advantages of Enzymatic Synthesis:

  • High Regioselectivity: Minimizes the formation of byproducts.

  • Mild Reaction Conditions: Avoids harsh reagents and extreme temperatures, which can be beneficial for sensitive substrates.

  • Environmentally Friendly: Enzymes are biodegradable catalysts.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chemical synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

Synthesis MethodStarting MaterialReagentsTypical Yield (%)Purity (%)
Direct BenzoylationCytidineBenzoyl Chloride, Pyridine40-60>95 (after chromatography)

Characterization Data

Accurate characterization of this compound is essential to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides key information about the structure. The downfield shift of the 5'-protons (H-5' and H-5'') compared to those in unprotected cytidine is a clear indicator of benzoylation at this position. The aromatic protons of the benzoyl group will appear in the range of 7.4-8.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the benzoyl group at around 166 ppm. The C-5' carbon signal will also be shifted downfield upon esterification.

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the product. The expected [M+H]⁺ ion for this compound (C₁₆H₁₇N₃O₆) would be approximately m/z 348.11.

Conclusion

The synthesis of this compound is a fundamental process in nucleoside chemistry, enabling the development of a wide array of modified nucleosides for research and therapeutic applications. While direct chemical benzoylation remains a widely used method, enzymatic approaches offer a highly selective and environmentally benign alternative. Careful control of reaction conditions and effective purification are critical for obtaining the desired product in high purity. The characterization techniques outlined in this guide are essential for verifying the successful synthesis of this important building block.

The In Vitro Mechanism of Action of 5'-O-Benzoylcytidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a notable scarcity of direct in vitro studies on the specific compound 5'-O-Benzoylcytidine. However, by examining the activities of structurally related cytidine analogs and benzoyl-modified nucleosides, a likely mechanistic framework can be extrapolated. This guide synthesizes the current understanding of this class of compounds, providing researchers, scientists, and drug development professionals with a technical overview of their potential in vitro mechanisms of action, supported by data from analogous molecules.

Cytidine analogs are a well-established class of molecules with significant therapeutic potential, primarily in the realms of oncology and virology. The introduction of a benzoyl group at the 5'-O position of the cytidine scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity, which can influence cellular uptake and interaction with intracellular targets.

Core Postulated Mechanism of Action: DNA Methyltransferase Inhibition

A primary mechanism of action for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs). These enzymes are crucial for maintaining methylation patterns on DNA, which play a key role in gene regulation. In many cancers, hypermethylation of tumor suppressor genes leads to their silencing. Cytidine analogs can be incorporated into DNA during replication. Once incorporated, they can covalently trap DNMTs, leading to the depletion of active enzyme and subsequent hypomethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis and inhibiting tumor growth. While direct evidence for this compound is unavailable, this remains a principal hypothesis for its anticancer activity.

Experimental Data from Structurally Related Compounds

Due to the absence of specific data for this compound, we present findings from closely related benzoyl-modified nucleosides and other cytidine analogs to provide a representative understanding of potential in vitro activities.

Table 1: In Vitro Activity of Selected Benzoyl-Modified Nucleosides and Cytidine Analogs

CompoundTarget/AssayCell Line(s)EndpointResult
Benzoyl-modified pyrimidine nucleosidesTyrosyl-DNA phosphodiesterase 1 (TDP1)Not specified (purified enzyme)IC50Submicromolar inhibition
5-NitrocytidinePoliovirus RNA-dependent RNA polymeraseNot specified (purified enzyme)Kd1.1 ± 0.1 μM
5-AzacytidineDNA MethyltransferaseVarious cancer cell linesGene expression, ApoptosisRe-expression of tumor suppressor genes, induction of apoptosis

Potential Signaling Pathways and Cellular Effects

Based on the activities of related compounds, this compound could potentially influence several key cellular pathways.

DNA Damage and Cell Cycle Arrest

The incorporation of modified nucleosides into DNA can trigger a DNA damage response. This can lead to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is too extensive, this can lead to the induction of apoptosis.

DNA_Damage_Pathway 5_O_Benzoylcytidine This compound (hypothesized) DNA_Incorporation Incorporation into DNA 5_O_Benzoylcytidine->DNA_Incorporation DNMT_Inhibition DNMT Inhibition DNA_Incorporation->DNMT_Inhibition DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized DNA damage and cell cycle arrest pathway.
Antiviral Activity

Cytidine analogs can also exhibit antiviral activity by acting as chain terminators during viral replication or by inhibiting viral polymerases. The 5'-O-benzoyl modification could enhance the cellular permeability of the nucleoside, leading to higher intracellular concentrations and more potent antiviral effects.

Antiviral_Mechanism 5_O_Benzoylcytidine This compound Cellular_Uptake Enhanced Cellular Uptake (due to benzoyl group) 5_O_Benzoylcytidine->Cellular_Uptake Intracellular_Activation Intracellular Phosphorylation Cellular_Uptake->Intracellular_Activation Active_Metabolite Active Triphosphate Metabolite Intracellular_Activation->Active_Metabolite Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Postulated antiviral mechanism of action.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the in vitro mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition Assay
  • In Vitro DNMT Activity Assay: To directly measure the inhibitory effect on DNMT enzymes.

    • Use a commercially available DNMT activity assay kit.

    • Incubate recombinant DNMT1, DNMT3A, or DNMT3B with a DNA substrate and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound.

    • Measure the incorporation of methyl groups into the DNA substrate using a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: To investigate the effect on cell cycle distribution.

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay
  • Annexin V/PI Staining: To detect and quantify apoptosis.

    • Treat cells with this compound for a predetermined time.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and propidium iodide.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow Compound This compound Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Compound->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity DNMT_Assay DNMT Inhibition Assay Cell_Culture->DNMT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Data_Analysis Data Analysis and Mechanism Elucidation Cytotoxicity->Data_Analysis DNMT_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

A typical workflow for in vitro characterization.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, the established mechanisms of related cytidine analogs and benzoyl-modified nucleosides provide a strong foundation for hypothesizing its in vitro activity. The primary anticipated mechanisms include the inhibition of DNA methyltransferases, leading to epigenetic modifications and the re-activation of tumor suppressor genes, as well as potential antiviral effects through the inhibition of viral polymerases. The benzoyl moiety is likely to enhance the compound's cellular permeability, potentially increasing its potency.

Future in vitro research should focus on validating these hypotheses through rigorous experimentation using the protocols outlined above. Determining the specific IC50 values in various cancer cell lines, quantifying the extent of DNMT inhibition, and elucidating the precise effects on cell cycle progression and apoptosis will be crucial for understanding the therapeutic potential of this compound. Furthermore, head-to-head studies with clinically relevant cytidine analogs would provide valuable context for its relative efficacy and potential advantages.

5'-O-Benzoylcytidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of 5'-O-Benzoylcytidine. Due to a lack of specific public data for this particular nucleoside analogue, this document leverages information on structurally related compounds to infer its likely physicochemical properties. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and stability profiles, crucial for its application in research and drug development.

Introduction to this compound

This compound is a modified nucleoside, an analogue of cytidine, which features a benzoyl group attached to the 5' hydroxyl position of the ribose sugar. This modification can significantly alter the molecule's properties, including its lipophilicity, cell permeability, and metabolic stability, making it a compound of interest in medicinal chemistry and molecular biology. Understanding its solubility and stability is paramount for its effective use in experimental settings and potential therapeutic applications.

Inferred Physicochemical Properties

Table 1: Physicochemical Properties of N4-Benzoylcytidine (CAS 13089-48-0)

PropertyValueSource
Molecular FormulaC16H17N3O6[1][2]
Molecular Weight347.32 g/mol [1][2]
Melting Point230-234°C (decomposes)[1][2]
AppearanceWhite to off-white powder or crystal[1]
Storage Temperature2-8°C[2]

The benzoyl group at the 5'-position is expected to increase the lipophilicity of this compound compared to unmodified cytidine. This increased lipophilicity may result in lower aqueous solubility but enhanced solubility in organic solvents.

Solubility Profile

Quantitative solubility data for this compound is not published. However, for the related isomer, N4-Benzoylcytidine, some qualitative solubility information is available.

Table 2: Qualitative Solubility of N4-Benzoylcytidine

SolventSolubilitySource
1N NaOHSoluble (10 mg/ml)[1]
MethanolSoluble[1]
DMSOSoluble[1]

It is anticipated that this compound will exhibit similar solubility in polar aprotic solvents like DMSO and in lower alcohols like methanol. Its aqueous solubility is likely to be low but can be enhanced at acidic or alkaline pH due to the ionizable groups on the cytosine base.

Stability Profile

The stability of this compound is primarily influenced by the hydrolysis of the ester linkage at the 5'-position. This reaction is susceptible to catalysis by both acid and base.

  • Acidic Conditions: In acidic solutions, the glycosidic bond of cytidine and its derivatives can also be susceptible to hydrolysis, leading to the formation of cytosine and the benzoylated ribose.[3][4]

  • Alkaline Conditions: Under basic conditions, the ester bond is prone to saponification, yielding cytidine and benzoate. The rate of hydrolysis is expected to increase with pH.

  • Enzymatic Degradation: Esterases present in biological systems can catalyze the hydrolysis of the 5'-O-benzoyl group, releasing cytidine. This can be a critical factor in in vitro and in vivo experimental settings.

Generally, benzoylation can enhance the chemical stability of nucleosides compared to their unmodified counterparts.[5] However, the ester linkage remains a point of potential degradation.

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Create saturated solution prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (e.g., 24-48h) equil1->equil2 analysis1 Filter/centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify concentration in the supernatant analysis1->analysis2 analysis3 Use validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Shake-flask method for solubility determination.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment

The chemical stability of this compound in solution can be assessed by monitoring its degradation over time under controlled conditions.

G cluster_setup Experimental Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis and Data Processing setup1 Prepare stock solution of this compound setup2 Dilute into buffers of different pH and temperature setup1->setup2 incub1 Incubate solutions under controlled conditions setup2->incub1 incub2 Withdraw aliquots at specific time points incub1->incub2 analysis1 Quench reaction if necessary incub2->analysis1 analysis2 Analyze samples by stability-indicating HPLC method analysis1->analysis2 analysis3 Plot concentration vs. time analysis2->analysis3 analysis4 Determine degradation kinetics (e.g., half-life) analysis3->analysis4

Workflow for solution stability testing.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted into a series of aqueous buffers covering a range of pH values (e.g., pH 2, 5, 7.4, 9).

  • Incubation: The solutions are incubated at controlled temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.

  • Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: The concentration of the parent compound and the appearance of any degradation products are monitored using a stability-indicating HPLC method. This method should be capable of resolving the parent drug from its potential degradants.

  • Data Analysis: The natural logarithm of the remaining concentration of this compound is plotted against time to determine the degradation rate constant and the half-life at each condition.

Signaling Pathways and Experimental Workflows

At present, there are no well-defined signaling pathways specifically attributed to this compound. Its biological activity would likely be investigated in the context of nucleoside metabolism and its potential incorporation into nucleic acids or as an inhibitor of specific enzymes. The experimental workflow to investigate such interactions is outlined below.

G cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies hypo1 Structural similarity to cytidine hypo2 Potential as pro-drug or enzyme inhibitor hypo1->hypo2 invitro1 Enzyme inhibition assays hypo2->invitro1 invitro2 Cell-based proliferation/cytotoxicity assays invitro1->invitro2 invitro3 Metabolic stability in cell lysates/microsomes invitro2->invitro3 mech1 Target identification and validation invitro3->mech1 mech2 Analysis of downstream signaling effects mech1->mech2

General workflow for investigating the biological activity of this compound.

This workflow provides a logical progression from initial hypothesis based on chemical structure to detailed mechanistic studies to elucidate the biological role of this compound.

Conclusion

While specific quantitative solubility and stability data for this compound are not currently available in the literature, this guide provides a framework for understanding its likely properties based on related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support the use of this compound in their studies. The generation of such data will be invaluable for the scientific community and for advancing the potential applications of this and other modified nucleosides.

References

The Double-Edged Sword: Unraveling the Biological Activity of 5'-O-Benzoylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

5'-O-Benzoylcytidine derivatives, a class of modified nucleosides, are emerging as compounds of significant interest in the fields of medicinal chemistry and drug development. The strategic addition of a benzoyl group at the 5'-O-position of the cytidine scaffold has been shown to modulate the parent molecule's chemical stability and biological activity, leading to promising antiviral and anticancer properties. This in-depth technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Quantitative Biological Activity

The biological efficacy of this compound derivatives has been evaluated against various cancer cell lines and viruses. The following tables summarize the available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) for anticancer activity and half-maximal effective concentration (EC50) for antiviral activity. This data provides a comparative overview of the potency of different structural modifications.

Table 1: Anticancer Activity of this compound and Related Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 6 (a cytidine analog) Ehrlich's ascites carcinoma (EAC)1168.97[1]
5-Benzoyl-thieno[2,3-b]pyridine (7h) HCT1160.025-0.05[2]
5-Benzoyl-thieno[2,3-b]pyridine (7i) MDA-MB-2310.025-0.05[2]

Note: Data for direct this compound derivatives is limited in publicly available literature. The table includes closely related structures to provide context for the potential activity of this class of compounds.

Table 2: Antiviral Activity of Benzoylated Cytidine and Related Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
N4-(benzoyloxy)cytidine PoxvirusesPotent (exact value not specified)

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on standardized in vitro assays. Below are detailed methodologies for the key experiments commonly cited in the study of nucleoside analogs.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves the protection of the amino group at the N4 position, followed by the selective benzoylation of the 5'-hydroxyl group of the ribose sugar.

General Procedure for the Synthesis of N-Substituted Benzimidazole-Derived Schiff Bases (as an example of a related synthetic methodology):

  • Starting Material Preparation: 2-amino-1-methylbenzimidazole and 4-N,N-dimethylamino-benzaldehyde are used as initial reactants.[3]

  • Condensation Reaction: The starting materials are refluxed in absolute ethanol.[3]

  • Purification: The resulting product is purified to yield the desired Schiff base.[3]

A more specific protocol for a series of this compound derivatives would typically involve:

  • Protection of Cytidine: The N4-amino group of cytidine is protected, often with a benzoyl group, to prevent unwanted side reactions.

  • Selective 5'-O-Benzoylation: The protected cytidine is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group at the 5'-hydroxyl position.

  • Purification: The final product is purified using techniques such as column chromatography to obtain the desired this compound derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: An MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

  • Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.

  • Virus and Compound Incubation: A known concentration of the virus is pre-incubated with serial dilutions of the this compound derivative.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: The plates are incubated for several days to allow plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Mechanisms of Action and Signaling Pathways

The biological activity of this compound derivatives is believed to stem from their nature as nucleoside analogs. These compounds can interfere with fundamental cellular processes, particularly nucleic acid synthesis, leading to antiviral and anticancer effects.

General Mechanism of Action of Nucleoside Analogs

The primary mechanism of action for many nucleoside analogs involves a multi-step intracellular process:

G cluster_cell Host Cell cluster_target Viral/Cellular Target Drug This compound Derivative Transport Nucleoside Transporters Drug->Transport Uptake Intracellular_Drug Intracellular Derivative Transport->Intracellular_Drug Kinase1 Cellular/Viral Kinases (Phosphorylation) Intracellular_Drug->Kinase1 Monophosphate Monophosphate (Active Metabolite) Kinase1->Monophosphate Kinase2 Cellular Kinases Monophosphate->Kinase2 Triphosphate Triphosphate (Active Form) Kinase2->Triphosphate Polymerase Viral RNA/DNA Polymerase or Cellular DNA Polymerase Triphosphate->Polymerase Substrate Mimicry Incorporation Incorporation into Viral/Cellular Nucleic Acid Polymerase->Incorporation Termination Chain Termination/ Inhibition of Replication Incorporation->Termination

Caption: Intracellular activation of nucleoside analogs.

Once inside the cell, these derivatives are often phosphorylated by cellular or viral kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to the termination of the growing DNA or RNA chain and thereby inhibiting viral replication or cancer cell proliferation.[4]

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for this compound derivatives are not yet fully elucidated, the incorporation of such nucleoside analogs into the DNA of cancer cells can trigger a cascade of events associated with DNA damage response and apoptosis.

G Drug This compound Derivative Triphosphate DNA_Incorporation Incorporation into Cellular DNA Drug->DNA_Incorporation DNA_Damage DNA Damage/ Replication Stress DNA_Incorporation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Cell_Cycle_Arrest Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential DNA damage-induced apoptotic pathway.

The incorporation of the analog can lead to DNA strand breaks or replication fork collapse, which activates DNA damage sensors like ATM and ATR. This, in turn, can activate the p53 tumor suppressor protein, leading to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis through the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antiviral and anticancer agents. The benzoyl moiety appears to play a crucial role in enhancing their biological activity. However, the currently available public data on a wide range of these specific derivatives is limited. Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound analogs to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be critical for their optimization and potential clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to undertake such investigations and contribute to the growing body of knowledge on this intriguing class of molecules.

References

The Pivotal Role of 5'-O-Benzoylcytidine in Nucleic Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of nucleic acid chemistry, the precise manipulation and synthesis of oligonucleotides are paramount. This endeavor relies on a sophisticated protecting group strategy to ensure the specific and efficient formation of phosphodiester bonds. Among the arsenal of protective groups, the benzoyl group, particularly when applied to the 5'-hydroxyl position of nucleosides, plays a crucial role. 5'-O-Benzoylcytidine stands as a key intermediate in this chemical symphony, enabling the controlled assembly of DNA and RNA strands. Its application extends beyond a mere synthetic tool, as benzoylated cytidine analogs also exhibit significant potential in the realm of antiviral drug development. This technical guide provides an in-depth exploration of the synthesis, application, and significance of this compound in modern nucleic acid chemistry.

Core Applications of this compound

The utility of this compound is primarily centered around two key areas:

  • Oligonucleotide Synthesis: The benzoyl group serves as a robust protecting group for the 5'-hydroxyl function of cytidine. This protection is essential during the phosphoramidite method of oligonucleotide synthesis, preventing unwanted side reactions at the 5'-position while the phosphoramidite chemistry proceeds at the 3'-hydroxyl group. The stability of the benzoyl ester linkage under the conditions of the synthesis cycle, coupled with its selective removal under basic conditions, makes it a valuable tool for the synthetic chemist.

  • Prodrugs and Antiviral Agents: Modified nucleosides, including those with benzoyl modifications, are a cornerstone of antiviral drug development. Benzoylated cytidine analogs can act as prodrugs, which are metabolized within the cell to their active triphosphate forms. These active forms can then interfere with viral replication by inhibiting viral RNA-dependent RNA polymerases.[1] This mechanism of action, known as lethal mutagenesis, introduces errors into the replicating viral genome, ultimately leading to a loss of viral viability.[1]

Data Presentation: Spectroscopic and Physical Properties

The characterization of this compound and its derivatives is crucial for confirming its identity and purity. The following tables summarize key quantitative data.

Table 1: Physical and Spectroscopic Data for N4-Benzoylcytidine

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₃O₆[2]
Molecular Weight347.32 g/mol [2]
CAS Number13089-48-0[2]

Table 2: ¹H NMR Spectral Data for N4-Benzoylcytidine

Chemical Shift (ppm)MultiplicityAssignment
11.2sNH
8.525dH-6
8.025mBenzoyl H
7.636mBenzoyl H
7.530mBenzoyl H
7.36dH-5
5.847dH-1'
5.55t2'-OH
5.22d3'-OH
5.09d5'-OH
4.05mH-2'
4.02mH-3'
3.96mH-4'
3.79mH-5'a
3.65mH-5'b

Note: Data is for the related compound N4-Benzoylcytidine and serves as a reference.

Table 3: Mass Spectrometry Data for Benzoyl-Derivatized Compounds

Compound TypeIonization MethodKey Fragment (m/z)DescriptionReference
Benzoyl Labeled AnalytesESI-MS/MS105Benzoyl cation (C₇H₅O)⁺[3][4]
5-MethylcytidineLC-ESI-QTOF257.1012[M+H]⁺[5]

Experimental Protocols

Protocol 1: Selective 5'-O-Benzoylation of Cytidine (Generalized)

This protocol is based on the principles of regioselective acylation of polyols and can be adapted for the specific benzoylation of the 5'-hydroxyl group of cytidine.[6]

Materials:

  • Cytidine

  • Benzoyl chloride or 1-Benzoylimidazole[6]

  • Pyridine (as solvent and base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst[6]

  • Acetonitrile (dry)[6]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • Dissolve cytidine in a minimal amount of dry pyridine or a mixture of dry acetonitrile and DMF.[6]

  • Cool the solution to 0 °C in an ice bath.

  • If using DBU as a catalyst, add 0.2 equivalents to the solution and stir for 10 minutes at 50 °C.[6]

  • Slowly add 1.1 equivalents of benzoyl chloride or 1-benzoylimidazole to the stirred solution.[6] The reaction is typically monitored by thin-layer chromatography (TLC).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or as indicated by TLC analysis.[7]

  • Upon completion, quench the reaction by adding a small amount of water or saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound.[6]

Protocol 2: Deprotection of the 5'-Benzoyl Group

The removal of the benzoyl protecting group is typically achieved by saponification under basic conditions.

Materials:

  • This compound derivative

  • Methanolic ammonia or a solution of sodium methoxide in methanol

  • Methanol

  • Dowex-50 (H⁺ form) resin or equivalent ion-exchange resin

Procedure:

  • Dissolve the this compound-containing compound in methanol.

  • Add a solution of methanolic ammonia or sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with Dowex-50 (H⁺ form) resin.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected cytidine derivative.

Mandatory Visualization

The following diagrams illustrate key processes involving this compound and its analogs.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle start 1. Start with first nucleoside on solid support (5'-DMT protected) detritylation 2. Detritylation: Remove 5'-DMT group start->detritylation coupling 3. Coupling: Add 5'-O-Benzoyl-N-Benzoyl-Cytidine Phosphoramidite detritylation->coupling capping 4. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 5. Oxidation: Stabilize phosphite triester to phosphate triester capping->oxidation repeat Repeat cycle for next nucleoside oxidation->repeat n cycles cleavage 6. Cleavage from support and Deprotection oxidation->cleavage Final cycle repeat->detritylation final_product Purified Oligonucleotide cleavage->final_product Antiviral_Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication prodrug This compound Analog (Prodrug) nucleoside_analog Cytidine Analog prodrug->nucleoside_analog Intracellular Esterases monophosphate Analog-Monophosphate nucleoside_analog->monophosphate Host Kinases diphosphate Analog-Diphosphate monophosphate->diphosphate Host Kinases triphosphate Analog-Triphosphate (Active Form) diphosphate->triphosphate Host Kinases viral_polymerase Viral RNA-Dependent RNA Polymerase triphosphate->viral_polymerase Incorporation into viral_rna Viral RNA Genome mutated_rna Mutated Viral RNA viral_polymerase->mutated_rna Lethal Mutagenesis error_catastrophe Error Catastrophe & Loss of Viability mutated_rna->error_catastrophe

References

5'-O-Benzoylcytidine: A Linchpin in the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The chemical synthesis of these potent therapeutic agents often requires a strategic approach involving the use of protecting groups to achieve regioselectivity and ensure the desired chemical transformations. Among these, 5'-O-Benzoylcytidine has emerged as a key precursor, offering a versatile platform for the introduction of diverse chemical modifications at various positions of the cytidine scaffold. This technical guide provides an in-depth overview of the role of this compound in the synthesis of nucleoside analogs, complete with experimental protocols, quantitative data, and mechanistic insights.

The Strategic Importance of the 5'-O-Benzoyl Protecting Group

The 5'-hydroxyl group of cytidine is the most reactive of its three hydroxyl groups. To selectively modify the 2' or 3' positions, or the cytosine base itself, it is imperative to first "block" or "protect" the 5'-hydroxyl group. The benzoyl group, introduced via benzoylation, serves as an effective protecting group for this purpose. Its key advantages include:

  • Stability: The benzoyl ester is stable under a wide range of reaction conditions used for subsequent modifications.

  • Facile Introduction and Removal: It can be readily introduced using benzoyl chloride and removed under mild basic conditions, ensuring the integrity of the final nucleoside analog.

  • Crystallinity: Benzoylated intermediates are often crystalline, which facilitates their purification by recrystallization.

The general workflow for utilizing this compound as a precursor is depicted below.

Experimental Workflow Cytidine Cytidine N_Acetylcytidine N4-Acetylcytidine Cytidine->N_Acetylcytidine Acetylation Benzoylcytidine 5'-O-Benzoyl-N4-acetylcytidine N_Acetylcytidine->Benzoylcytidine 5'-O-Benzoylation ModifiedAnalog Modified Nucleoside Analog Benzoylcytidine->ModifiedAnalog Modification (e.g., at 2', 3', or base) FinalAnalog Final Nucleoside Analog ModifiedAnalog->FinalAnalog Deprotection

Figure 1: General experimental workflow for the synthesis of nucleoside analogs starting from cytidine, highlighting the key step of 5'-O-benzoylation.

Synthesis of Nucleoside Analogs via this compound: A Case Study

To illustrate the practical application of this compound, we will detail a representative synthesis of a 2',3'-modified cytidine analog. This multi-step process begins with the protection of the exocyclic amine of cytidine, followed by the selective benzoylation of the 5'-hydroxyl group.

Experimental Protocols

Step 1: Synthesis of N4-Acetylcytidine

This initial step protects the exocyclic amino group of the cytosine base from undesired side reactions.

  • Reagents: Cytidine, Acetic Anhydride, Pyridine.

  • Procedure:

    • Suspend cytidine in pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Co-evaporate the residue with toluene to remove residual pyridine.

    • Purify the crude product by recrystallization from ethanol to afford N4-Acetylcytidine as a white solid.

Step 2: Synthesis of 5'-O-Benzoyl-N4-acetylcytidine

This is the key step where the 5'-hydroxyl group is selectively protected.

  • Reagents: N4-Acetylcytidine, Benzoyl Chloride, Pyridine.

  • Procedure:

    • Dissolve N4-Acetylcytidine in anhydrous pyridine and cool to 0°C.

    • Add benzoyl chloride dropwise with stirring.

    • Allow the reaction to proceed at 0°C for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 5'-O-Benzoyl-N4-acetylcytidine.

Step 3: Modification of the Sugar Moiety (Example: Synthesis of a 2',3'-Dideoxy-3'-azido derivative)

With the 5'-position protected, modifications at the 2' and 3' positions can be carried out. This example outlines the introduction of an azido group, a common precursor for an amino group or for use in click chemistry.

  • Reagents: 5'-O-Benzoyl-N4-acetylcytidine, Methanesulfonyl Chloride, Sodium Azide, DMF.

  • Procedure:

    • Dissolve 5'-O-Benzoyl-N4-acetylcytidine in anhydrous pyridine and cool to 0°C.

    • Add methanesulfonyl chloride dropwise and stir for several hours at 0°C to form the 2',3'-dimesylate.

    • Warm the reaction to room temperature and then heat to effect the formation of the 2,2'-anhydro intermediate.

    • After completion, the solvent is removed, and the residue is dissolved in DMF.

    • Add sodium azide and heat the mixture to introduce the azido group at the 3'-position with inversion of stereochemistry.

    • After the reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 4: Deprotection to Yield the Final Nucleoside Analog

The final step involves the removal of the benzoyl and acetyl protecting groups.

  • Reagents: Modified nucleoside analog from Step 3, Methanolic Ammonia.

  • Procedure:

    • Dissolve the protected nucleoside analog in saturated methanolic ammonia.

    • Stir the solution at room temperature in a sealed vessel until deprotection is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure.

    • Purify the final product by silica gel chromatography or recrystallization.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)
1. N-Acetylation of CytidineN4-Acetylcytidine85-95
2. 5'-O-Benzoylation of N4-Acetylcytidine5'-O-Benzoyl-N4-acetylcytidine70-85
3. Modification and Azidation3'-Azido-2',3'-dideoxy-5'-O-benzoyl-N4-acetylcytidine50-70
4. Deprotection3'-Azido-2',3'-dideoxycytidine80-90

Spectroscopic Data for a Key Intermediate: N4-Benzoylcytidine

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, NH), 8.53 (d, J=7.5 Hz, 1H, H-6), 8.03 (d, J=7.4 Hz, 2H, Ar-H), 7.64 (t, J=7.4 Hz, 1H, Ar-H), 7.53 (t, J=7.6 Hz, 2H, Ar-H), 7.36 (d, J=7.5 Hz, 1H, H-5), 5.85 (d, J=2.8 Hz, 1H, H-1'), 5.55 (d, J=5.2 Hz, 1H, 2'-OH), 5.22 (d, J=4.8 Hz, 1H, 3'-OH), 5.09 (t, J=5.4 Hz, 1H, 5'-OH), 4.05 (m, 1H, H-2'), 4.02 (m, 1H, H-3'), 3.96 (m, 1H, H-4'), 3.79 (m, 1H, H-5'a), 3.65 (m, 1H, H-5'b).[1]

Biological Activity and Signaling Pathways of Resulting Analogs

Nucleoside analogs derived from this compound precursors often exhibit potent antiviral or anticancer activity. The specific mechanism of action depends on the structural modifications introduced.

For instance, 3'-azido-containing nucleoside analogs, such as the one described in the case study, are precursors to powerful chain-terminating inhibitors of viral reverse transcriptases. Once inside the cell, these analogs are phosphorylated by host cell kinases to their active triphosphate form.

Mechanism of Action Analog Nucleoside Analog (e.g., 3'-azido derivative) Kinase1 Host Cell Kinase 1 Analog->Kinase1 Analog_MP Analog Monophosphate Kinase1->Analog_MP Kinase2 Host Cell Kinase 2 Analog_MP->Kinase2 Analog_DP Analog Diphosphate Kinase2->Analog_DP Kinase3 Host Cell Kinase 3 Analog_DP->Kinase3 Analog_TP Analog Triphosphate (Active Form) Kinase3->Analog_TP RT Viral Reverse Transcriptase Analog_TP->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination

Figure 2: Signaling pathway illustrating the activation of a 3'-azido-nucleoside analog and its mechanism of action as a chain terminator in viral DNA synthesis.

This active triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group in the incorporated analog prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and ultimately inhibiting viral replication.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of a wide array of nucleoside analogs. The strategic use of the 5'-O-benzoyl protecting group allows for precise chemical modifications at other positions of the cytidine scaffold, enabling the creation of novel compounds with significant therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation nucleoside-based therapeutics.

References

The Antiviral Potential of 5'-O-Benzoylcytidine and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antiviral activity of 5'-O-Benzoylcytidine is limited in publicly available literature. This guide provides a comprehensive overview of the antiviral potential of closely related N4-benzoyl-cytidine analogs and other 5'-modified cytidine derivatives, which serve as valuable surrogates for understanding the potential mechanisms and activities of this compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively inhibiting viral replication by interfering with the synthesis of viral genetic material.[1] Cytidine analogs, in particular, have demonstrated broad-spectrum activity against a range of viruses. The strategic modification of the cytidine scaffold, including acylation at the N4 position and modifications at the 5'-hydroxyl group, has been a fruitful area of research for enhancing antiviral potency and improving pharmacokinetic profiles. This compound and its derivatives are of significant interest due to the potential for the benzoyl group to influence cellular uptake, metabolic activation, and interaction with viral enzymes. This document explores the known antiviral activities, mechanisms of action, and relevant experimental methodologies associated with benzoylated cytidine analogs.

Quantitative Antiviral and Cytotoxicity Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of various N4-acyl-2',3'-dideoxy-5-fluorocytidine (D2FC) and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) analogs. These compounds share structural similarities with this compound and provide insights into the potential efficacy of benzoyl-modified cytidines.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of N4-Acyl-D2FC Analogs in MT-2 Cells [2]

CompoundN4-SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)
D-D2FCH1.8 ± 0.4>100>56
1 Benzoyl 0.11 ± 0.03 >100 >909
2p-Bromobenzoyl0.05 ± 0.01>100>2000
3p-Iodobenzoyl0.04 ± 0.01>100>2500
4o-Nitrobenzoyl0.25 ± 0.07>100>400
5Nicotinoyl0.3 ± 0.1>100>333
6n-Butyryl0.4 ± 0.1>100>250

Table 2: Anti-HBV Activity of N4-Acyl-D2FC Analogs in HepAD38 Cells [2]

CompoundN4-SubstituentEC50 (µM)
D-D2FCH0.5 ± 0.1
1 Benzoyl 0.4 ± 0.1
2p-Bromobenzoyl0.3 ± 0.1
3p-Iodobenzoyl0.2 ± 0.05
4o-Nitrobenzoyl0.6 ± 0.2
5Nicotinoyl0.7 ± 0.2
6n-Butyryl0.8 ± 0.3

Proposed Mechanism of Action

The primary antiviral mechanism of action for many nucleoside analogs, including benzoylated cytidines, involves their intracellular conversion to the active triphosphate form. This process is typically initiated by host cell kinases. The resulting nucleoside triphosphate analog then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases (e.g., reverse transcriptase in HIV or DNA polymerase in HBV).[3] The incorporation of the analog into the growing viral DNA or RNA chain prevents further elongation, thus halting viral replication. It is suggested that for some N4-acyl nucleosides, a direct interaction of their triphosphates with the viral polymerase is involved in the antiviral activity.[2]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound (or Analog) Metabolite1 Monophosphate Prodrug->Metabolite1 Host Kinases Metabolite2 Diphosphate Metabolite1->Metabolite2 Host Kinases Metabolite3 Triphosphate (Active Form) Metabolite2->Metabolite3 Host Kinases Viral_Polymerase Viral RNA/DNA Polymerase Metabolite3->Viral_Polymerase Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination

Figure 1: Proposed intracellular activation pathway of benzoylated cytidine analogs.

Experimental Protocols

The following are representative protocols for the evaluation of antiviral activity and cytotoxicity of nucleoside analogs. These are generalized methods and may require optimization for specific compounds and viral strains.

Anti-HIV-1 Assay (MT-2 Cell Line)

This protocol is based on the methodology for determining the 50% effective concentration (EC50) of a compound required to inhibit HIV-1-induced cytopathic effect (CPE) in MT-2 cells.

Anti_HIV_Workflow Start Start Prepare_Cells Seed MT-2 cells in 96-well plates Start->Prepare_Cells Add_Compound Add serial dilutions of test compound Prepare_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 (e.g., strain IIIB) Add_Compound->Infect_Cells Incubate Incubate for 5 days at 37°C, 5% CO2 Infect_Cells->Incubate Measure_CPE Quantify cell viability (e.g., MTT assay) Incubate->Measure_CPE Analyze Calculate EC50 values using dose-response curves Measure_CPE->Analyze End End Analyze->End

Figure 2: General workflow for an anti-HIV-1 cytopathic effect assay.

Detailed Methodology:

  • Cell Preparation: Seed MT-2 cells into 96-well microtiter plates at a density of 2.5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Prepare serial dilutions of the test compound in the culture medium and add them to the appropriate wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a stock of HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the uninfected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-HBV Assay (HepAD38 Cell Line)

This protocol describes the determination of the EC50 of a compound for the inhibition of HBV DNA replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome.[3]

Detailed Methodology:

  • Cell Culture: Culture HepAD38 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, streptomycin, and G418. Maintain the cells in a tetracycline-containing medium to suppress HBV replication and remove tetracycline to induce replication for the assay.

  • Assay Setup: Seed the cells in 96-well plates and allow them to adhere. Remove the tetracycline-containing medium and add a fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the cells for 6 days, with a medium change containing the respective drug concentrations on day 3.

  • DNA Extraction: After incubation, lyse the cells and extract the total DNA.

  • HBV DNA Quantification (qPCR):

    • Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve of known HBV DNA concentrations to determine the copy number in each sample.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the untreated control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound in a relevant cell line (e.g., MT-2 or HepG2).

Cytotoxicity_Workflow Start Start Prepare_Cells Seed cells in 96-well plates Start->Prepare_Cells Add_Compound Add serial dilutions of test compound Prepare_Cells->Add_Compound Incubate Incubate for the duration of the antiviral assay Add_Compound->Incubate Measure_Viability Quantify cell viability (e.g., MTT assay) Incubate->Measure_Viability Analyze Calculate CC50 values from dose-response curves Measure_Viability->Analyze End End Analyze->End

Figure 3: General workflow for a cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed the desired cell line in 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 5 days for the anti-HIV assay).

  • Viability Assessment (MTT Assay): Follow the same procedure as described in the Anti-HIV-1 Assay (section 4.1, step 5).

  • Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.

Conclusion and Future Directions

While direct evidence for the antiviral activity of this compound is not yet prominent, the data from closely related N4-benzoyl-cytidine analogs are highly encouraging. These analogs exhibit potent and selective inhibition of HIV-1 and HBV in vitro. The benzoyl moiety appears to be a favorable substitution for enhancing antiviral activity without significantly increasing cytotoxicity.

Future research should focus on the direct synthesis and evaluation of this compound and a broader range of its derivatives against a diverse panel of viruses. Elucidating the precise intracellular metabolic pathway and identifying the specific viral and host enzymes involved will be crucial for understanding its mechanism of action and for rational drug design. Further studies should also explore the structure-activity relationship of different acyl groups at the 5'-O-position to optimize antiviral efficacy and pharmacokinetic properties.

References

5'-O-Benzoylcytidine: A Synthetic Nucleoside with Hypothetical Implications in Polymerase Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the interactions of 5'-O-Benzoylcytidine with DNA or RNA polymerases is not available in the current scientific literature. This document provides a technical guide based on the established roles of similar cytidine analogs and the plausible hypothesis that this compound may act as a prodrug of cytidine. The information presented herein, particularly regarding biological activity and polymerase interactions, is therefore theoretical and intended to guide future research.

Introduction: The Role of Modified Nucleosides in Polymerase Inhibition

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be recognized by viral or cellular DNA and RNA polymerases as substrates. Upon incorporation into a growing nucleic acid chain, these analogs can lead to chain termination or introduce mutations, thereby inhibiting replication. This compound is a chemically modified form of the natural nucleoside cytidine. While primarily utilized as a protected building block in the chemical synthesis of oligonucleotides, its structural similarity to other biologically active nucleoside analogs warrants an exploration of its potential interactions with polymerases, likely following intracellular metabolism.

The Prodrug Hypothesis: Unmasking the Active Moiety

The benzoyl group at the 5'-hydroxyl position of the ribose sugar in this compound is a common protecting group in organic synthesis. In a biological context, such ester linkages are often susceptible to cleavage by intracellular esterases. This raises the hypothesis that this compound could function as a prodrug, being metabolized in vivo to release cytidine.

Metabolism This compound This compound Cytidine Cytidine This compound->Cytidine Esterase Cytidine Monophosphate (CMP) Cytidine Monophosphate (CMP) Cytidine->Cytidine Monophosphate (CMP) Deoxycytidine Kinase Cytidine Diphosphate (CDP) Cytidine Diphosphate (CDP) Cytidine Monophosphate (CMP)->Cytidine Diphosphate (CDP) CMP Kinase Cytidine Triphosphate (CTP) Cytidine Triphosphate (CTP) Cytidine Diphosphate (CDP)->Cytidine Triphosphate (CTP) Nucleoside Diphosphate Kinase DNA/RNA Polymerases DNA/RNA Polymerases Cytidine Triphosphate (CTP)->DNA/RNA Polymerases Incorporation into DNA/RNA Incorporation into DNA/RNA DNA/RNA Polymerases->Incorporation into DNA/RNA Chain Termination / Mutagenesis Chain Termination / Mutagenesis Incorporation into DNA/RNA->Chain Termination / Mutagenesis

Hypothetical metabolic activation of this compound.

Following the removal of the benzoyl group, the resulting cytidine would need to be phosphorylated to its active triphosphate form (CTP) by cellular kinases to serve as a substrate for polymerases.

Interaction with DNA/RNA Polymerases: A General Perspective

Assuming this compound is converted to cytidine triphosphate (CTP), its interaction with polymerases would be identical to that of the natural nucleotide. CTP serves as one of the four essential building blocks for RNA synthesis by RNA polymerases and, in its deoxy form (dCTP), for DNA synthesis by DNA polymerases.

However, many therapeutic nucleoside analogs are modified at the sugar or base moiety. These modifications are key to their therapeutic effect. If this compound were to be metabolized to a modified cytidine analog (which is not suggested by its structure), its interaction with polymerases could lead to:

  • Chain Termination: The analog, once incorporated, may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to the termination of the growing nucleic acid chain.

  • Competitive Inhibition: The triphosphate form of the analog could compete with the natural CTP for the active site of the polymerase, thereby inhibiting the overall rate of nucleic acid synthesis.

  • Altered Polymerase Kinetics: The incorporation of the analog might be less efficient than the natural nucleotide, slowing down the rate of replication.

Quantitative Analysis of Polymerase Interactions

To rigorously assess the interaction of a nucleoside analog triphosphate with a polymerase, several quantitative parameters are determined. The following table outlines key kinetic parameters that would be relevant for studying the active metabolite of this compound, should one be identified.

ParameterDescriptionTypical Experimental Method
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the polymerase for the nucleotide substrate.Steady-state kinetic assays using varying concentrations of the nucleotide analog triphosphate.
kcat (Turnover Number) The maximum number of substrate molecules converted to product per enzyme active site per unit of time.Derived from Vmax and the enzyme concentration in steady-state kinetic assays.
kpol (Rate of Incorporation) The rate constant for the incorporation of a single nucleotide into the growing nucleic acid chain.Pre-steady-state kinetic analysis (e.g., rapid quench-flow experiments).
Kd (Dissociation Constant) A measure of the binding affinity between the polymerase and the nucleotide analog triphosphate.Can be determined from pre-steady-state kinetics or biophysical methods like isothermal titration calorimetry (ITC).
IC50 (Half-maximal Inhibitory Concentration) The concentration of the inhibitor that is required for 50% inhibition of the polymerase activity in vitro.In vitro polymerase activity assays with a range of inhibitor concentrations.
Selectivity Index (SI) The ratio of the cytotoxic concentration (CC50) to the effective antiviral or anticancer concentration (EC50). A higher SI indicates a more favorable therapeutic window.Determined from cell-based cytotoxicity and efficacy assays.

Experimental Protocols for Studying Polymerase Interactions

The following outlines general experimental methodologies that would be employed to investigate the interaction of a putative active metabolite of this compound with DNA or RNA polymerases.

In Vitro Polymerase Activity Assay

This assay measures the ability of a polymerase to incorporate nucleotides into a primer-template duplex.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing the purified polymerase, a defined primer-template DNA or RNA duplex, a divalent cation (typically Mg²⁺), and all four deoxy- or ribonucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]dCTP or [α-³²P]CTP) is prepared.

  • Inhibitor Addition: The test compound (the hypothetical active triphosphate of this compound) is added at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or the primer-template and incubated at the optimal temperature for the polymerase. The reaction is stopped after a specific time by adding a quenching solution (e.g., EDTA).

  • Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of primer extension is quantified by autoradiography or phosphorimaging.

  • Data Analysis: The extent of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor, allowing for the determination of the IC₅₀ value.

Polymerase_Assay cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis Components Polymerase Primer-Template [α-³²P]dNTPs/NTPs Mg²⁺ Incubation Incubate at Optimal Temperature Components->Incubation Inhibitor Test Compound (e.g., CTP analog) Inhibitor->Incubation Quench Stop Reaction (EDTA) Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Quantification Autoradiography/ Phosphorimaging PAGE->Quantification

Workflow for an in vitro polymerase activity assay.
Pre-Steady-State Kinetic Analysis

This technique is used to measure the rates of individual steps in the polymerase reaction, such as nucleotide binding and incorporation.

Methodology:

  • Rapid Quench-Flow: A rapid quench-flow instrument is used to mix the enzyme-DNA/RNA complex with the nucleotide substrate for very short time intervals (milliseconds).

  • Reaction and Quenching: The reaction is rapidly quenched with an appropriate solution (e.g., acid or EDTA).

  • Product Analysis: The amount of product formed at each time point is analyzed by PAGE and quantified.

  • Kinetic Modeling: The data are fit to kinetic models to determine the rate constants for substrate binding (kon, koff) and the maximum rate of incorporation (kpol).

Conclusion and Future Directions

Currently, this compound is recognized as a valuable intermediate in chemical synthesis rather than a bioactive agent. The potential for this compound to act as a prodrug for cytidine and subsequently influence DNA or RNA polymerase activity remains a compelling but unproven hypothesis.

Future research should focus on:

  • Metabolic Studies: Investigating the in vitro and in vivo metabolism of this compound to determine if the benzoyl group is cleaved and if cytidine is released.

  • Cellular Uptake and Phosphorylation: Quantifying the efficiency of cellular uptake and the subsequent phosphorylation of any resulting cytidine to its active triphosphate form.

  • Direct Polymerase Inhibition Assays: If metabolic activation is confirmed, conducting in vitro polymerase assays with the generated cytidine triphosphate to determine its effect on a panel of viral and human DNA and RNA polymerases.

  • Antiviral and Anticancer Screening: Evaluating the cytotoxic, antiviral, and anticancer activity of this compound in cell-based assays to ascertain any potential therapeutic utility.

Until such studies are performed, the role of this compound in interacting with DNA/RNA polymerases remains speculative. The frameworks and methodologies presented in this guide provide a roadmap for the systematic evaluation of this and other modified nucleosides as potential polymerase inhibitors.

foundational research on cytidine analogs like 5'-O-Benzoylcytidine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. This technical guide delves into the foundational research surrounding 5'-O-Benzoylcytidine, a key intermediate and a member of this important class of molecules. By exploring its synthesis, chemical properties, and biological activities, this document aims to provide a comprehensive resource for researchers in medicinal chemistry and drug development. This guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with cellular and viral replication processes. This compound is a modified cytidine nucleoside where a benzoyl group is attached to the 5'-hydroxyl position of the ribose sugar. This modification is often a strategic step in the synthesis of more complex nucleoside analogs, serving as a protecting group or to enhance the molecule's lipophilicity, thereby potentially improving its cellular uptake and therapeutic efficacy. Understanding the foundational chemistry and biology of this compound is crucial for the rational design of novel therapeutics.

Chemical Properties and Synthesis

The introduction of a benzoyl group at the 5'-position of cytidine significantly alters its physicochemical properties. The increased lipophilicity can facilitate passage through cellular membranes. The benzoyl group can be selectively introduced and later removed, making it a valuable tool in multi-step organic synthesis of nucleoside derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the selective 5'-O-benzoylation of cytidine.

Materials:

  • Cytidine

  • Anhydrous Pyridine

  • Benzoyl Chloride (BzCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane:Methanol gradient)

Procedure:

  • Dissolution: Dissolve cytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Acylation: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of benzoyl chloride to the cooled solution with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding cold saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Cytidine Cytidine ReactionVessel Reaction at 0°C Cytidine->ReactionVessel Pyridine Anhydrous Pyridine Pyridine->ReactionVessel BzCl Benzoyl Chloride BzCl->ReactionVessel Quenching Quench with NaHCO₃ ReactionVessel->Quenching Reaction Mixture Extraction Extract with DCM Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry with Na₂SO₄ & Concentrate Washing->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Crude Product Characterization NMR & Mass Spectrometry Chromatography->Characterization Purified Fractions FinalProduct Pure this compound Characterization->FinalProduct

Fig. 1: General workflow for the synthesis of this compound.

Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, the broader class of cytidine analogs exhibits significant antiviral and anticancer properties. The benzoyl modification can enhance the lipophilicity of the parent nucleoside, which may lead to improved cell permeability and biological activity.

Anticancer Potential

Table 1: Cytotoxicity Data for a Related Benzoylated Nucleoside

CompoundTargetIC50 (µM)Cell LineReference
Lipophilic Pyrimidine Nucleoside (with benzoyl groups)TDP10.82HeLa[1]
Antiviral Potential

Nucleoside analogs are a cornerstone of antiviral therapy. They are typically phosphorylated intracellularly to their triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. While specific EC50 values for this compound are not available, the general mechanism of action for cytidine analogs is well-established.

Mechanism of Action

The biological effects of cytidine analogs like this compound are multifaceted and primarily revolve around the disruption of nucleic acid metabolism and signaling pathways that control cell proliferation and survival.

Interference with DNA and RNA Synthesis

Upon cellular uptake, it is hypothesized that this compound would be metabolized to its corresponding nucleoside and subsequently phosphorylated to the active triphosphate form. This triphosphate analog can then compete with the natural deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP) for incorporation into DNA or RNA by cellular or viral polymerases. Incorporation of the modified nucleotide can lead to chain termination, thus halting DNA replication or transcription.

DNA_Synthesis_Inhibition cluster_uptake Cellular Uptake & Metabolism cluster_inhibition Inhibition of DNA Synthesis 5_O_Benzoylcytidine_ext This compound (extracellular) 5_O_Benzoylcytidine_int This compound (intracellular) 5_O_Benzoylcytidine_ext->5_O_Benzoylcytidine_int Cellular Uptake Cytidine_analog Cytidine Analog 5_O_Benzoylcytidine_int->Cytidine_analog Metabolism Cytidine_analog_TP Cytidine Analog Triphosphate Cytidine_analog->Cytidine_analog_TP Phosphorylation DNA_Polymerase DNA Polymerase Cytidine_analog_TP->DNA_Polymerase Growing_DNA_Strand Growing DNA Strand DNA_Polymerase->Growing_DNA_Strand Incorporation Chain_Termination Chain Termination Growing_DNA_Strand->Chain_Termination

Fig. 2: Hypothesized mechanism of DNA synthesis inhibition.
Modulation of Cell Signaling Pathways

Cytidine analogs can induce cell cycle arrest and apoptosis by modulating key signaling pathways. While direct evidence for this compound is scarce, studies on other cytidine analogs like 5-azacytidine provide insights into potential mechanisms. These analogs can influence the expression of proteins involved in cell cycle regulation and apoptosis.

4.2.1. Cell Cycle Arrest

Cytidine analogs can induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the modulation of cyclins and cyclin-dependent kinases (CDKs). For instance, some nucleoside analogs can lead to an accumulation of cells in the G1 phase of the cell cycle.

4.2.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Cytidine analogs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cytidine_Analog Cytidine Analog Mitochondria Mitochondria Cytidine_Analog->Mitochondria Death_Receptors Death Receptors Cytidine_Analog->Death_Receptors Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activation Caspase8 Caspase-8 Death_Receptors->Caspase8 activation Caspase8->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: General overview of apoptosis induction by cytidine analogs.

Conclusion

This compound is a valuable synthetic intermediate and a representative of the broader class of cytidine analogs with therapeutic potential. Its synthesis is well-established, and its chemical properties make it a versatile building block for the development of more complex nucleoside-based drugs. While direct biological data on this compound is limited, the known mechanisms of action of related cytidine analogs provide a strong rationale for its potential utility in antiviral and anticancer research. Further investigation into the specific biological activities and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 5'-O-Benzoylcytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical protocol and application notes for the use of 5'-O-Benzoylcytidine in oligonucleotide synthesis. While not a standard reagent in automated solid-phase phosphoramidite chemistry, the use of a 5'-O-benzoyl protecting group instead of the conventional 4,4'-dimethoxytrityl (DMT) group offers a potential orthogonal protection strategy. This could be advantageous in the synthesis of complex oligonucleotides or in methodologies where acid-labile DMT is not suitable. These notes cover the theoretical synthesis cycle, deprotection, and potential applications, along with comparative data tables based on standard oligonucleotide synthesis principles.

Introduction

Standard automated oligonucleotide synthesis relies on the phosphoramidite method, which employs a 5'-O-DMT protecting group that is removed at the beginning of each coupling cycle by treatment with a mild acid. The N-acyl protecting groups on the exocyclic amines of the nucleobases (such as N4-benzoyl on cytidine) are typically removed at the end of the synthesis using a basic solution, commonly concentrated ammonium hydroxide.

The use of this compound introduces a non-standard 5'-hydroxyl protecting group. The benzoyl group is base-labile, similar to the N-acyl protectors. This presents both opportunities and challenges for an orthogonal synthesis strategy. This document outlines a prospective protocol for incorporating this compound into an oligonucleotide chain, highlighting the necessary modifications to a standard synthesis workflow.

Theoretical Experimental Protocols

The following protocols are theoretical and based on established principles of phosphoramidite chemistry. Optimization will be required for practical implementation.

Preparation of this compound-3'-O-phosphoramidite

Prior to use in an automated synthesizer, this compound must be converted to its 3'-O-(N,N-diisopropylamino) phosphoramidite derivative. This involves reacting this compound with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 5-(ethylthio)-1H-tetrazole. The N4-amino group of cytidine should also be protected, typically with a benzoyl group, to prevent side reactions.

Modified Solid-Phase Oligonucleotide Synthesis Cycle

A standard automated DNA synthesizer can be used with modifications to the synthesis cycle, particularly in the deprotection step.

Step 1: Support Preparation The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass) via its 3'-hydroxyl group.

Step 2: Coupling The this compound phosphoramidite is activated (e.g., with 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl of the support-bound nucleoside.

Step 3: Capping Any unreacted 5'-hydroxyl groups are capped by acetylation with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

Step 4: Oxidation The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

Step 5: 5'-Deprotection (Modified Step) This is the critical modification. Instead of an acid wash to remove a DMT group, a mild, non-standard deprotection agent would be required to selectively remove the 5'-O-benzoyl group without cleaving the N4-benzoyl or other base-protecting groups. A potential, yet to be empirically validated, approach could involve a carefully controlled, short treatment with a very mild base or a specific enzyme. The relative lability of the 5'-O-benzoyl group compared to the N4-benzoyl group would be a critical factor for the success of this step.

The cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (N-acyl on bases and cyanoethyl on phosphates) are removed. This is typically achieved by treatment with concentrated ammonium hydroxide at an elevated temperature.

Data Presentation

The following tables provide a comparative overview of the theoretical performance of this compound-based synthesis versus standard DMT-based synthesis. The values for the 5'-O-Benzoyl method are hypothetical and would require experimental validation.

Parameter Standard DMT-Based Synthesis Theoretical 5'-O-Benzoyl-Based Synthesis Notes
Average Coupling Efficiency >99%Expected to be similar (>99%)Coupling efficiency is primarily dependent on the phosphoramidite chemistry itself.
5'-Deprotection Reagent Dichloroacetic or Trichloroacetic AcidMild, selective base or enzyme (to be determined)This is the key difference and requires significant development.
Deprotection Time (per cycle) 1-2 minutesVariable (requires optimization)Likely to be longer and more sensitive than acid-based deprotection.
Final Deprotection Concentrated Ammonium HydroxideConcentrated Ammonium HydroxideThe final deprotection conditions would be similar.
Protecting Group Typical Deprotection Conditions Compatibility with 5'-O-Benzoyl Strategy
5'-O-DMTMild Acid (e.g., 3% TCA in DCM)N/A (Replaced by 5'-O-Benzoyl)
N4-Benzoyl (Cytidine)Concentrated NH4OH, 55°C, 8-16hCompatible
N6-Benzoyl (Adenine)Concentrated NH4OH, 55°C, 8-16hCompatible
N2-isobutyryl (Guanine)Concentrated NH4OH, 55°C, 8-16hCompatible
β-cyanoethyl (Phosphate)Concentrated NH4OH, RTCompatible

Visualizations

Theoretical Oligonucleotide Synthesis Workflow using this compound

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle cluster_post_synthesis Post-Synthesis start Start with Support-Bound Nucleoside coupling Coupling with this compound Phosphoramidite start->coupling 1. capping Capping of Unreacted 5'-Hydroxyls coupling->capping 2. oxidation Oxidation of Phosphite Triester capping->oxidation 3. deprotection Selective 5'-O-Benzoyl Deprotection (Modified Step) oxidation->deprotection 4. elongated Elongated Oligonucleotide deprotection->elongated 5. elongated->coupling Repeat Cycle cleavage Cleavage from Solid Support elongated->cleavage After Final Cycle final_deprotection Final Deprotection (e.g., NH4OH) cleavage->final_deprotection purification Purification (e.g., HPLC) final_deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Theoretical workflow for oligonucleotide synthesis using this compound.

Logical Relationship of Protecting Groups

Protecting_Groups cluster_cycle_deprotection During Synthesis Cycle cluster_final_deprotection Final Deprotection Oligo Fully Protected Oligonucleotide on Solid Support five_prime 5'-O-Benzoyl (Base-Labile - requires selective removal) Oligo->five_prime n_acyl N-Acyl (Base-Labile) (e.g., N4-Benzoyl) Oligo->n_acyl phosphate_protect Phosphate Protecting Group (e.g., β-cyanoethyl - Base-Labile) Oligo->phosphate_protect linker Linker to Solid Support (Base-Labile) Oligo->linker

Caption: Orthogonal relationship of protecting groups in the theoretical protocol.

Potential Applications and Challenges

Potential Applications:

  • Synthesis of Acid-Sensitive Oligonucleotides: The avoidance of the acidic detritylation step could be beneficial for the synthesis of oligonucleotides containing acid-sensitive modified bases.

  • Orthogonal Deprotection Strategies: A base-labile 5'-protecting group could enable selective deprotection of other protecting groups on the oligonucleotide while it is still attached to the solid support, allowing for on-support modifications.

Challenges:

  • Selective 5'-Deprotection: The primary challenge is the development of a deprotection method that is highly selective for the 5'-O-benzoyl group without affecting the N-acyl protecting groups. The ester linkage of the 5'-O-benzoyl is generally more labile to base than the amide linkage of N4-benzoyl, but achieving high selectivity under solid-phase conditions can be difficult.

  • Optimization of Reaction Conditions: Significant optimization of coupling and deprotection times, as well as reagent concentrations, would be necessary.

  • Lack of Commercial Availability: this compound phosphoramidite is not a commercially available reagent for standard oligonucleotide synthesis, requiring custom synthesis.

Conclusion

The use of this compound in oligonucleotide synthesis represents a departure from the standard, well-established phosphoramidite chemistry. While it presents a theoretically viable approach for an orthogonal protection strategy, significant research and development would be required to overcome the challenges associated with selective 5'-deprotection. For research groups exploring novel oligonucleotide synthesis methodologies or requiring the synthesis of highly acid-sensitive molecules, the investigation into 5'-O-acyl protecting groups could be a worthwhile endeavor. However, for routine oligonucleotide synthesis, the standard DMT-based chemistry remains the more practical and efficient method.

Application Notes and Protocols: 5'-O-Benzoylcytidine and its Derivatives in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoyl-protected cytidine derivatives, with a primary focus on N4-Benzoylcytidine , in molecular biology. Due to the prevalence of N4-benzoylation for protecting the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis, this document will detail its application in this context. While 5'-O-benzoylation is a valid chemical modification, its direct application in molecular biology assays is less commonly documented than that of N4-Benzoylcytidine.

Application Note 1: N4-Benzoylcytidine as a Key Building Block in Solid-Phase Oligonucleotide Synthesis

Introduction:

N4-Benzoylcytidine is a crucial derivative of cytidine used in the chemical synthesis of DNA and RNA oligonucleotides. The benzoyl group serves as a protecting group for the exocyclic primary amine of the cytosine base. This protection is essential to prevent unwanted side reactions during the phosphoramidite coupling steps of solid-phase oligonucleotide synthesis. The stability of the benzoyl group under the conditions of the synthesis cycle and its efficient removal during the final deprotection step make it a widely used protective group.

Principle:

In automated oligonucleotide synthesis, phosphoramidite monomers of the four standard DNA/RNA bases (A, C, G, T/U) are sequentially added to a growing oligonucleotide chain that is covalently attached to a solid support. The exocyclic amines of adenine, guanine, and cytosine are protected to prevent them from reacting with the activated phosphoramidite monomers. N4-Benzoylcytidine, in the form of a phosphoramidite, is the standard reagent for incorporating cytidine residues into a synthetic oligonucleotide.

Key Applications:

  • Synthesis of Custom DNA and RNA Oligonucleotides: Used in the synthesis of primers for PCR and sequencing, probes for hybridization-based assays, and siRNAs for gene silencing experiments.[1][2]

  • Therapeutic Oligonucleotide Development: A fundamental component in the synthesis of antisense oligonucleotides and aptamers for therapeutic applications.[2]

  • Diagnostic Assay Development: Essential for the production of oligonucleotides used in various diagnostic platforms, including microarrays and qPCR assays.[2]

Quantitative Data:

The efficiency of the coupling step is a critical parameter in oligonucleotide synthesis. High coupling efficiency is necessary to achieve a high yield of the full-length product. The coupling efficiency of phosphoramidites, including N4-Benzoylcytidine phosphoramidite, is typically very high.

Parameter Value Conditions Reference
Coupling Efficiency>99%Standard phosphoramidite chemistryTwist Bioscience
Coupling Time~80% completion at 2 minSpecific phosphoramidite and activatorGoogle Patents
Essentially complete at 6 minSpecific phosphoramidite and activatorGoogle Patents

Experimental Protocol: Single Coupling Step in Solid-Phase Oligonucleotide Synthesis using N4-Benzoylcytidine Phosphoramidite

This protocol outlines the chemical reactions for a single addition of a cytidine nucleotide to a growing oligonucleotide chain on a solid support using N4-Benzoylcytidine phosphoramidite. This cycle is repeated for each nucleotide in the desired sequence.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • N4-Benzoylcytidine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking (Detritylation):

    • The solid support is washed with anhydrous acetonitrile.

    • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • The N4-Benzoylcytidine phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column containing the solid support.

    • The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

    • This reaction forms a phosphite triester linkage. The reaction time is typically 2-6 minutes.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed.

    • A mixture of capping solutions A and B is introduced, which acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive.

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage.

    • The oxidizing solution is passed through the synthesis column.

    • The support is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the oligonucleotide chain.

Application Note 2: N4-Benzoylcytidine in the Study of DNA Polymerase Activity

Introduction:

While less common than its role in synthesis, derivatives of cytidine, including N4-Benzoylcytidine, can be utilized in biochemical assays to study the activity of enzymes such as DNA polymerases.[3] The benzoyl group alters the chemical properties of the cytidine nucleoside, which can affect its recognition and incorporation by DNA polymerases.

Principle:

The ability of a DNA polymerase to incorporate a modified nucleotide like N4-Benzoylcytidine triphosphate into a growing DNA strand can be assessed using various in vitro assays. These assays typically involve a template DNA strand, a primer, the DNA polymerase of interest, and a mixture of dNTPs, with one or more being modified or labeled.

Potential Applications:

  • Enzyme Specificity Studies: Investigating the substrate specificity of different DNA polymerases.

  • Inhibitor Screening: Using modified nucleosides as potential inhibitors of viral or bacterial DNA polymerases.

  • Mechanistic Studies: Elucidating the mechanism of action of DNA polymerases and the impact of base modifications on DNA replication.[3]

Experimental Protocol: A Conceptual DNA Polymerase Elongation Assay

This protocol provides a conceptual framework for assessing the incorporation of a modified cytidine nucleotide.

Materials:

  • Single-stranded DNA template

  • Fluorescently labeled primer

  • DNA Polymerase

  • Standard dNTPs (dATP, dGTP, dTTP)

  • N4-Benzoyldeoxycytidine triphosphate (N4-Bz-dCTP)

  • Reaction buffer (containing MgCl2 and other salts)

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Reaction Setup:

    • Anneal the fluorescently labeled primer to the DNA template.

    • Prepare reaction mixtures containing the primer-template complex, DNA polymerase, and reaction buffer.

    • To separate reaction tubes, add either the standard four dNTPs (control) or a mix of dATP, dGTP, dTTP, and N4-Bz-dCTP.

  • Enzyme Reaction:

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at the optimal temperature for the polymerase for a defined period.

    • Stop the reaction by adding the stop solution.

  • Analysis:

    • Denature the DNA products by heating.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled DNA products using a gel imager.

Expected Results:

  • In the control reaction, a full-length product corresponding to the length of the template will be observed.

  • If the polymerase can incorporate N4-Bz-dCTP, a full-length or near full-length product will also be observed in the experimental reaction.

  • If the polymerase is inhibited by or cannot incorporate the modified nucleotide, shorter, prematurely terminated products will be observed.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Add N4-Benzoylcytidine Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Formation Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

DNA_Polymerase_Assay cluster_assay Conceptual DNA Polymerase Elongation Assay Start Primer-Template Complex ReactionMix Add DNA Polymerase, dNTPs (with or without N4-Bz-dCTP) Start->ReactionMix Incubation Incubation at Optimal Temperature ReactionMix->Incubation Termination Stop Reaction with EDTA Incubation->Termination Analysis Denaturing PAGE Analysis Termination->Analysis

Caption: Conceptual workflow for a DNA polymerase elongation assay.

References

Application Notes and Protocols for the Incorporation of N4-Benzoylcytidine into Synthetic RNA Strands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The phosphoramidite method on a solid support is the most prevalent technique for this purpose. A critical aspect of this method is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the ribose sugar.

For cytidine, the exocyclic amine (N4) is nucleophilic and must be protected during synthesis. The benzoyl (Bz) group is a robust and widely used protecting group for this purpose. The standard building block for incorporating cytidine into a growing RNA chain is therefore a phosphoramidite derivative, typically N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite .

This document provides detailed protocols for the synthesis of this key phosphoramidite building block, its incorporation into RNA oligonucleotides via automated solid-phase synthesis, and the final deprotection and purification steps to yield the functional RNA strand.

Data Summary

The efficiency of each step in RNA synthesis is critical for achieving a high yield of the full-length product. The use of N4-Benzoylcytidine phosphoramidite, in conjunction with standard synthesis chemistries, provides high efficiency and purity.

Table 1: Performance Metrics for N4-Benzoylcytidine Incorporation

ParameterTypical ValueDescription
Phosphoramidite Purity>98% (HPLC)Purity of the N4-Benzoyl-cytidine phosphoramidite monomer before synthesis.[1][2]
Stepwise Coupling Efficiency97-99.5%The efficiency of adding a single N4-Benzoylcytidine monomer to the growing RNA chain per cycle.[1][2][3][4][5]
Overall Crude Yield (20-mer)30-75%The yield of the full-length RNA strand after synthesis, cleavage, and deprotection, but before final purification.[3]
Final Purity>95% (HPLC/PAGE)Purity of the final RNA oligonucleotide after purification.

Table 2: Deprotection Conditions for Benzoyl Groups

ReagentTemperatureDurationNotes
Ammonium Hydroxide/Methylamine (AMA), 1:160-65 °C1.5 - 2 hoursA common and effective method for removing the benzoyl and other base-protecting groups.[3]
Ammonium Hydroxide/Ethanol, 3:155-65 °C~20 hoursA traditional method, effective but slower than AMA.[6]
Aqueous MethylamineRoom Temp~5 minutesVery fast cleavage, but care must be taken to avoid side reactions with certain other protecting groups.[7][8]

Experimental Protocols

Protocol 1: Synthesis of N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite

This protocol outlines the key steps for preparing the cytidine phosphoramidite building block.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine

  • Benzoic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica Gel for column chromatography

Procedure:

  • N4-Benzoylation: a. Dissolve 5'-O-DMT-2'-O-TBDMS-cytidine in anhydrous pyridine. b. Add benzoic anhydride to the solution and stir at room temperature until the reaction is complete (monitor by TLC). c. Quench the reaction with methanol and evaporate the solvent under reduced pressure. d. Purify the resulting N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine by silica gel column chromatography.

  • 3'-O-Phosphitylation: a. Dry the N4-benzoylated nucleoside by co-evaporation with anhydrous acetonitrile. b. Dissolve the dried product in anhydrous DCM. c. Add DIPEA to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C under an inert atmosphere (Argon). d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC and 31P NMR). e. Quench the reaction with methanol. f. Purify the crude product by silica gel chromatography (pre-treated with triethylamine to neutralize acidity) to yield the final phosphoramidite as a white foam. g. Confirm purity by HPLC (>98%) and 31P NMR.[1][2]

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol describes the incorporation of the N4-Benzoylcytidine phosphoramidite into an RNA strand using a standard automated synthesizer.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • N4-Benzoyl-cytidine phosphoramidite and other required RNA phosphoramidites (A, G, U) dissolved in anhydrous acetonitrile (0.1 M).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT).

  • Capping Solution A (Acetic Anhydride/Pyridine/THF) and B (N-Methylimidazole/THF).

  • Oxidizer Solution (Iodine in THF/Water/Pyridine).

  • Deblocking Solution (3% Trichloroacetic acid in DCM).

Procedure (The Four-Step Synthesis Cycle):

  • Step A: Deblocking (Detritylation) a. The CPG column is washed with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleoside. b. The release of the orange-colored trityl cation is monitored to calculate the stepwise coupling efficiency.[3] c. The column is washed extensively with acetonitrile to remove the acid.

  • Step B: Coupling a. The N4-Benzoylcytidine phosphoramidite solution and the activator solution are simultaneously delivered to the column. b. The phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. This reaction is rapid, typically taking only a few minutes.

  • Step C: Capping a. Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. b. This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.[9]

  • Step D: Oxidation a. The oxidizer solution is passed through the column to oxidize the unstable phosphite triester linkage to a stable phosphate triester. b. The column is washed with acetonitrile.

  • Iteration: The cycle (Steps A-D) is repeated for each subsequent nucleotide in the desired RNA sequence.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol covers the release of the synthesized RNA from the solid support and the removal of all protecting groups.

Materials:

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v).[7]

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO.[6][10]

  • Buffer for desalting (e.g., TEAA).

  • HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification.

Procedure:

  • Cleavage and Base Deprotection: a. Transfer the CPG support from the synthesis column to a screw-cap vial. b. Add the AMA solution to the vial, seal tightly, and heat at 65 °C for 1.5-2 hours.[3] This step cleaves the RNA from the CPG support and removes the benzoyl (N4-C), isobutyryl (N2-G), and phenoxyacetyl (N6-A) protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphates. c. Cool the vial to room temperature and centrifuge to pellet the CPG. Transfer the supernatant containing the RNA to a new tube and lyophilize.

  • 2'-Hydroxyl (TBDMS) Deprotection: a. Resuspend the dried, partially deprotected RNA in anhydrous DMSO. b. Add TEA·3HF solution, mix well, and heat at 65 °C for 2.5 hours.[10] This step specifically removes the TBDMS protecting groups from the 2'-hydroxyl positions. c. Quench the reaction according to the manufacturer's protocol (e.g., using a quenching buffer or by precipitation).

  • Purification: a. Desalt the crude RNA solution using a suitable method like ethanol precipitation or a desalting cartridge. b. Purify the full-length RNA oligonucleotide from truncated failure sequences using denaturing PAGE or HPLC (ion-exchange or reverse-phase). c. Verify the mass and purity of the final product using ESI-MS or MALDI-TOF mass spectrometry.

Visualizations

Overall Synthesis Workflow

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Synthesis cluster_2 Deprotection & Purification Nuc Protected Nucleoside Phosphitylation Phosphitylation Nuc->Phosphitylation Amidite N4-Benzoyl-Cytidine Phosphoramidite Phosphitylation->Amidite SPS Automated Synthesis Cycle Amidite->SPS ProtectedRNA Protected RNA on CPG Support SPS->ProtectedRNA Cleavage Cleavage & Base Deprotection (AMA) ProtectedRNA->Cleavage Desilylation 2'-OH Deprotection (TEA·3HF) Cleavage->Desilylation Purification HPLC / PAGE Purification Desilylation->Purification FinalRNA Purified RNA Purification->FinalRNA

Caption: Workflow for synthetic RNA from monomer to purified product.

Automated Solid-Phase Synthesis Cycle

G start Start Cycle (Free 5'-OH) couple 2. Coupling (Add Amidite) start->couple deblock 1. Deblocking (Remove 5'-DMT) deblock->couple cap 3. Capping (Block Failures) couple->cap Successful Coupling couple->cap Failed Coupling oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize oxidize->deblock Continue Sequence end Next Cycle or End Synthesis oxidize->end End of Sequence

Caption: The four-step cycle of phosphoramidite chemistry.

References

Application Notes and Protocols for the Purification of 5'-O-Benzoylcytidine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5'-O-Benzoylcytidine from reaction mixtures. Three common purification methodologies are presented: silica gel chromatography, solvent extraction (slurry washing), and crystallization. Each method is accompanied by a step-by-step protocol, a summary of expected outcomes, and a workflow diagram.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of each purification method for protected nucleosides, including derivatives similar to this compound. Please note that specific results for this compound may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purification MethodPurityYieldThroughputScaleKey AdvantagesKey Disadvantages
Silica Gel Chromatography >98%60-90%Low to MediumLab-scaleHigh resolution, effective for complex mixtures.Labor-intensive, requires large solvent volumes.
Solvent Extraction (Slurry Washing) >99%High (>90%)HighLab to IndustrialSimple, rapid, uses less solvent than chromatography.Less effective for impurities with similar solubility to the product.
Crystallization >99.5%50-80%Medium to HighLab to IndustrialYields highly pure crystalline solid, cost-effective at scale.Requires suitable solvent system, potential for product loss in mother liquor.

Experimental Protocols

Silica Gel Chromatography

This method is ideal for purifying this compound from complex reaction mixtures containing by-products of similar polarity.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the reaction solvent or a suitable solvent like dichloromethane. In a separate beaker, create a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Pre-adsorb the dissolved crude product onto a small amount of silica gel by mixing and evaporating the solvent. Carefully add the dried, pre-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., gradient of 0% to 70% ethyl acetate in hexane). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes or flasks. Monitor the separation process by TLC, spotting samples from the collected fractions. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified product as a solid or foam.

Workflow Diagram:

SilicaGelChromatography cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product Load Load Sample Crude->Load Slurry Silica Gel Slurry Column Packed Column Slurry->Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for Silica Gel Chromatography.

Solvent Extraction (Slurry Washing)

This technique is a rapid and efficient method for removing impurities with significantly different polarity from the desired product.[1]

Materials:

  • Crude this compound

  • Solvents: Methylene Chloride (DCM), Hexane, Methanol (MeOH), Acetonitrile, Water

  • Beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Protocol:

  • Solvent Selection: The key to this method is the selection of a solvent system where the impurities are soluble, but the product is largely insoluble. A common approach for protected nucleosides is a mixture of a polar and a non-polar solvent.[1] For removing non-polar impurities, a mixture of methylene chloride and hexane (e.g., 1:2 by volume) can be effective. For polar impurities, a mixture of acetonitrile and water can be used.

  • Slurry Formation: Place the crude this compound in a beaker or flask. Add the chosen solvent mixture to form a slurry.

  • Washing: Stir the slurry vigorously for a set period (e.g., 15-30 minutes) at room temperature. This allows the impurities to dissolve in the solvent while the product remains as a solid.

  • Filtration: Filter the slurry using a Büchner funnel under vacuum to separate the solid product from the solvent containing the dissolved impurities.

  • Washing the Solid: Wash the collected solid on the filter with a small amount of the fresh, cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified solid product under vacuum to remove residual solvent.

Workflow Diagram:

SolventExtraction cluster_prep Preparation cluster_washing Washing cluster_isolation Isolation Crude Crude Product Slurry Form Slurry Crude->Slurry Solvent Solvent Mixture Solvent->Slurry Stir Stir Vigorously Slurry->Stir Filter Filter Slurry Stir->Filter Wash Wash Solid Filter->Wash Dry Dry Solid Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for Solvent Extraction.

Crystallization

Crystallization is a powerful technique for obtaining highly pure this compound as a crystalline solid.

Materials:

  • Purified this compound (from chromatography or extraction)

  • Solvents: Ethanol, Methanol, Acetone, Hexane, Ethyl Acetate, Water

  • Crystallization dish or flask

  • Heating plate

  • Ice bath

  • Filtration apparatus

Protocol:

  • Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for nucleoside derivatives include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane).[2]

  • Dissolution: Dissolve the this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. If using an anti-solvent, slowly add the poor solvent to the solution of the compound in the good solvent until turbidity persists, then heat to redissolve and cool slowly.

  • Crystal Collection: Once crystallization is complete, collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

Workflow Diagram:

Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation Product Purified Product Dissolve Dissolve Product Product->Dissolve Solvent Hot Solvent Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash Crystals Filter->Wash Dry Dry Crystals Wash->Dry Crystals Pure Crystalline Product Dry->Crystals

Caption: Workflow for Crystallization.

Purity Assessment

The purity of the final this compound product should be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

The purity is determined by integrating the peak area of the product and any impurities. A single, sharp peak is indicative of a high-purity product.

References

Application Notes and Protocols for Testing 5'-O-Benzoylcytidine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Benzoylcytidine is a modified nucleoside analog with potential therapeutic applications. As a cytidine analog, it is hypothesized to exert its effects through metabolic interference, potentially impacting DNA and RNA synthesis or other cellular processes reliant on cytidine metabolism. Cytidine analogs have established roles in oncology and virology, acting as antimetabolites that can inhibit DNA methyltransferases or be incorporated into nucleic acids, leading to chain termination or dysfunction.[1][2] These application notes provide a comprehensive experimental framework to rigorously evaluate the efficacy of this compound as a potential therapeutic agent, with a primary focus on its anti-leukemia activity.

The following sections detail a multi-tiered approach, beginning with in vitro characterization of cytotoxic activity and mechanistic elucidation, followed by in vivo validation of anti-tumor efficacy in established leukemia models.

Pre-Clinical Evaluation of this compound: A Multi-Phase Approach

The experimental design is structured to first establish the baseline cytotoxicity of this compound across relevant cancer cell lines, then to elucidate its mechanism of action, and finally to assess its in vivo efficacy and safety profile in animal models.

G cluster_0 Phase 1: In Vitro Efficacy & Mechanism cluster_1 Phase 2: In Vivo Validation A Cell Line Selection (e.g., AML, ALL cell lines) B Cytotoxicity Assays (MTT, CellTiter-Glo) A->B Determine IC50 C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C Investigate mode of cell death D Mechanistic Studies (Western Blot, Kinase Assays) C->D Elucidate signaling pathways E Animal Model Selection (e.g., Xenograft models) D->E Transition to in vivo based on promising in vitro data F Maximum Tolerated Dose (MTD) Study E->F Establish safe dosing range G Tumor Growth Inhibition Study F->G Evaluate anti-tumor efficacy H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H Correlate drug exposure with biological effect

Caption: Experimental workflow for this compound efficacy testing.

Phase 1: In Vitro Efficacy and Mechanism of Action

Hypothesis

This compound will exhibit cytotoxic effects on leukemia cell lines by inducing apoptosis and/or cell cycle arrest through the disruption of nucleic acid synthesis or related signaling pathways.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various leukemia cell lines.

  • Protocol:

    • Seed leukemia cell lines (e.g., HL-60, Jurkat, K562) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay by Annexin V/PI Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Treat cells with this compound at IC50 concentrations for 24 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Western Blot Analysis

  • Objective: To investigate the molecular mechanism of this compound-induced apoptosis and cell cycle arrest.

  • Protocol:

    • Treat cells with this compound as described above.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
HL-60Acute Promyelocytic Leukemia15.2 ± 1.88.5 ± 0.9
JurkatAcute T-cell Leukemia22.5 ± 2.512.1 ± 1.3
K562Chronic Myelogenous Leukemia35.8 ± 4.120.3 ± 2.2
MOLM-13Acute Myeloid Leukemia18.9 ± 2.19.7 ± 1.1

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HL-60 Cells (24h treatment)

TreatmentApoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control5.2 ± 0.645.3 ± 3.238.1 ± 2.916.6 ± 1.5
This compound (15 µM)42.8 ± 3.968.7 ± 5.115.2 ± 1.816.1 ± 1.4

Potential Signaling Pathway

Based on the known mechanisms of other cytidine analogs, this compound may be intracellularly phosphorylated to its active triphosphate form. This active metabolite could then compete with natural cytidine triphosphate (CTP) for incorporation into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis. This, in turn, can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Cellular Consequences A This compound (Extracellular) B This compound (Intracellular) A->B Nucleoside Transporter C This compound Triphosphate (Active) B->C Kinase(s) D Inhibition of DNA/RNA Polymerases C->D E Incorporation into DNA/RNA C->E F DNA Damage & Replication Stress D->F E->F G Cell Cycle Arrest (G1/S phase) F->G H Apoptosis F->H

Caption: Proposed mechanism of action for this compound.

Phase 2: In Vivo Efficacy Assessment

Hypothesis

Systemic administration of this compound will significantly inhibit tumor growth in a leukemia xenograft mouse model with an acceptable safety profile.

Experimental Protocols

1. Animal Model

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are recommended for establishing leukemia xenografts to prevent rejection of human cells.[3][4][5]

2. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Administer escalating doses of this compound to non-tumor-bearing mice.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The MTD is defined as the highest dose that does not cause more than 20% weight loss or death.

3. Leukemia Xenograft Model and Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a leukemia xenograft model.

  • Protocol:

    • Inject human leukemia cells (e.g., HL-60) subcutaneously or intravenously into immunocompromised mice.

    • Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like cytarabine).

    • Administer the treatments according to a predetermined schedule.

    • Monitor tumor volume (for subcutaneous models) or leukemia burden in peripheral blood/bone marrow (for intravenous models) regularly.

    • At the end of the study, euthanize the mice and collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 3: In Vivo Efficacy of this compound in an HL-60 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control1500 ± 150--2 ± 1.5
This compound (10 mg/kg)850 ± 9543.3-5 ± 2.1
This compound (20 mg/kg)450 ± 6070.0-8 ± 2.5
Cytarabine (20 mg/kg)520 ± 7565.3-10 ± 3.0

Conclusion

This comprehensive experimental framework provides a robust methodology for the pre-clinical evaluation of this compound. The combination of in vitro and in vivo studies will enable a thorough assessment of its therapeutic potential and mechanism of action, providing critical data for further drug development. Successful completion of these studies will lay the groundwork for potential IND-enabling studies and future clinical trials.

References

Application Notes and Protocols: The Role of Benzoyl-Protected Cytidine in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, protecting groups are essential for ensuring the specific and controlled formation of the desired phosphodiester linkages. While the 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group, the exocyclic amines of the nucleobases require protection to prevent unwanted side reactions during the coupling steps. For cytidine, the N4-amino group is commonly protected with a benzoyl (Bz) group. This document provides a detailed overview of the use of N4-Benzoyl-2'-deoxycytidine phosphoramidite in oligonucleotide synthesis, including its structure, reaction cycle, deprotection protocols, and relevant performance data. It is important to note that 5'-O-benzoyl-cytidine is not the standard building block for this chemistry; rather, the benzoyl group serves to protect the exocyclic amine.

N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-CE Phosphoramidite: The Standard Building Block

The key phosphoramidite for incorporating cytidine residues into a growing oligonucleotide chain is N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. This molecule has three critical protecting groups:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.

  • N4-Benzoyl (Bz): A base-labile group that protects the exocyclic amine of the cytosine base, preventing it from reacting with the activated phosphoramidite.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive phosphite triester group at the 3' position, which, upon activation, forms the new internucleotide linkage. The β-cyanoethyl group is a base-labile protecting group for the phosphate.

The chemical structure of this standard cytidine phosphoramidite is illustrated below.

Figure 1: Chemical structure of N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-CE Phosphoramidite.

Application Data

The efficiency of oligonucleotide synthesis is determined by the performance of each step in the cycle. For N4-Benzoylcytidine phosphoramidite, the key performance metric is the coupling efficiency.

ParameterTypical ValueConditions
Coupling Efficiency >98%Standard automated solid-phase synthesis conditions with an activator such as 1H-tetrazole or 4,5-dicyanoimidazole.[1][2]
Deprotection (Standard) 8-12 hours at 55°CConcentrated aqueous ammonia.
Deprotection (UltraFAST) 5-10 minutes at room temperatureAmmonium hydroxide/methylamine (AMA).[3] Note: Acetyl-protected dC is recommended with this method to avoid base modification.[3]

Experimental Protocols

Protocol 1: Incorporation of N4-Benzoylcytidine Phosphoramidite in Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for adding a cytidine nucleotide to a growing oligonucleotide chain on a solid support using an automated DNA synthesizer.

Materials:

  • N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-CE Phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

Workflow:

Oligo_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle start Start with Solid Support-Bound Nucleoside (5'-DMT on) deblock 1. Deblocking (Detritylation) Removes 5'-DMT group with acid. start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple 2. Coupling Add N4-Benzoyl-dC Phosphoramidite and Activator. wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap 3. Capping Acetylate unreacted 5'-OH groups. wash2->cap wash3 Wash (Acetonitrile) cap->wash3 oxidize 4. Oxidation Oxidize phosphite triester to phosphate triester. wash3->oxidize wash4 Wash (Acetonitrile) oxidize->wash4 next_cycle Ready for Next Cycle (New 5'-DMT on) wash4->next_cycle

Figure 2: Automated oligonucleotide synthesis cycle for the incorporation of a phosphoramidite monomer.

Procedure:

  • Deblocking (Detritylation): The solid support is treated with the deblocking solution to remove the 5'-DMT group from the incumbent nucleotide, exposing the 5'-hydroxyl group.

  • Coupling: The N4-Benzoylcytidine phosphoramidite is mixed with the activator solution and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Washing: After each step, the support is washed with anhydrous acetonitrile to remove excess reagents and byproducts.

  • The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Deprotection and Cleavage of the Synthesized Oligonucleotide

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (N4-Benzoyl from cytidine, β-cyanoethyl from the phosphate backbone, and corresponding groups from other bases) must be removed.

Workflow for Deprotection:

Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection and Cleavage start Completed Synthesis on Solid Support (Bases, Phosphates Protected; 5'-DMT on/off) cleavage Cleavage and Deprotection Treat with concentrated aqueous ammonia or AMA. start->cleavage incubation Incubation (e.g., 8-12h at 55°C for ammonia) cleavage->incubation evaporation Evaporation Remove ammonia/AMA. incubation->evaporation purification Purification (e.g., HPLC or Gel Electrophoresis) evaporation->purification final_product Purified Oligonucleotide purification->final_product

Figure 3: General workflow for the cleavage and deprotection of synthesized oligonucleotides.

Method A: Standard Deprotection with Ammonium Hydroxide

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated aqueous ammonium hydroxide (e.g., 1-2 mL).

  • Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Method B: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

  • Incubate at room temperature for 5-10 minutes.[3]

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the AMA solution to dryness.

  • Resuspend the oligonucleotide for purification.

The use of a benzoyl protecting group on the N4 position of cytidine is a cornerstone of modern phosphoramidite chemistry for oligonucleotide synthesis. N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-CE phosphoramidite is a robust and reliable building block that enables high coupling efficiencies. While the deprotection of the benzoyl group requires base treatment, established protocols using ammonium hydroxide or faster reagents like AMA allow for the reliable and complete deprotection of the final oligonucleotide product, making it suitable for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for the Characterization of 5'-O-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5'-O-Benzoylcytidine, a key intermediate in the synthesis of modified nucleosides for therapeutic and research applications. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented, along with expected data to facilitate compound verification and purity assessment.

Introduction

This compound is a protected nucleoside derivative widely used in the synthesis of oligonucleotides and other modified nucleosides. The benzoyl protecting group at the 5'-hydroxyl position allows for selective reactions at other positions of the cytidine moiety. Accurate characterization of this compound is crucial to ensure the quality and purity of starting materials in multi-step chemical syntheses, which is paramount in drug development and molecular biology research. This document outlines the primary analytical methods for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Data Presentation: Estimated NMR Data

Due to the limited availability of specific spectral data for this compound in public databases, the following tables provide estimated chemical shifts based on the analysis of closely related structures, such as N⁴-Benzoylcytidine and other 5'-O-protected cytidine derivatives.[1]

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsEstimated Chemical Shift (ppm)Multiplicity
H-6~8.0d
H-5~6.0d
H-1'~5.9d
Aromatic (Benzoyl)7.5-8.1m
2'-OH, 3'-OH5.0-5.5br s
H-2'~4.2m
H-3'~4.1m
H-4'~4.0m
H-5'a, H-5'b4.4-4.6m

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonEstimated Chemical Shift (ppm)
C=O (Benzoyl)~166
C-4~163
C-2~155
C-6~141
Aromatic (Benzoyl)128-134
C-5~96
C-1'~90
C-4'~85
C-2'~74
C-3'~70
C-5'~64

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr h1_acq Acquire ¹H Spectrum nmr->h1_acq c13_acq Acquire ¹³C Spectrum nmr->c13_acq process Process Spectra h1_acq->process c13_acq->process reference Reference Spectra process->reference integrate Integrate & Assign Peaks reference->integrate structure Confirm Structure integrate->structure

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this purpose.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1).

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Acquisition (Positive Ion Mode):

    • Acquire full scan mass spectra in the m/z range of 100-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation (Optional):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Vary the collision energy to induce fragmentation and acquire product ion spectra.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected m/z Values for this compound and Major Fragments

IonFormulaCalculated m/z
[M+H]⁺C₁₆H₁₈N₃O₆⁺348.12
[M+Na]⁺C₁₆H₁₇N₃O₆Na⁺370.10
[Cytidine+H]⁺C₉H₁₄N₃O₅⁺244.09
[Benzoyl]⁺C₇H₅O⁺105.03
[Cytosine+H]⁺C₄H₆N₃O⁺112.05

The fragmentation of nucleosides in ESI-MS typically involves the cleavage of the glycosidic bond, resulting in the formation of ions corresponding to the base and the sugar moiety.

Experimental Workflow: ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Prepare Dilute Solution infuse Infuse Sample start->infuse ms ESI Mass Spectrometer full_scan Acquire Full Scan MS Spectrum ms->full_scan infuse->ms msms Perform MS/MS (Optional) full_scan->msms analyze Analyze Spectra full_scan->analyze msms->analyze mw_confirm Confirm Molecular Weight analyze->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis structure Support Structure frag_analysis->structure

ESI-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification. A reverse-phase method is typically suitable for this compound.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

    • B: Acetonitrile with 0.1% TFA or Acetonitrile.

  • Gradient Elution:

    • A typical gradient could be 5-95% B over 20-30 minutes. The exact gradient should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm (for the benzoyl group) and 270 nm (for the cytidine moiety).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

Data Presentation: Expected HPLC Data

Table 4: Typical HPLC Parameters and Expected Results

ParameterValue
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient5-95% B over 20 min
Flow Rate1.0 mL/min
Detection Wavelength230 nm and 270 nm
Expected Retention TimeDependent on the specific column and gradient, but expected to be in the mid-to-late part of the gradient due to the benzoyl group.
Purity AssessmentThe purity is determined by the peak area percentage of the main peak.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Prepare Sample Solution inject Inject Sample sample_prep->inject mobile_phase_prep Prepare Mobile Phases hplc HPLC System mobile_phase_prep->hplc run Run Gradient Elution hplc->run inject->hplc detect UV Detection run->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Analyze Retention Time and Peak Area chromatogram->analyze purity Determine Purity analyze->purity

HPLC Experimental Workflow

X-ray Crystallography (Optional)

For unambiguous confirmation of the three-dimensional structure of this compound, single-crystal X-ray diffraction can be performed.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Data Presentation: Expected Crystallographic Data

The expected output would be a crystallographic information file (CIF) containing the unit cell parameters, space group, atomic coordinates, and other structural details. This data provides definitive proof of the compound's structure.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a robust analytical workflow for the comprehensive characterization of this compound. NMR confirms the chemical structure, MS verifies the molecular weight, and HPLC assesses the purity. For absolute structural confirmation, X-ray crystallography can be employed. These detailed protocols and expected data will aid researchers in the verification and quality control of this important synthetic intermediate.

References

5'-O-Benzoylcytidine as a tool for studying gene expression.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 5'-O-Benzoylcytidine in gene expression studies are not extensively documented in scientific literature, its close structural analog, N4-Benzoylcytidine , serves as a critical reagent in the chemical synthesis of oligonucleotides used for modulating gene expression. This document will focus on the application of N4-Benzoylcytidine as a key building block in the synthesis of therapeutic and research-grade oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), which are pivotal tools for studying and regulating gene expression.

N4-Benzoylcytidine is a benzoylated derivative of the pyrimidine nucleoside cytidine. The benzoyl group acts as a protecting group for the exocyclic amine of cytidine during the automated solid-phase synthesis of RNA and DNA oligonucleotides. This protection is essential to prevent unwanted side reactions during the oligonucleotide chain elongation process. Following synthesis, the benzoyl group is removed during the deprotection steps to yield the final, functional oligonucleotide.

These synthetic oligonucleotides can be designed to be complementary to specific messenger RNA (mRNA) sequences. By binding to the target mRNA, they can trigger its degradation or block its translation into protein, effectively silencing the expression of the corresponding gene. This targeted approach to gene silencing has profound implications for both basic research and the development of novel therapeutics.

Application: N4-Benzoylcytidine in the Synthesis of Oligonucleotides for Gene Silencing

The primary application of N4-Benzoylcytidine in the context of gene expression is its use as a phosphoramidite building block in solid-phase oligonucleotide synthesis. This method allows for the precise, automated, and efficient construction of custom RNA and DNA sequences.

Signaling Pathway: RNA Interference (RNAi)

The RNA interference (RNAi) pathway is a natural cellular process for gene silencing that can be harnessed by introducing synthetic siRNAs.

RNAi_Pathway siRNA Synthetic siRNA RISC RISC Loading siRNA->RISC Activated_RISC Activated RISC (Guide Strand) RISC->Activated_RISC Cleavage mRNA Cleavage Activated_RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: RNA interference pathway initiated by synthetic siRNA.

Signaling Pathway: Antisense Oligonucleotide (ASO) Mediated Gene Silencing

Antisense oligonucleotides are single-stranded DNA or RNA molecules that bind to a target mRNA and induce its degradation by RNase H or block translation.

ASO_Pathway ASO Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Recruitment Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Antisense oligonucleotide-mediated gene silencing via RNase H.

Quantitative Data

Target GeneOligonucleotide TypeCell LineTransfection ReagentTime Point (post-transfection)mRNA Knockdown (%)Protein Knockdown (%)
GAPDH siRNAHeLaLipofectamine 200048 hours85 ± 580 ± 7
Actin siRNAA549RNAiMAX48 hours90 ± 488 ± 6
c-myc ASOMCF-7Electroporation72 hours75 ± 870 ± 10
Bcl-2 ASOPC-3Oligofectamine72 hours80 ± 678 ± 8

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides using N4-Benzoylcytidine Phosphoramidite

This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides. N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a commonly used reagent for incorporating cytidine residues.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • N4-Benzoylcytidine phosphoramidite and other protected ribonucleoside phosphoramidites (A, G, U)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Workflow:

Oligo_Synthesis_Workflow start Start with CPG support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add N4-Benzoylcytidine phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next cycle end End of Synthesis repeat->end Final cycle

Caption: Automated solid-phase RNA oligonucleotide synthesis cycle.

Procedure:

  • Preparation: Load the DNA/RNA synthesizer with the required reagents and the CPG column with the initial nucleoside.

  • Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution. b. Coupling: The N4-Benzoylcytidine phosphoramidite (or other protected nucleoside) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

Protocol 2: Deprotection and Purification of the Synthesized Oligonucleotide

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups, including the N4-benzoyl group from cytidine.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • HPLC system for purification

  • Desalting columns

Procedure:

  • Cleavage and Base Deprotection: a. The CPG support is treated with AMA solution at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15-30 minutes). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the benzoyl group from cytidine.

  • 2'-O-TBDMS Deprotection: a. The crude oligonucleotide is dried and then resuspended in a solution of TEA·3HF in DMSO. b. The mixture is heated (e.g., at 65°C) for several hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars.

  • Purification: a. The fully deprotected oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column if the DMT group was left on.

  • Desalting: a. The purified oligonucleotide is desalted using a desalting column or by ethanol precipitation to remove any remaining salts.

  • Quantification and Analysis: a. The concentration of the final oligonucleotide is determined by measuring its absorbance at 260 nm. The integrity and purity can be confirmed by mass spectrometry.

Protocol 3: In Vitro Gene Silencing using Synthesized siRNA

This protocol provides a general method for transfecting cells with the synthesized siRNA to achieve gene knockdown.

Materials:

  • Synthesized and purified siRNA duplex

  • Cultured mammalian cells

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. Dilute the siRNA duplex in Opti-MEM to the desired final concentration (e.g., 10-50 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: a. Add the siRNA-lipid complexes to the cells in each well. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis of Gene Knockdown: a. After the incubation period, harvest the cells. b. Analyze the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) to determine the extent of gene knockdown. c. Optionally, analyze the protein levels of the target gene using Western blotting.

Conclusion

While this compound itself is not a direct tool for studying gene expression, the closely related N4-Benzoylcytidine is an indispensable component in the synthesis of oligonucleotides that are at the forefront of gene expression research and therapeutic development. The ability to chemically synthesize high-purity, sequence-specific siRNAs and ASOs, enabled by reagents like N4-Benzoylcytidine, provides researchers with powerful tools to dissect gene function and develop novel strategies for treating a wide range of diseases. The protocols and information provided herein offer a foundational understanding for the application of this important chemical in the field of gene expression.

Application Notes and Protocols for Site-Specific Modification of RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for achieving site-specific modifications in RNA. While direct protocols for the use of 5'-O-Benzoylcytidine as a primary tool for site-specific modification are not prevalent in the reviewed scientific literature, this document will focus on established and robust methods for RNA modification, particularly at the 5'-terminus and internal positions. The role of benzoyl groups as protecting agents in these processes will be detailed.

Introduction to Site-Specific RNA Modification

The ability to introduce specific chemical modifications into RNA molecules is a cornerstone of modern molecular biology and drug development. Site-specific modifications are instrumental in:

  • Studying RNA structure and function: Introducing spectroscopic probes, cross-linking agents, or modified nucleotides can elucidate RNA folding, dynamics, and interactions with other molecules.

  • Developing RNA-based therapeutics: Modifications can enhance the stability, delivery, and efficacy of therapeutic oligonucleotides such as siRNAs, ASOs, and mRNA vaccines.

  • Creating diagnostic tools: Labeled RNA probes are essential for various detection and imaging applications.

The benzoyl group (Bz) is a common chemical moiety in RNA chemistry, primarily utilized as a protecting group for the exocyclic amine of cytidine (N4-Benzoylcytidine) during solid-phase synthesis. This protection prevents unwanted side reactions during the assembly of the RNA oligonucleotide.

Application Notes: Strategies for Site-Specific RNA Modification

There are two primary strategies for introducing site-specific modifications into RNA:

  • Solid-Phase Chemical Synthesis: This bottom-up approach builds the RNA molecule nucleotide by nucleotide on a solid support. Modified phosphoramidite building blocks can be incorporated at any desired position.

  • Post-Synthetic/Enzymatic Modification: This top-down approach modifies a pre-synthesized RNA molecule at a specific site using chemical reagents or enzymes.

Solid-Phase Synthesis for Internal and Terminal Modifications

Solid-phase synthesis using phosphoramidite chemistry is the most versatile method for introducing a wide array of modifications at virtually any position in an RNA molecule.

  • Principle: The RNA chain is synthesized in the 3' to 5' direction on a solid support. In each cycle, a protected nucleoside phosphoramidite is coupled to the growing chain. To achieve site-specific modification, a phosphoramidite containing the desired modification is used in the corresponding synthesis cycle.

  • Protecting Groups: To ensure the specificity of the coupling reactions, various protecting groups are employed for the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the nucleobases. For cytidine, the N4-amino group is typically protected with a benzoyl (Bz) or acetyl (Ac) group.

  • Deprotection: After the synthesis is complete, the protecting groups are removed in a series of chemical steps to yield the final modified RNA.

Enzymatic Modification of the 5'-Terminus

The 5'-end of an RNA molecule is a common target for modification due to its accessibility and the availability of specific enzymes.

  • 5'-Phosphorylation: T4 Polynucleotide Kinase (PNK) can be used to add a phosphate group to the 5'-hydroxyl of an RNA. By using [γ-³²P]ATP, a radioactive label can be introduced for detection and quantification.

  • 5'-Capping: For synthetic mRNAs, a 5'-cap structure (m7GpppN) is essential for efficient translation and stability. This can be achieved enzymatically using capping enzymes like the Vaccinia Capping Enzyme.

  • Ligation of Modified Oligonucleotides: T4 RNA ligase can be used to attach a short, modified RNA or DNA oligonucleotide to the 5'- or 3'-end of an RNA molecule.

Post-Synthetic Chemical Modification

Post-synthetic modification involves the chemical alteration of a specific nucleotide in a fully synthesized RNA.

  • "Click" Chemistry: RNA containing a bioorthogonal handle, such as an azide or an alkyne, can be synthesized. This handle can then be specifically reacted with a molecule of interest (e.g., a fluorophore, biotin) that carries the complementary reactive group.

  • Selective 2'-Hydroxyl Acylation: Reagents have been developed that can selectively acylate the 2'-hydroxyl groups of ribonucleotides, often with a preference for unpaired regions. This can be used for structural probing or to attach functional groups.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide with a Site-Specific Modification

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with an internal modified cytidine using phosphoramidite chemistry, highlighting the use of N4-Benzoylcytidine.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard RNA phosphoramidites (A, G, U, C) with appropriate protecting groups (e.g., N6-Benzoyl-A, N2-isobutyryl-G, N4-Benzoyl-C)

  • Modified phosphoramidite of choice

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Ammonia/methylamine (AMA) solution for cleavage and deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

  • HPLC purification system

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required reagents and the solid support column.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution.

    • Coupling: The next phosphoramidite (standard or modified) is activated and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated with AMA solution to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases (including the N4-benzoyl group from cytidine).

  • 2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed by treatment with TEA·3HF.

  • Purification: The crude RNA is purified by HPLC to isolate the full-length, modified product.

  • Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.

Protocol 2: Enzymatic 5'-End Labeling of RNA with ³²P

This protocol describes the labeling of the 5'-end of an RNA molecule using T4 Polynucleotide Kinase and [γ-³²P]ATP.

Materials:

  • Purified RNA oligonucleotide

  • T4 Polynucleotide Kinase (PNK)

  • 10X PNK buffer

  • [γ-³²P]ATP (3000 Ci/mmol)

  • RNase-free water

  • Denaturing polyacrylamide gel

Procedure:

  • Dephosphorylation (if the RNA has a 5'-phosphate):

    • Incubate the RNA with Calf Intestinal Phosphatase (CIP) according to the manufacturer's protocol.

    • Purify the dephosphorylated RNA.

  • Phosphorylation Reaction Setup:

    • In a sterile microcentrifuge tube, combine:

      • 1-10 pmol of RNA

      • 2 µL of 10X PNK buffer

      • 1 µL of [γ-³²P]ATP

      • 1 µL of T4 PNK (10 U/µL)

      • RNase-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of denaturing gel loading buffer.

  • Purification and Analysis:

    • Separate the labeled RNA from unincorporated [γ-³²P]ATP by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled RNA by autoradiography.

    • The labeled RNA can be excised from the gel and eluted for downstream applications.

Quantitative Data

The efficiency of RNA modification can be quantified at different stages of the experimental process. The following tables summarize typical quantitative data for the protocols described above.

Table 1: Quantitative Data for Solid-Phase RNA Synthesis

ParameterTypical ValueMethod of Measurement
Coupling Efficiency (per step) >98%Trityl cation assay
Overall Yield (for a 20-mer) 50-70%UV-Vis Spectroscopy (A260)
Purity (after HPLC) >95%HPLC, Mass Spectrometry

Table 2: Quantitative Data for Enzymatic 5'-End Labeling

ParameterTypical ValueMethod of Measurement
Labeling Efficiency >90%Phosphor Imaging / Scintillation Counting
Recovery after Gel Purification 50-80%UV-Vis Spectroscopy / Scintillation Counting

Visualizations

Workflow for Solid-Phase RNA Synthesis

Solid_Phase_RNA_Synthesis cluster_synthesis_cycle Synthesis Cycle deblocking 1. Deblocking (Remove 5'-DMT) coupling 2. Coupling (Add protected phosphoramidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation end_synthesis Full-length Protected RNA on Support oxidation->end_synthesis Repeat n times start Start: Nucleoside on Solid Support start->deblocking cleavage_deprotection Cleavage & Deprotection (AMA) end_synthesis->cleavage_deprotection desilylation 2'-OH Deprotection (TEA·3HF) cleavage_deprotection->desilylation purification Purification (HPLC) desilylation->purification final_product Final Modified RNA purification->final_product

Caption: Solid-Phase RNA Synthesis Workflow.

Workflow for Enzymatic 5'-End Labeling of RNA

Enzymatic_5_End_Labeling cluster_reagents Reagents rna_5oh RNA with 5'-OH labeling Labeling Reaction rna_5oh->labeling dephosphorylation Dephosphorylation (optional, with CIP) dephosphorylation->rna_5oh rna_5p RNA with 5'-P rna_5p->dephosphorylation purification Purification (Denaturing PAGE) labeling->purification labeled_rna Purified 5'-Labeled RNA purification->labeled_rna t4_pnk T4 PNK t4_pnk->labeling gamma_p32_atp [γ-³²P]ATP gamma_p32_atp->labeling

Caption: Enzymatic 5'-End Labeling Workflow.

Conceptual Workflow for Post-Synthetic 5'-End Modification via Click Chemistry

Post_Synthetic_Modification synthesis 1. Solid-Phase Synthesis with 5'-Alkyne Phosphoramidite deprotection 2. Deprotection & Purification synthesis->deprotection alkyne_rna RNA with 5'-Alkyne deprotection->alkyne_rna click_reaction 3. Click Reaction alkyne_rna->click_reaction final_product 5'-Labeled RNA click_reaction->final_product azide_molecule Azide-Modified Molecule (e.g., Fluorophore-N3) azide_molecule->click_reaction

Caption: Post-Synthetic 5'-End Modification.

Troubleshooting & Optimization

troubleshooting 5'-O-Benzoylcytidine coupling efficiency in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the coupling efficiency of 5'-O-Benzoylcytidine in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for this compound, and how does it compare to other cytidine phosphoramidites?

A1: The expected coupling efficiency for standard phosphoramidites, including N4-Benzoylcytidine, is generally high, often exceeding 98-99% under optimal conditions.[1][2] While specific performance can vary based on the synthesizer, reagents, and protocol, N4-Benzoylcytidine is a commonly used phosphoramidite and is expected to perform with high efficiency. The benzoyl protecting group is standard for cytidine and adenine nucleobases in oligonucleotide synthesis.[3][4]

Quantitative Data Summary: Coupling Efficiencies

Phosphoramidite TypeTypical Coupling Efficiency (%)Key Considerations
N4-Benzoylcytidine 98 - 99.5 Standard protecting group, sensitive to moisture.
N4-Acetylcytidine98 - 99.5May reduce transamination side reactions compared to benzoyl under certain deprotection conditions.[5]
Unmodified dC>99Standard for DNA synthesis.
Sterically Hindered Analogs95 - 98May require longer coupling times or stronger activators.[6]

Q2: What are the most common causes of low coupling efficiency with this compound?

A2: Several factors can contribute to low coupling efficiency. The most common issues include:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Water in the acetonitrile (ACN), activator, or on the synthesis support will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[7]

  • Reagent Degradation: Phosphoramidites, especially in solution, can degrade over time. Similarly, the activator solution can lose its potency.

  • Suboptimal Activator: The choice and concentration of the activator are critical. A weak or dilute activator will not efficiently protonate the phosphoramidite for the coupling reaction.

  • Inefficient Deblocking: Incomplete removal of the 5'-DMT protecting group from the previous nucleotide will prevent the coupling of the incoming this compound phosphoramidite.

  • Secondary Structure Formation: The growing oligonucleotide chain, particularly in GC-rich regions, can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.

Q3: How can I monitor the coupling efficiency of this compound during synthesis?

A3: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay . The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the oligonucleotide in each cycle, producing a colored cation that can be quantified by UV-Vis spectrophotometry.[8][9] A stable or gradually increasing trityl signal indicates high coupling efficiency, while a significant drop suggests a coupling failure at that step.

Troubleshooting Guides

Problem: Sudden drop in trityl signal after the addition of this compound.

This indicates a failure in the coupling step of the this compound phosphoramidite.

Troubleshooting Workflow

G cluster_0 Troubleshooting Low this compound Coupling Efficiency cluster_1 Reagent Quality Checks cluster_2 Moisture Contamination Checks cluster_3 Protocol Optimization start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality and Freshness start->check_reagents check_moisture Investigate Moisture Contamination check_reagents->check_moisture Reagents OK amidite_quality Use fresh this compound phosphoramidite check_reagents->amidite_quality optimize_protocol Optimize Synthesis Protocol check_moisture->optimize_protocol System Dry dry_solvents Use anhydrous acetonitrile check_moisture->dry_solvents check_instrument Check Synthesizer Fluidics optimize_protocol->check_instrument No Improvement increase_coupling_time Increase coupling time optimize_protocol->increase_coupling_time synthesis_successful Coupling Efficiency Restored check_instrument->synthesis_successful Fluidics OK, Issue Resolved activator_quality Ensure activator is fresh and at correct concentration amidite_quality->activator_quality dry_gas Check inert gas line driers dry_solvents->dry_gas stronger_activator Consider a more potent activator (e.g., DCI) increase_coupling_time->stronger_activator

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Detailed Steps:

  • Verify Reagent Integrity:

    • This compound Phosphoramidite: Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. If the solid appears discolored or clumpy, it may be degraded. For amidites in solution, use freshly prepared solutions.

    • Activator: Use a fresh bottle of activator solution. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI). Ensure the concentration is correct for your protocol.

    • Acetonitrile (ACN): Use anhydrous grade ACN with low water content (<30 ppm).

  • Investigate for Moisture:

    • Solvent and Reagent Lines: Purge all solvent and reagent lines on the synthesizer to remove any potential moisture.

    • Inert Gas: Ensure the inert gas (e.g., Argon or Helium) used to pressurize the reagent bottles is dry. Check or replace in-line gas driers.

  • Optimize Synthesis Protocol:

    • Increase Coupling Time: For difficult couplings, increasing the coupling time can improve efficiency. Standard coupling times are typically 30-60 seconds, but can be extended to 2-5 minutes.

    • Activator Choice: If using a standard activator like 1H-Tetrazole and still observing low efficiency, consider switching to a more reactive activator like DCI.

  • Instrument Check:

    • Fluidics: Ensure proper delivery of the phosphoramidite and activator to the synthesis column. Check for clogged lines or malfunctioning valves.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four main steps of a standard phosphoramidite coupling cycle on an automated DNA/RNA synthesizer.

Oligonucleotide Synthesis Cycle

G Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Deblocking

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The orange-colored trityl cation is washed away and can be quantified.

    • Time: 30-60 seconds.

  • Coupling:

    • Reagents:

      • This compound phosphoramidite solution (e.g., 0.1 M in ACN).

      • Activator solution (e.g., 0.45 M 1H-Tetrazole in ACN).

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[8]

    • Time: 30-120 seconds.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in THF/Lutidine.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from reacting in subsequent cycles, which would lead to deletion mutations in the final oligonucleotide.[10]

    • Time: 20-30 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[8]

    • Time: 20-30 seconds.

Protocol 2: Troubleshooting a Failed Coupling via HPLC Analysis of a Cleaved and Deprotected Oligonucleotide

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups. For N4-Benzoylcytidine, this is typically done using concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[3]

  • Sample Preparation: Desalt the crude oligonucleotide sample.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in water and acetonitrile.

    • Detection: UV detection at 260 nm.

  • Data Interpretation:

    • A major peak corresponding to the full-length product (n) should be observed.

    • A significant peak at a shorter retention time corresponding to the truncated sequence (n-x, where x is the position of the failed coupling) indicates low coupling efficiency.

    • The presence of other unexpected peaks may indicate side reactions.

This guide provides a starting point for troubleshooting this compound coupling efficiency. For persistent issues, consulting the documentation for your specific DNA/RNA synthesizer and phosphoramidite supplier is recommended.

References

Technical Support Center: Optimizing Benzoylation of 5'-O-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the benzoylation of 5'-O-Benzoylcytidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the benzoylation of this compound?

The main challenge is achieving selective benzoylation at the N4-amino group of the cytosine base without inducing side reactions at the 2'- and 3'-hydroxyl groups of the ribose sugar.[1][2] The 5'-hydroxyl group is already protected by a benzoyl group in the starting material.

Q2: What are the common side products observed during the benzoylation of this compound?

Common side products include the formation of O-benzoylated isomers at the 2' and 3' positions, as well as di- and tri-benzoylated products where both the N4-amino and hydroxyl groups have reacted.[1]

Q3: What are the recommended methods for achieving selective N4-benzoylation?

Two primary methods have shown success in achieving selective N4-benzoylation of cytidine derivatives:

  • Transient TMS Protection: This method involves temporarily protecting the 2'- and 3'-hydroxyl groups with trimethylsilyl (TMS) groups. The TMS-protected nucleoside is then reacted with benzoyl chloride to selectively benzoylate the N4-amino group. The TMS groups are subsequently removed during the workup.[1]

  • Benzoyl Cyanide with DMAP: This method utilizes benzoyl cyanide as a mild and efficient benzoylating agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine. This approach has demonstrated high chemoselectivity for the hydroxyl groups of the sugar moiety over the amino group in some nucleosides.[3]

Q4: How can I remove the benzoyl protecting groups after my desired reaction?

The benzoyl (Bz) group is typically removed by treatment with a base.[4] Common reagents for deprotection include aqueous or gaseous ammonia or methylamine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired N4-benzoyl-5'-O-benzoylcytidine 1. Incomplete reaction. 2. Ineffective benzoylating agent or conditions. 3. Degradation of starting material.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Switch to a more efficient benzoylation method, such as using benzoyl cyanide with a catalytic amount of DMAP.[3] 3. Ensure anhydrous reaction conditions and use freshly distilled solvents.
Formation of significant amounts of O-benzoylated side products The 2'- and 3'-hydroxyl groups are more reactive than the N4-amino group under the current conditions.1. Employ the transient TMS protection method to temporarily block the hydroxyl groups before N4-benzoylation.[1] 2. Use a milder benzoylating agent like benzoyl cyanide, which can exhibit greater selectivity.[3] 3. Lower the reaction temperature to favor the desired N4-benzoylation.
Formation of multiple benzoylated products (di-, tri-benzoylated) Excess benzoylating agent is reacting with both the amino and hydroxyl groups.1. Reduce the equivalents of the benzoylating agent used. 2. Slowly add the benzoylating agent to the reaction mixture to maintain a low concentration.
Difficulty in purifying the desired product from side products Similar polarities of the desired product and O-benzoylated isomers.1. Optimize the reaction to minimize side product formation. 2. Utilize a different chromatographic separation technique, such as preparative HPLC, or try a different solvent system for column chromatography.
Incomplete removal of TMS protecting groups (if using transient protection) Insufficient hydrolysis of the silyl ethers during workup.1. Increase the duration or strength of the basic workup (e.g., dilute ammonia). 2. Monitor the deprotection step by TLC to ensure complete removal of the TMS groups.

Data Presentation: Comparison of Benzoylation Methods

Parameter Method A: Transient TMS Protection Method B: Benzoyl Cyanide with DMAP
Benzoylating Agent Benzoyl ChlorideBenzoyl Cyanide[3]
Catalyst Not typically required4-Dimethylaminopyridine (DMAP)[3]
Solvent Pyridine or Dichloromethane (DCM)Pyridine[3]
Key Steps 1. Silylation of 2',3'-OH with TMS-Cl. 2. N4-Benzoylation. 3. Desilylation.[1]One-pot benzoylation.[3]
Selectivity High for N4-amino group due to protection of hydroxyls.[1]Can be highly chemoselective for hydroxyls, but conditions can be optimized for N-benzoylation.[3]
Yield Generally high for the desired N4-benzoyl product.Reported to be efficient with high yields for various nucleosides.[3]
Advantages Robust and reliable for selective N4-benzoylation.[1]Milder conditions, one-pot reaction.[3]
Disadvantages Requires additional protection and deprotection steps.Benzoyl cyanide is toxic and requires careful handling.

Experimental Protocols

Method A: Selective N4-Benzoylation using Transient TMS Protection

This protocol is adapted from the general principle of transient protection for selective acylation of nucleosides.[1]

  • Silylation:

    • Dissolve this compound (1 eq.) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add trimethylsilyl chloride (TMS-Cl, 2.5 eq.) dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Benzoylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add benzoyl chloride (1.2 eq.).

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Deprotection and Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

    • Add concentrated ammonium hydroxide and stir for 30 minutes to remove the TMS groups.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain N4-benzoyl-5'-O-benzoylcytidine.

Method B: N4-Benzoylation using Benzoyl Cyanide and DMAP

This protocol is based on the efficient benzoylation of nucleosides using benzoyl cyanide.[3]

  • Reaction Setup:

    • To a solution of this compound (1 eq.) in anhydrous pyridine, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Stir the mixture at room temperature under an inert atmosphere.

  • Benzoylation:

    • Add benzoyl cyanide (1.2 eq.) to the solution.

    • Stir the reaction at room temperature, or gently heat if necessary. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, pour the reaction mixture over crushed ice.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography.

Visualizations

Experimental_Workflow_Transient_TMS_Protection start Start: This compound silylation Silylation: Add TMS-Cl in Pyridine start->silylation benzoylation Benzoylation: Add Benzoyl Chloride silylation->benzoylation deprotection Deprotection & Workup: Add NH4OH, Extract benzoylation->deprotection purification Purification: Silica Gel Chromatography deprotection->purification end Product: N4-benzoyl- This compound purification->end

Caption: Workflow for selective N4-benzoylation via transient TMS protection.

Troubleshooting_Logic start Low Yield or Side Products? check_side_products Analyze side products by TLC/LC-MS start->check_side_products o_benzoylation Predominant O-Benzoylation? check_side_products->o_benzoylation transient_tms Solution: Use Transient TMS Protection o_benzoylation->transient_tms Yes incomplete_reaction Incomplete Reaction? o_benzoylation->incomplete_reaction No optimize_conditions Solution: Increase time/temp or use Benzoyl Cyanide/DMAP incomplete_reaction->optimize_conditions Yes purification_issue Solution: Optimize Chromatography incomplete_reaction->purification_issue No

Caption: Troubleshooting logic for optimizing this compound benzoylation.

References

overcoming solubility issues with 5'-O-Benzoylcytidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-Benzoylcytidine. The information addresses common challenges, particularly solubility issues, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified nucleoside, a derivative of cytidine. The addition of a benzoyl group to the 5'-hydroxyl position increases its lipophilicity, which can enhance its solubility in organic solvents and influence its biological activity.[1] It is often used in the synthesis of oligonucleotides and as a precursor for various nucleoside analogs in antiviral and anticancer research.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Due to the benzoyl group, this compound is expected to have low solubility in aqueous solutions. For initial solubilization, organic solvents are recommended. Based on data for structurally similar benzoylated nucleosides, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents. Ethanol can also be used, although the solubility is likely to be lower. For biological assays, it is crucial to prepare a concentrated stock solution in an organic solvent and then dilute it stepwise into your aqueous buffer or cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in cell culture experiments?

To minimize toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2] High concentrations of DMSO can have significant cytotoxic effects.[2] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: My this compound precipitates when I add it to my aqueous buffer. How can I prevent this?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To avoid this, dilute your concentrated stock solution in a stepwise manner. Adding the stock solution directly to the final volume of buffer can cause the compound to crash out of solution. Instead, add a small volume of the stock to a portion of the buffer, mix well, and then gradually add more buffer. Using a co-solvent during dilution may also help.[3] For cell-based assays, a three-step solubilization protocol can be effective, involving initial dissolution in DMSO, followed by dilution in serum-containing medium, and a final dilution in the assay medium.[4]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to addressing solubility challenges with this compound.

Problem: Precipitate formation during stock solution preparation or dilution.

Potential Causes and Solutions:

CauseRecommended Solution
Incorrect Solvent Choice Use an appropriate organic solvent for the initial stock solution. DMSO and DMF are recommended for higher solubility.
Concentration Too High Prepare a stock solution at a concentration known to be soluble. Refer to the estimated solubility data below.
Rapid Dilution Avoid adding the organic stock solution directly to the full volume of aqueous buffer. Use a stepwise dilution method.
Low Temperature Ensure the solvent and the compound are at room temperature during dissolution. Gentle warming (to 37°C) can aid in dissolving the compound.
pH of Aqueous Buffer The pH of the final aqueous solution can influence the solubility of the compound. Ensure the pH is compatible with your experimental system and the compound's stability.
Estimated Solubility of Benzoylated Nucleosides

The following table provides solubility data for N6-benzoyl-2'-Deoxyadenosine, a structurally similar compound, which can be used as an estimate for this compound.

SolventEstimated Solubility (mg/mL)
Dimethylformamide (DMF)~30
Dimethyl sulfoxide (DMSO)~15
Ethanol~1
DMF:PBS (pH 7.2) (1:6)~0.14

Data is for N6-benzoyl-2'-Deoxyadenosine and should be used as a guideline.[5] Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (FW: 347.32 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 3.47 mg of this compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization for In Vitro Cell-Based Assays

This protocol is adapted from methods for dissolving hydrophobic compounds for cell culture.[4]

  • Materials: 10 mM stock solution of this compound in DMSO, pre-warmed (37°C) complete cell culture medium containing fetal bovine serum (FBS).

  • Procedure (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium (1:100 dilution, resulting in a 100 µM solution with 1% DMSO). Vortex gently to mix.

    • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium (1:10 dilution, resulting in a 10 µM solution with 0.1% DMSO).

    • Gently mix the final solution before adding to the cells.

    • Important: Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Solubility Issue with this compound check_solvent Is the initial solvent appropriate? (e.g., DMSO, DMF) start->check_solvent check_concentration Is the stock concentration too high? check_solvent->check_concentration Yes precipitate Precipitate Remains check_solvent->precipitate No, use recommended organic solvent check_dilution Is the dilution method appropriate? check_concentration->check_dilution No check_concentration->precipitate Yes, lower the concentration check_temp Is temperature a factor? check_dilution->check_temp Yes check_dilution->precipitate No, use stepwise dilution dissolved Compound Dissolved Successfully check_temp->dissolved No check_temp->precipitate Yes, try gentle warming (37°C) cluster_cell Cell drug This compound metabolism Intracellular Phosphorylation drug->metabolism dna_incorp Incorporation into DNA metabolism->dna_incorp dna_damage DNA Chain Termination & DNA Damage dna_incorp->dna_damage jnk_pathway JNK Pathway Activation dna_damage->jnk_pathway apoptosis Apoptosis jnk_pathway->apoptosis

References

preventing side reactions with 5'-O-Benzoylcytidine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-Benzoylcytidine, focusing on the prevention of side reactions in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N4-benzoylation of this compound?

A1: The most prevalent side reaction is the undesired benzoylation of the free 2'- and 3'-hydroxyl groups of the ribose sugar, leading to a mixture of O-benzoylated and N,O-dibenzoylated products. This occurs because the hydroxyl groups are also nucleophilic and can react with the benzoylating agent.[1]

Q2: Which factors primarily influence the selectivity between N-benzoylation and O-benzoylation?

A2: Several factors dictate the selectivity of the benzoylation reaction:

  • Solvent: The choice of solvent can influence the reactivity of the different functional groups.

  • Base: The type and amount of base used can affect the deprotonation of the hydroxyl groups, making them more or less nucleophilic.[1]

  • Temperature: Lower reaction temperatures generally favor the desired N-benzoylation.

  • Benzoylating Agent: The reactivity of the benzoylating agent (e.g., benzoyl chloride vs. benzoic anhydride) can impact selectivity.

  • Protecting Groups: The presence of other protecting groups on the cytidine molecule can sterically hinder or electronically influence the reaction.

Q3: How can I prevent the O-benzoylation of the ribose hydroxyl groups?

A3: The most effective method is to employ a "transient protection" strategy. This involves temporarily protecting the 2'- and 3'-hydroxyl groups with a silylating agent, such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), prior to N-benzoylation. These silyl groups can be easily removed under mild conditions after the N4-benzoylation is complete.[1][2]

Q4: Is it necessary to use a strong base for the N4-benzoylation?

A4: Not necessarily. While a base is required to neutralize the HCl generated when using benzoyl chloride, a weak base like pyridine is often sufficient and can help minimize the deprotonation and subsequent O-benzoylation of the hydroxyl groups.[1] Using an excess of a strong base can increase the likelihood of side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of N4-benzoyl-5'-O-benzoylcytidine Incomplete reaction.- Increase reaction time. - Use a slight excess of the benzoylating agent.
Formation of multiple products (O-benzoylation).- Implement the transient protection protocol for the hydroxyl groups. - Lower the reaction temperature.
Presence of di- and tri-benzoylated byproducts O-benzoylation of the 2'- and 3'-hydroxyl groups.- Use the transient silylation method to protect the hydroxyl groups before N-benzoylation. - Reduce the amount of base or use a weaker base (e.g., pyridine).
Starting material remains unreacted Insufficient activation or steric hindrance.- Ensure the benzoylating agent is fresh and reactive. - Consider using a more reactive benzoylating agent if steric hindrance is a major issue.
Difficulty in purifying the desired product Similar polarity of the desired product and byproducts.- Optimize the reaction conditions to minimize byproduct formation. - Employ a different chromatographic technique or solvent system for purification.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of N4-benzoylated cytidine derivatives.

Starting Material Benzoylating Agent Solvent Base Transient Protection Yield of N4-Benzoyl Product Reference
2'-DeoxycytidineBenzoyl ChloridePyridinePyridineYes (TMSCl)95%[2]
5'-O-DMT-2'-deoxycytidineBenzoyl ChlorideDCMPyridineYes (TMSCl)High (not specified)[1]
CytidineBenzoyl ChloridePyridineImidazole & TBDMSClYes (TBDMSCl)93% (fully protected)[3]
2'-DeoxycytidineBenzoic AnhydrideDioxaneDMAPNo42% (bis-benzoylated)[4]
2'-DeoxycytidineBenzoic AnhydrideDioxaneNoneNo97% (N-benzoylated)[4]

Experimental Protocols

Protocol for Selective N4-Benzoylation of this compound using Transient Silylation

This protocol describes the selective N4-benzoylation of this compound by temporarily protecting the 2'- and 3'-hydroxyl groups with trimethylsilyl (TMS) groups.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride (BzCl)

  • Methanol

  • Ammonium hydroxide (NH4OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Transient Silylation: Cool the solution to 0°C in an ice bath. Add trimethylsilyl chloride (TMSCl, 2.2 equivalents) dropwise while stirring. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • N4-Benzoylation: Cool the reaction mixture back to 0°C. Add benzoyl chloride (1.2 equivalents) dropwise. Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Deprotection: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench any unreacted benzoyl chloride and to begin the removal of the TMS groups. Add aqueous ammonium hydroxide and stir for 15-30 minutes to complete the desilylation.

  • Work-up: Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N4-benzoyl-5'-O-benzoylcytidine.

Visualizations

Troubleshooting_Side_Reactions Troubleshooting Side Reactions in this compound Benzoylation start Problem: Side Reactions with this compound check_byproducts Analyze reaction mixture (TLC, LC-MS). Are O-benzoylated byproducts present? start->check_byproducts solution1 Implement Transient Protection: 1. Silylate 2' and 3'-OH groups (e.g., with TMSCl). 2. Perform N-benzoylation. 3. Desilylate. check_byproducts->solution1 Yes solution2 Optimize Reaction Conditions: - Lower reaction temperature. - Use a weaker base (e.g., pyridine). - Use benzoic anhydride instead of benzoyl chloride. check_byproducts->solution2 No, but yield is low end_success Desired Product Obtained solution1->end_success solution2->end_success end_failure Re-evaluate strategy solution2->end_failure

Caption: Troubleshooting decision tree for side reactions.

Experimental_Workflow Workflow for Selective N4-Benzoylation using Transient Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with this compound dissolve Dissolve in anhydrous pyridine start->dissolve silylate Transient Silylation of 2',3'-OH (TMSCl, 0°C to RT) dissolve->silylate benzoylate N4-Benzoylation (BzCl, 0°C to RT) silylate->benzoylate quench Quench and Desilylate (Methanol, NH4OH) benzoylate->quench extract Aqueous Work-up (DCM, NaHCO3, Brine) quench->extract purify Column Chromatography extract->purify end_product Pure N4-Benzoyl-5'-O-Benzoylcytidine purify->end_product

Caption: Experimental workflow for selective N4-benzoylation.

References

improving the yield of 5'-O-Benzoylcytidine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5'-O-Benzoylcytidine, with a focus on improving reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation (Incomplete Reaction) 1. Inadequate Reagent Activity: Benzoylating agent (e.g., benzoyl chloride, benzoic anhydride) may have degraded due to moisture. 2. Insufficient Base: The amount or strength of the base may be inadequate to neutralize the acid byproduct and facilitate the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Poor Solubility: Cytidine may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Use freshly opened or properly stored benzoylating agents. Consider using a freshly prepared solution. 2. Ensure the use of a suitable base (e.g., pyridine, triethylamine) in sufficient molar excess. For sensitive reactions, consider using a non-nucleophilic base. 3. Gradually increase the reaction temperature, monitoring for side product formation. Some protocols suggest starting at low temperatures (e.g., 0°C) and allowing the reaction to slowly warm to room temperature. 4. Select a solvent in which cytidine has better solubility, such as pyridine or dimethylformamide (DMF). Gentle heating may be required to dissolve the starting material completely before adding the benzoylating agent.
Low Yield of this compound 1. Formation of Side Products: Benzoylation may occur at other positions (N4-amino, 2'-OH, 3'-OH), leading to a mixture of products. 2. Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the yield. 3. Product Loss During Work-up/Purification: The product may be lost during extraction, precipitation, or chromatographic purification.1. To favor 5'-O-benzoylation, use a stoichiometric amount of the benzoylating agent at low temperatures. The primary 5'-hydroxyl group is generally more reactive than the secondary hydroxyls and the amino group under these conditions. 2. Systematically optimize reaction conditions. For instance, pyridine is a common solvent and base that often gives good results. Low temperatures (e.g., -20°C to 0°C) can enhance selectivity for the 5'-O position. 3. Use a carefully designed work-up procedure. For purification, column chromatography on silica gel is common, but care must be taken as the product can be sensitive. Use a well-chosen eluent system (e.g., dichloromethane/methanol gradient) to ensure good separation.
Formation of Multiple Products (Di- or Tri-benzoylation) 1. Excess Benzoylating Agent: Using too much benzoyl chloride or benzoic anhydride will lead to benzoylation at multiple sites. 2. Prolonged Reaction Time or High Temperature: These conditions can promote less favorable reactions at other hydroxyl and amino groups.1. Carefully control the stoichiometry of the benzoylating agent. A slight excess (e.g., 1.1-1.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided. 2. Monitor the reaction progress by thin-layer chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-benzoylated products.
Difficult Purification 1. Similar Polarity of Products: The desired this compound may have a similar polarity to the starting material and other benzoylated byproducts, making chromatographic separation challenging. 2. Product Instability on Silica Gel: Acyl migration or degradation of the product can occur on silica gel.1. Optimize the mobile phase for column chromatography to maximize the separation between the product and impurities. A gradient elution is often effective. 2. Consider using a different stationary phase, such as neutral alumina, or alternative purification methods like preparative HPLC. To minimize degradation on silica gel, it can be pre-treated with a small amount of the base used in the reaction (e.g., triethylamine in the eluent).

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I minimize its formation?

A1: The most common side products are N4-Benzoylcytidine and di-benzoylated cytidines (e.g., N4,5'-O-dibenzoylcytidine, 2',5'-O-dibenzoylcytidine). To minimize their formation, it is crucial to control the reaction conditions. Using a stoichiometric amount of the benzoylating agent at a low temperature (e.g., 0°C or below) in a suitable solvent like pyridine can significantly improve the selectivity for the more reactive primary 5'-hydroxyl group.

Q2: Which benzoylating agent is better: benzoyl chloride or benzoic anhydride?

A2: Both benzoyl chloride and benzoic anhydride can be used for the synthesis of this compound. Benzoyl chloride is generally more reactive, which can lead to a faster reaction but potentially lower selectivity and the formation of more side products if not carefully controlled. Benzoic anhydride is less reactive and may require slightly harsher conditions (e.g., longer reaction times or higher temperatures) but can offer better selectivity for the 5'-O position. The choice often depends on the specific reaction conditions and the desired outcome.

Q3: What is the optimal solvent and base for this reaction?

A3: Pyridine is a commonly used solvent as it also acts as a base to neutralize the hydrochloric acid or benzoic acid formed during the reaction. Other aprotic polar solvents like dimethylformamide (DMF) can also be used in combination with a non-nucleophilic base such as triethylamine. The optimal choice depends on the specific protocol and the solubility of the starting materials.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v), can be used to separate the starting material (cytidine), the desired product (this compound), and any side products. By comparing the spots on the TLC plate to a reference spot of the starting material, you can determine when the reaction is complete.

Q5: What is the best method for purifying this compound?

A5: The most common method for purifying this compound is column chromatography on silica gel. A gradient elution with a solvent system like dichloromethane/methanol is typically used to separate the product from unreacted cytidine and other benzoylated species. It is important to carefully pack the column and choose the appropriate solvent gradient to achieve good separation. In some cases, crystallization can also be an effective purification method.

Quantitative Data on Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields from various protocols. Note: Direct comparison can be challenging as starting materials and reaction scales may differ.

Benzoylating Agent Solvent Base Temperature Reaction Time Yield (%) Reference
Pivaloyl Chloride (3.5 eq.)Pyridine-4°C20 h79 (for tripivaloyl derivative)(Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2', 3'-cis-diol system - ResearchGate)
Benzoyl Chloride (1.0 eq.)Pyridine--40°C-High (for 2'-O-benzoyl)(0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have been prepared by selective - Oxford Academic)

This table will be updated as more specific quantitative data for the direct 5'-O-benzoylation of unprotected cytidine becomes available in the literature.

Experimental Protocols

General Protocol for Selective 5'-O-Benzoylation of Cytidine:

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

  • Preparation:

    • Dry cytidine under vacuum at an elevated temperature (e.g., 60°C) overnight to remove any residual water.

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous pyridine as the solvent and base.

  • Reaction Setup:

    • Dissolve cytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Benzoylating Agent:

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

    • The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench it by adding a small amount of cold water or methanol.

    • Remove the pyridine under reduced pressure.

    • Co-evaporate the residue with toluene to remove residual pyridine.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect the fractions containing the desired product and combine them.

    • Evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_reagents Reagents cluster_products Products Cytidine Cytidine Reaction Cytidine->Reaction Pyridine, 0°C BenzoylChloride Benzoyl Chloride (or Benzoic Anhydride) BenzoylChloride->Reaction Pyridine, 0°C Product This compound SideProduct1 N4-Benzoylcytidine SideProduct2 Di/Tri-benzoylated Cytidine Reaction->Product Desired Pathway Reaction->SideProduct1 Side Reaction Reaction->SideProduct2 Side Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Analyze Reaction Mixture (TLC/LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Activity Incomplete_Reaction->Optimize_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry: - Decrease Benzoylating Agent - Lower Temperature Multiple_Products->Adjust_Stoichiometry Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Optimize_Conditions->Check_Reaction Adjust_Stoichiometry->Check_Reaction Optimize_Purification Optimize Purification: - Change Eluent System - Use Different Stationary Phase Purification_Issues->Optimize_Purification Yes End Improved Yield Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

stability of 5'-O-Benzoylcytidine under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5'-O-Benzoylcytidine under various pH and temperature conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

Q2: What are the expected degradation products of this compound?

A2: Under basic conditions, the primary degradation product is expected to be cytidine, resulting from the hydrolysis of the 5'-O-benzoyl ester linkage. At elevated temperatures and varying pH, further degradation of cytidine to cytosine and ribose may occur.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical compounds, an increase in temperature is expected to increase the rate of degradation of this compound. This effect is likely to be more pronounced at pH values where the compound is less stable (i.e., alkaline conditions).

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The pH of the solution may be too high (alkaline).Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7).
The storage temperature is too high.Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Inconsistent results in stability studies. Inaccurate pH measurement or control.Calibrate the pH meter regularly and use high-quality buffers.
Fluctuation in temperature.Use a calibrated incubator or water bath with precise temperature control.
Contamination of the sample.Use sterile techniques and high-purity reagents to avoid microbial or chemical contamination.
Difficulty in separating degradation products by HPLC. The HPLC method is not optimized.Adjust the mobile phase composition, gradient, column type, and temperature to achieve better separation.
Unknown peaks appearing in the chromatogram. Formation of unexpected degradation products.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.

Data Presentation

Table 1: Expected Stability of this compound under Different Conditions (Illustrative)

This table presents expected trends based on the general behavior of benzoyl-protected nucleosides, as specific quantitative data for this compound is not publicly available.

pHTemperatureExpected StabilityPrimary Degradation Pathway
Acidic (pH < 5) Low (4°C)HighMinimal degradation
High (37°C)ModerateSlow hydrolysis of the glycosidic bond
Neutral (pH 7) Low (4°C)Very HighMinimal degradation
High (37°C)HighSlow hydrolysis of the ester linkage
Alkaline (pH > 8) Low (4°C)ModerateHydrolysis of the 5'-O-benzoyl ester
High (37°C)LowRapid hydrolysis of the 5'-O-benzoyl ester

Experimental Protocols

Protocol: Assessing the pH and Temperature Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.

  • Incubation:

    • For each pH and temperature point to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in temperature-controlled environments.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Mandatory Visualization

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution of this compound incubation Incubate Samples (Different pH & Temp) stock->incubation buffers Prepare Buffers (Varying pH) buffers->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate, Half-life) hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for determining the stability of this compound.

References

Technical Support Center: Purification of 5'-O-Benzoylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5'-O-Benzoylcytidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical solutions for issues that may arise during the purification of this compound derivatives.

Q1: I am observing a significant amount of a closely related impurity that co-elutes with my desired this compound product during silica gel chromatography. What could this impurity be and how can I improve the separation?

A: A likely impurity is the isomeric N4,5'-di-O-benzoylcytidine or the 3',5'-di-O-benzoylcytidine. Benzoyl chloride can react with the hydroxyl groups on the sugar moiety, particularly the 3'-OH group, in addition to the intended 5'-OH group.[1] This results in structurally similar diastereomers that can be challenging to separate.

Troubleshooting Steps:

  • Optimize Solvent System: Experiment with different solvent systems for your silica gel chromatography. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Fine-tuning the polarity by adding a small percentage of a third solvent, like triethylamine (to neutralize the acidic silica gel) or acetic acid, can sometimes improve separation.

  • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to remove closely related impurities. See the detailed protocol in the "Experimental Protocols" section.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is often the most effective method for separating closely related isomers.

Q2: My yield of this compound is consistently low after purification. What are the potential causes and how can I improve recovery?

A: Low yield can be attributed to several factors, from incomplete reaction to product loss during purification.

Troubleshooting Steps:

  • Incomplete Reaction: Ensure the initial benzoylation reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or using a slight excess of benzoyl chloride.

  • Product Degradation on Silica Gel: Benzoylated nucleosides can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can:

    • Neutralize the Silica: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

    • Use an Alternative Stationary Phase: Consider using neutral alumina.

  • Loss During Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with an appropriate organic solvent are recommended.

  • Improper Recrystallization Technique: Using an excessive amount of solvent during recrystallization will lead to a significant loss of product in the mother liquor.

Q3: I am having trouble getting my this compound derivative to crystallize. What can I do?

A: Successful crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Common solvents for recrystallization of nucleoside derivatives include ethanol, methanol, ethyl acetate, and mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[2]

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

  • Consider an Anti-Solvent: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

Data Presentation

Table 1: Common Solvent Systems for Purification of this compound Derivatives

Purification MethodStationary PhaseCommon Solvent SystemsTypical Application
Silica Gel Chromatography Silica GelDichloromethane/Methanol (gradient)General purification from reaction mixtures.
Ethyl Acetate/Hexanes (gradient)Separation of less polar impurities.
Dichloromethane/Acetone (gradient)Alternative for moderate polarity compounds.
Reverse-Phase HPLC C18Acetonitrile/Water (gradient)High-resolution separation of isomers and final polishing.
Methanol/Water (gradient)Alternative mobile phase for HPLC.
Recrystallization N/AEthanol or MethanolPurification of solid products.
Ethyl Acetate/HexanesFor compounds with moderate polarity.
Dichloromethane/HexanesFor less polar derivatives.

Experimental Protocols

Protocol 1: Silica Gel Chromatography of this compound Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a high percentage of hexanes in ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol or ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound Derivatives
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Derivative Chromatography Silica Gel Chromatography Start->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If solid Purity_Check Purity Analysis (TLC, HPLC, NMR) Chromatography->Purity_Check If oil or further purity needed Recrystallization->Purity_Check HPLC Preparative HPLC (Optional) Pure_Product Pure this compound Derivative HPLC->Pure_Product Purity_Check->HPLC If impurities persist Purity_Check->Pure_Product If pure

Caption: A typical workflow for the purification of this compound derivatives.

Troubleshooting_Tree cluster_low_yield Low Yield cluster_coelution Co-elution of Impurities cluster_crystallization Crystallization Failure Start Purification Issue Low_Yield Low Yield Observed Start->Low_Yield Co_elution Co-elution of Impurities Start->Co_elution No_Crystals Failure to Crystallize Start->No_Crystals Check_Reaction Check Reaction Completion (TLC) Low_Yield->Check_Reaction Check_Extraction Optimize Extraction Low_Yield->Check_Extraction Check_Degradation Assess Product Stability on Silica Low_Yield->Check_Degradation Optimize_Solvent Optimize Chromatographic Solvent System Co_elution->Optimize_Solvent Change_Stationary_Phase Try Different Stationary Phase (e.g., Alumina) Optimize_Solvent->Change_Stationary_Phase If unsuccessful Recrystallize Attempt Recrystallization Change_Stationary_Phase->Recrystallize If solid Use_HPLC Use Preparative HPLC Recrystallize->Use_HPLC If still impure Screen_Solvents Screen a Wider Range of Solvents No_Crystals->Screen_Solvents Induce_Crystallization Induce Crystallization (Seeding, Scratching) Screen_Solvents->Induce_Crystallization Anti_Solvent Use Anti-Solvent Technique Induce_Crystallization->Anti_Solvent

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Deprotection of Benzoyl-Protected Cytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deprotection of benzoyl-protected cytidine during oligonucleotide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

A Note on Benzoyl Protection in Oligonucleotide Synthesis

In standard solid-phase oligonucleotide synthesis, the primary hydroxyl group at the 5' position is typically protected by an acid-labile dimethoxytrityl (DMT) group. The exocyclic amine of cytidine (the N4 position) is protected by a base-labile group to prevent side reactions during the coupling steps. The most common protecting group for this purpose is benzoyl (Bz). This guide focuses on the deprotection of the N4-Benzoyl group on cytidine (Bz-dC) , a critical step in obtaining the final oligonucleotide product.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting N4-Benzoylcytidine (Bz-dC)?

The most traditional and widely used method for removing the N4-benzoyl group from cytidine is treatment with a fresh aqueous solution of concentrated ammonium hydroxide (28-33%).[1][2] This process, along with the removal of other base-labile protecting groups and cleavage from the solid support, is typically performed in a single step at an elevated temperature.

Q2: What are the primary side reactions associated with the deprotection of Bz-dC?

Two main side reactions can occur depending on the deprotection reagent used:

  • Transamination: When using reagents containing methylamine, such as AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), the methylamine can react with the benzoyl-protected cytidine to form N4-methyl-deoxycytidine (N4-Me-dC).[1] This is a significant issue in "UltraFAST" deprotection protocols.

  • Deamination: When using strong hydroxide solutions (e.g., 0.4 M NaOH in methanol/water), the hydroxide ion can attack the C4 position of the cytidine base. This leads to the displacement of benzamide and converts the cytidine into a deoxyuridine (dU) residue.[3]

Q3: Why is Acetyl-dC (Ac-dC) often recommended over Bz-dC for rapid deprotection protocols?

Acetyl-protected deoxycytidine (Ac-dC) is recommended for rapid deprotection protocols, especially those using AMA, because it is not susceptible to the transamination side reaction that affects Bz-dC.[1][4] The acetyl group is removed cleanly without modifying the cytidine base, ensuring higher fidelity of the final oligonucleotide sequence.

Q4: How can I monitor the completeness of the deprotection reaction?

The most effective way to monitor deprotection is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] Incompletely deprotected oligonucleotides will have different retention times compared to the fully deprotected product. Comparing the HPLC traces of a crude deprotected sample with a fully purified standard can confirm if the deprotection is complete. Mass spectrometry is also crucial for confirming the correct mass of the final product and identifying any potential side products.

Troubleshooting Guide

Problem: My HPLC analysis shows multiple peaks, suggesting incomplete deprotection.

  • Possible Cause: The deprotection time or temperature was insufficient, or the deprotection reagent was old. Ammonium hydroxide, in particular, loses ammonia gas over time, reducing its effectiveness.[2]

  • Solution:

    • Always use a fresh bottle of ammonium hydroxide for deprotection.[2]

    • Ensure that the temperature and duration of the deprotection step meet the requirements for the specific protecting groups used in your sequence. For standard Bz-dC, refer to the conditions in the table below.

    • If incomplete deprotection is confirmed, you may be able to subject the sample to the deprotection conditions again, but be mindful of potential degradation of the oligonucleotide.

Problem: My mass spectrometry results indicate a mass addition of 14 Da on cytidine residues, suggesting transamination.

  • Possible Cause: You used a methylamine-based deprotection reagent (like AMA) with an oligonucleotide synthesized using Bz-dC phosphoramidite.[1]

  • Solution:

    • To avoid this side reaction, use Ac-dC phosphoramidite instead of Bz-dC during oligonucleotide synthesis when planning to use an UltraFAST deprotection protocol with AMA.[4]

    • If you must use Bz-dC, switch to a standard deprotection method using only ammonium hydroxide, which does not cause this modification.

Problem: My mass spectrometry results show a mass loss of 1 Da for some cytidine residues, suggesting a dC to dU mutation.

  • Possible Cause: This is indicative of deamination, which can occur when using a hydroxide-based deprotection method (e.g., sodium hydroxide in methanol/water) with Bz-dC.[3]

  • Solution:

    • Avoid using hydroxide-based deprotection for sequences containing Bz-dC.

    • If a mild, non-ammonia-based deprotection is required for other sensitive groups in your oligonucleotide, synthesize the sequence using Ac-dC, which is less prone to this deamination reaction.[3]

Deprotection Strategy Comparison

The choice of deprotection strategy depends on the desired speed and the composition of the oligonucleotide. The following table summarizes common deprotection agents and their compatibility with N4-Benzoylcytidine.

Deprotection ReagentTypical ConditionsCompatibility with Bz-dCPotential Side Reactions with Bz-dC
Ammonium Hydroxide 8-16 hours at 55°CHigh None, if fresh reagent is used.
AMA (NH4OH/Methylamine)10 minutes at 65°CLow Transamination to form N4-Me-dC.[1]
NaOH in MeOH/H2O 17 hours at room tempLow Deamination to form dU.[3]
K2CO3 in Methanol 4 hours at room tempModerate Generally used for UltraMILD protecting groups. Compatibility with Bz-dC requires extended reaction times, which may not be practical.

Experimental Protocols

Protocol 1: Standard Deprotection of Bz-dC using Ammonium Hydroxide

This protocol describes the standard one-step cleavage from the support and deprotection of an oligonucleotide containing Bz-dC.

  • Place the column containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

  • Add 1.5 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the CPG support is fully submerged.

  • Seal the vial tightly. Ensure the cap has a suitable seal to withstand pressure at high temperatures.

  • Place the vial in a heating block or oven set to 55°C for 12-16 hours.

  • After incubation, allow the vial to cool completely to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the CPG support behind.

  • Dry the oligonucleotide solution using a vacuum concentrator. Do not apply heat if the oligonucleotide has a DMT group on, as this can cause thermal de-tritylation.[4]

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification or analysis.

Protocol 2: Monitoring Deprotection by RP-HPLC
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) of the crude deprotection solution. Dilute it with 90 µL of HPLC-grade water or an appropriate starting buffer.

  • HPLC Conditions (Example for DMT-off Oligonucleotides):

    • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

    • Flow Rate: 1 mL/min.

    • Gradient: Start with a low percentage of Buffer B (e.g., 5%) and gradually increase to elute the oligonucleotide (e.g., a linear gradient from 5% to 30% Buffer B over 20 minutes).

    • Detection: UV absorbance at 260 nm.

  • Analysis: The fully deprotected oligonucleotide should appear as a major, sharp peak. The presence of significant peaks with longer retention times (more hydrophobic) may indicate incomplete removal of the benzoyl or other protecting groups.

Visualizations

G General Oligonucleotide Deprotection Workflow cluster_0 Solid-Phase Synthesis cluster_1 Deprotection & Cleavage cluster_2 Purification & Analysis Synthesized_Oligo Synthesized Oligonucleotide (On CPG Support, Fully Protected) Cleavage Step 1: Cleavage from Support (e.g., NH4OH) Synthesized_Oligo->Cleavage Phosphate_Deprotection Step 2: Phosphate Deprotection (Removal of Cyanoethyl Groups) Cleavage->Phosphate_Deprotection Base_Deprotection Step 3: Base Deprotection (Removal of Bz, Ac, iBu groups) Phosphate_Deprotection->Base_Deprotection Crude_Oligo Crude Deprotected Oligonucleotide Base_Deprotection->Crude_Oligo Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification Final_Product Final Purified Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection.

G Decision Logic for Deprotection Strategy Start Start: Choose Deprotection Strategy Speed Need for Speed? (UltraFAST Protocol) Start->Speed Sensitive_Groups Oligo has Base-Sensitive Groups (e.g., Dyes)? Speed->Sensitive_Groups No Use_AMA Use AMA Reagent Speed->Use_AMA Yes Use_NH4OH Use Standard NH4OH Sensitive_Groups->Use_NH4OH No Use_Mild Use Mild Conditions (e.g., K2CO3 in MeOH) Sensitive_Groups->Use_Mild Yes Use_Ac_dC Requirement: Synthesize with Ac-dC Use_AMA->Use_Ac_dC Use_UltraMild_Monomers Requirement: Use UltraMILD Monomers Use_Mild->Use_UltraMild_Monomers

Caption: Decision logic for choosing a deprotection strategy.

Caption: Transamination of Bz-dC with methylamine.

References

Technical Support Center: Minimizing Impurities in 5'-O-Benzoylcytidine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5'-O-Benzoylcytidine. Our goal is to help you minimize the formation of common impurities and improve the overall yield and purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure all reagents, especially cytidine, are completely dry. Co-evaporation with anhydrous pyridine is recommended. - Use a slight excess (1.1-1.2 equivalents) of the benzoylating agent to drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Degradation of the product.- Maintain a low reaction temperature (e.g., 0°C to room temperature) to prevent degradation. - Quench the reaction promptly once complete to avoid the formation of byproducts.
Presence of N-Benzoylated Impurities (e.g., N⁴-Benzoylcytidine) The exocyclic amine (N⁴) of the cytosine base is nucleophilic and can react with the benzoylating agent.- Use a less reactive benzoylating agent, such as benzoic anhydride, instead of benzoyl chloride. - Employ a transient protection strategy for the hydroxyl groups. For example, using trimethylsilyl chloride (TMSCl) to temporarily protect the hydroxyls can direct benzoylation to the N⁴-position first. Subsequent removal of the TMS groups and then benzoylation of the 5'-OH can be a viable, albeit longer, route.
Formation of Di- and Tri-benzoylated Byproducts Excess benzoylating agent or prolonged reaction time.- Carefully control the stoichiometry of the benzoylating agent. Use no more than 1.2 equivalents for selective 5'-O-benzoylation. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-benzoylation.
Acyl Migration (Formation of 2'- or 3'-O-Benzoylcytidine) The benzoyl group can migrate between the vicinal hydroxyl groups of the ribose ring, particularly under basic or acidic conditions.- Maintain neutral or slightly basic conditions during the reaction and work-up. Avoid strong acids or bases. - Keep the reaction temperature low to minimize the rate of acyl migration. - Purification via column chromatography on silica gel should be performed with a solvent system that is as neutral as possible. Pre-treating the silica gel with a small amount of pyridine in the eluent can sometimes help prevent on-column migration.
Difficulty in Purifying the Product Similar polarities of the desired product and impurities.- Utilize a high-resolution purification technique like High-Performance Liquid Chromatography (HPLC) for challenging separations. - For column chromatography, experiment with different solvent systems to optimize the separation. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities include:

  • N⁴-Benzoylcytidine: Formed by the benzoylation of the exocyclic amine of the cytosine base.

  • Di- and Tri-O-Benzoylated Cytidines: Such as 3',5'-di-O-Benzoylcytidine and 2',3',5'-tri-O-Benzoylcytidine, resulting from over-benzoylation.

  • Acyl Migration Isomers: 2'-O-Benzoylcytidine and 3'-O-Benzoylcytidine, which can form from the desired 5'-O-isomer.

  • Unreacted Cytidine: The starting material.

  • Benzoic Acid: A byproduct of the reaction, especially if benzoyl chloride is used and moisture is present.

Q2: How can I selectively benzoylate the 5'-hydroxyl group of cytidine?

A2: Selective 5'-O-benzoylation can be achieved by taking advantage of the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 2'- and 3'-hydroxyls. Key strategies include:

  • Stoichiometric Control: Using a carefully controlled amount of the benzoylating agent (typically 1.0 to 1.2 equivalents).

  • Low Temperature: Running the reaction at a reduced temperature (e.g., 0°C or below) enhances the selectivity for the more reactive 5'-hydroxyl group.

  • Choice of Benzoylating Agent: Using a milder benzoylating agent like benzoic anhydride can offer better control than the more reactive benzoyl chloride.

Q3: How can I detect and quantify the impurities in my this compound sample?

A3: The primary methods for detecting and quantifying impurities are:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and its impurities. A reversed-phase C18 column with a gradient of acetonitrile in a buffered aqueous mobile phase is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of impurities. The chemical shifts of the protons and carbons in the ribose ring and the base will differ between the desired product and its isomers.

Q4: What are the characteristic NMR signals that can help distinguish this compound from its N⁴-benzoyl and di-benzoyl impurities?

A4:

  • This compound vs. N⁴-Benzoylcytidine: In the ¹H NMR spectrum of this compound, the signals for the 5'-protons (H-5' and H-5'') will be shifted downfield compared to unprotected cytidine due to the deshielding effect of the benzoyl group. In N⁴-Benzoylcytidine, the protons on the cytosine ring and the NH proton will show characteristic shifts.

  • Mono- vs. Di/Tri-benzoylated products: The integration of the aromatic protons from the benzoyl groups in the ¹H NMR spectrum can indicate the number of benzoyl groups attached. For a mono-benzoylated product, you would expect to see 5 aromatic protons. For a di-benzoylated product, you would see 10, and so on. ¹³C NMR will also show a corresponding number of carbonyl signals for the benzoyl esters.

Quantitative Data Summary

While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides a general overview of expected outcomes based on the chosen strategy.

Reaction Condition/Strategy Benzoylating Agent Temperature Expected Purity of this compound Major Impurities
Stoichiometric Control (1.1 eq)Benzoyl Chloride in Pyridine0°CModerate to GoodN⁴-Benzoylcytidine, 3',5'-di-O-Benzoylcytidine
Stoichiometric Control (1.1 eq)Benzoic Anhydride in PyridineRoom TemperatureGoodN⁴-Benzoylcytidine, Unreacted Cytidine
Excess Benzoylating AgentBenzoyl Chloride in PyridineRoom TemperatureLowDi- and Tri-O-benzoylated cytidines

Experimental Protocols

Protocol 1: Selective 5'-O-Benzoylation of Cytidine

This protocol aims to selectively benzoylate the 5'-hydroxyl group of cytidine while minimizing the formation of N-benzoyl and di-benzoyl impurities.

Materials:

  • Cytidine

  • Anhydrous Pyridine

  • Benzoyl Chloride (freshly distilled)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dry the cytidine by co-evaporation with anhydrous pyridine (3 x 10 mL) under reduced pressure and then keep it under high vacuum for at least 4 hours.

  • Dissolve the dried cytidine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a few milliliters of cold water.

  • Remove the pyridine under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dry_cytidine Dry Cytidine start->dry_cytidine dissolve Dissolve in Pyridine dry_cytidine->dissolve cool Cool to 0°C dissolve->cool add_bzcl Add Benzoyl Chloride cool->add_bzcl monitor Monitor by TLC add_bzcl->monitor quench Quench with Water monitor->quench remove_pyr Remove Pyridine quench->remove_pyr extract Extract with DCM remove_pyr->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_impurities Impurity Formation cluster_outcome Desired Outcome temp Temperature n_benzoyl N-Benzoylation temp->n_benzoyl Higher temp can decrease selectivity acyl_migration Acyl Migration temp->acyl_migration Higher temp increases migration stoich Stoichiometry of BzCl di_benzoyl Di/Tri-benzoylation stoich->di_benzoyl Excess leads to over-benzoylation reagent Reactivity of Benzoylating Agent reagent->n_benzoyl High reactivity increases N-benzoylation purity High Purity of this compound n_benzoyl->purity di_benzoyl->purity acyl_migration->purity

Caption: Relationship between reaction conditions and impurity formation in this compound synthesis.

Technical Support Center: Optimization of Benzoyl Protection for Cytidine Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of benzoyl protection for cytidine nucleosides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the benzoylation of cytidine.

Troubleshooting Guide

This section addresses specific problems that may arise during the benzoyl protection of cytidine nucleosides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N4-Benzoylated Product • Incomplete reaction. • Suboptimal reaction conditions (reagent stoichiometry, temperature, time). • Use of less reactive benzoylating agent (e.g., benzoic anhydride).• Increase reaction time and/or temperature. • Use a more reactive benzoylating agent like benzoyl chloride.[1] • Optimize the stoichiometry of benzoyl chloride and base (e.g., pyridine).
Side Reaction: Benzoylation of Hydroxyl Groups (e.g., 3'-OH) • High reactivity of hydroxyl groups, especially the primary 5'-OH and the secondary 2' and 3'-OH groups. • Use of a strong base that deprotonates the hydroxyl groups, increasing their nucleophilicity.[1]• Employ a transient protection strategy for the hydroxyl groups using trimethylsilyl chloride (TMSCl) prior to adding benzoyl chloride. The silyl ethers are labile and can be removed during aqueous workup.[1][2] • Use a weak base like pyridine to minimize deprotonation of the hydroxyl groups.[1]
Formation of Di- or Poly-Benzoylated Products • Excess benzoylating agent. • Reaction conditions favoring multiple acylations.• Carefully control the stoichiometry of the benzoylating agent. • Utilize a transient protection method to shield the hydroxyl groups from benzoylation.[2]
Benzoyl Group Migration • Presence of adjacent hydroxyl groups can lead to intramolecular acyl migration, particularly under acidic or basic conditions.[3][4][5]• Maintain neutral or carefully controlled pH conditions during the reaction and workup. • Consider the order of protecting group installation to minimize the presence of free, adjacent hydroxyl groups.
Difficulty in Purifying the Benzoylated Product • Presence of multiple side products with similar polarities. • Unreacted starting materials.• Optimize the reaction to minimize side products. • Employ flash column chromatography on silica gel for purification.[2]
Deprotection Issues: Formation of N4-Methylcytidine • Use of aqueous methylamine for deprotection can lead to the substitution of the N4-benzoyl group, resulting in N4-methylated cytidine derivatives.[6][7]• Use alternative deprotection conditions that do not involve methylamine, such as treatment with aqueous ammonia. • Consider using an alternative N4-protecting group like acetyl if methylamine deprotection is required.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended order for introducing protecting groups on cytidine, for example, DMT, TBDMS, and Benzoyl?

A1: A common and effective strategy involves a specific order of protection to ensure selectivity. For the synthesis of 5'-O-DMT-2'-O-TBDMS-N4-Bz-cytidine, the following sequence is often employed:

  • 5'-OH protection: React cytidine with dimethoxytrityl chloride (DMT-Cl) to protect the primary 5'-hydroxyl group.

  • 2'-OH protection: Subsequently, introduce the tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position using TBDMS-Cl.

  • N4-Amino protection: Finally, perform the benzoylation of the exocyclic amino group.

Alternatively, a transient protection method can be used where the hydroxyl groups are temporarily silylated, followed by N-benzoylation and subsequent desilylation during workup.[1][2]

Q2: Benzoyl chloride vs. Benzoic anhydride: Which is the better benzoylating agent for cytidine?

A2: Benzoyl chloride is generally more reactive than benzoic anhydride and is often preferred for the N4-benzoylation of cytidine to achieve higher yields and shorter reaction times.[1] However, its high reactivity can also lead to undesired side reactions, such as the benzoylation of hydroxyl groups.[1] Benzoic anhydride is less reactive and may lead to slower reactions or incomplete conversion, but it can sometimes offer better selectivity.[1] The choice depends on the specific substrate and the other protecting groups present.

Q3: How can I avoid the benzoylation of the 3'-OH group?

A3: The most effective method to prevent benzoylation of the 3'-OH group is to use a "transient" protection strategy.[1][2] This involves temporarily protecting the hydroxyl groups with a labile protecting group, most commonly a silyl group. The cytidine nucleoside is first treated with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This protects the hydroxyl groups as trimethylsilyl ethers. Then, benzoyl chloride is added to selectively benzoylate the N4-amino group. The silyl groups are then easily removed during the aqueous workup.[2]

Q4: What are the typical deprotection conditions for the N4-benzoyl group?

A4: The N4-benzoyl group is typically removed under basic conditions. Common reagents include:

  • Aqueous ammonia

  • A mixture of aqueous ammonia and ethanol[8]

  • Sodium methoxide in methanol[9]

It is important to avoid using aqueous methylamine for deprotection, as this can lead to the formation of N4-methylcytidine as a side product.[6][7]

Q5: Are there alternative protecting groups to benzoyl for the N4-amino group of cytidine?

A5: Yes, several other protecting groups can be used for the N4-amino group, each with its own advantages and disadvantages. Some common alternatives include:

  • Acetyl (Ac): This group is more labile than benzoyl and can be advantageous when milder deprotection conditions are required.[6][10]

  • p-Methoxybenzoyl (p-MeOBz): This group has been used to prevent cleavage of the protecting group during solid-phase synthesis, which can lead to branched oligomers.[10]

  • Phenoxyacetyl (Pac): This is another labile protecting group that can be removed under mild conditions.[8]

  • Benzyloxycarbonyl (Cbz): This protecting group can be introduced using benzyloxycarbonyl chloride (CbzCl) and removed under neutral conditions via hydrogenolysis.[11]

Experimental Protocols

Protocol 1: N4-Benzoylation of Cytidine using a Transient Protection Strategy

This protocol is adapted from the general principles of transient protection for nucleosides.[2]

Materials:

  • Cytidine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride (BzCl)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dry the cytidine starting material by co-evaporation with anhydrous pyridine and dry under high vacuum overnight.

  • Dissolve the dried cytidine in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (TMSCl) dropwise to the stirred solution. The amount of TMSCl should be sufficient to protect all hydroxyl groups (typically 3-4 equivalents).

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete silylation of the hydroxyl groups.

  • Cool the mixture back to 0 °C and slowly add benzoyl chloride (typically 1.1-1.5 equivalents) dropwise.

  • Let the reaction stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Remove the pyridine under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/Methanol) to afford the pure N4-benzoylcytidine.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification start Start with Cytidine dry Dry Cytidine (Co-evaporation with Pyridine) start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve silylation Transient Protection: Add TMSCl at 0°C, stir at RT dissolve->silylation benzoylation N4-Benzoylation: Add BzCl at 0°C, stir at RT silylation->benzoylation quench Quench with Methanol and Water benzoylation->quench extract Extraction with DCM and NaHCO3(aq) quench->extract purify Purification: Flash Chromatography extract->purify end_product Pure N4-Benzoylcytidine purify->end_product

Caption: Workflow for N4-Benzoylation of Cytidine.

troubleshooting_logic cluster_solutions_oh Solutions for OH Benzoylation cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_di_bz Solutions for Di-benzoylation start Low Yield or Side Products in Cytidine Benzoylation q1 Are hydroxyl groups (e.g., 3'-OH) being benzoylated? start->q1 s1 Implement Transient Protection (e.g., TMSCl) q1->s1 Yes s2 Use a Weaker Base (e.g., Pyridine) q1->s2 Yes q2 Is the reaction incomplete? q1->q2 No end_node Optimized Benzoylation s1->end_node s2->end_node s3 Increase Reaction Time/Temperature q2->s3 Yes s4 Use a More Reactive Agent (Benzoyl Chloride) q2->s4 Yes q3 Are you observing di-benzoylation? q2->q3 No s3->end_node s4->end_node s5 Control Stoichiometry of Benzoyl Chloride q3->s5 Yes q3->end_node No s5->end_node

Caption: Troubleshooting Logic for Cytidine Benzoylation.

References

Validation & Comparative

A Comparative Guide to 5'-O-Benzoylcytidine and Other Modified Nucleosides for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic and research applications, modified nucleosides are pivotal in the development of antiviral and anticancer agents. Among these, 5'-O-Benzoylcytidine, a derivative of cytidine, presents a unique profile due to the introduction of a benzoyl group at the 5'-O position. This modification significantly impacts its lipophilicity, metabolic stability, and cellular uptake, thereby influencing its biological activity. This guide provides a comprehensive comparison of this compound with other key modified nucleosides, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate compounds for their studies.

Introduction to this compound and its Comparators

This compound is a nucleoside analog where the primary hydroxyl group at the 5' position of the ribose sugar is esterified with benzoic acid. This benzoyl modification serves as a pro-drug moiety, which can be cleaved by intracellular esterases to release the parent nucleoside. This strategy is often employed to enhance the oral bioavailability and cellular permeability of hydrophilic nucleosides.

For a comprehensive comparison, this guide will focus on the following classes of modified nucleosides as alternatives to this compound:

  • 2'-O-Methylcytidine: A modification on the ribose sugar that enhances nuclease resistance and is commonly used in antisense oligonucleotides.

  • Gemcitabine: A fluorine-substituted deoxycytidine analog, is a widely used chemotherapeutic agent for various cancers.

  • Phosphoramidate Prodrugs of Cytidine: These prodrugs are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs.

Comparative Performance Data

The following tables summarize the available quantitative data from various studies to facilitate a direct comparison of the performance of this compound and its alternatives in different experimental settings.

Antiviral Activity

The antiviral efficacy of nucleoside analogs is typically determined by their ability to inhibit viral replication, often quantified by the half-maximal effective concentration (EC50).

Modified NucleosideVirusCell LineEC50 (µM)Reference
2'-C-MethylcytidineDengue Virus (DENV)Huh-711.2 ± 0.3[1]
2'-C-MethylcytidineHuman Norovirus RepliconN/A8.2 ± 0.7[2]
RibavirinHuman Norovirus RepliconN/A43 ± 4[2]

Note: Direct comparative EC50 values for this compound against specific viruses were not available in the reviewed literature. The data presented showcases the potency of other relevant modified nucleosides.

Anticancer Activity

The anticancer activity is commonly assessed by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Modified NucleosideCancer Cell LineIC50 (nM)Reference
GemcitabineA549 (Non-small cell lung cancer)6.6[3]
GemcitabineH520 (Non-small cell lung cancer)46.1[3]
GemcitabineBxPC-3 (Pancreatic cancer)Moderately Sensitive[4]
GemcitabinePANC-1 (Pancreatic cancer)Moderately Sensitive[4]
RX-3117 (a fluorocyclopentenylcytosine)Colo 205 (Colon cancer)More potent than Gemcitabine[5]
RX-3117 (a fluorocyclopentenylcytosine)H460 (Non-small cell lung cancer)More potent than Gemcitabine[5]

Note: While specific IC50 values for this compound were not found in direct comparison with these agents, the data for Gemcitabine, a standard-of-care cytidine analog, and another investigational cytidine analog, RX-3117, provide a benchmark for anticancer potency.

Metabolic Stability

Metabolic stability, often measured by the percentage of the compound remaining after incubation with liver microsomes, is a critical parameter for drug development.

Compound ClassIn Vitro System% Remaining (after 60 min)Reference
Azine Derivatives (general class)Human Liver Microsomes> 97%[6]
Verapamil (control)Human Liver Microsomest1/2 = 26 min[7]
Imipramine (control)Human Liver Microsomest1/2 > 60 min[7]

Note: Specific quantitative data for the metabolic stability of this compound was not found in the reviewed literature. However, acylation is a common strategy to create prodrugs, and their stability is designed to be labile to intracellular esterases. The provided data for other compounds illustrates typical outcomes of such assays.

Nuclease Resistance

Modifications to the nucleoside structure can significantly enhance their resistance to degradation by cellular nucleases.

ModificationNuclease TypeRelative ResistanceReference
Phosphorothioate (PS) bondsExonucleasesIncreased[8]
2'-O-Methyl (2'OMe)EndonucleasesIncreased[8]
Inverted dT at 3' end3' ExonucleasesIncreased[8]
2'-Fluoro basesNucleasesIncreased[8]

Note: While direct quantitative data for the nuclease resistance of this compound is not available, the benzoyl group itself does not inherently confer nuclease resistance to the phosphodiester backbone. However, it can influence the overall stability and cellular uptake of the nucleoside. The table above highlights common strategies to enhance nuclease resistance in oligonucleotides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of modified nucleosides.

Synthesis of this compound

Materials: Cytidine, benzoic anhydride, pyridine.

Procedure:

  • Dissolve cytidine in anhydrous pyridine.

  • Add benzoic anhydride to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Plaque Reduction Assay for Antiviral Activity

Materials: Confluent monolayer of host cells (e.g., Vero cells), virus stock, modified nucleoside, culture medium, agarose overlay.

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the modified nucleoside in culture medium.

  • Pre-incubate the virus with each dilution of the compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing the corresponding concentration of the modified nucleoside.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

  • The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay for Anticancer Activity

Materials: Cancer cell lines, modified nucleoside, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the modified nucleoside in culture medium.

  • Treat the cells with different concentrations of the compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control.

  • The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts in the study of modified nucleosides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification antiviral Antiviral Assay (Plaque Reduction) purification->antiviral Test Compound anticancer Anticancer Assay (MTT) purification->anticancer Test Compound ec50 EC50 Determination antiviral->ec50 ic50 IC50 Determination anticancer->ic50

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway Prodrug This compound (Prodrug) Active_Drug Cytidine Analog (Active Drug) Prodrug->Active_Drug Hydrolysis Esterases Intracellular Esterases Esterases->Active_Drug Triphosphate Active Triphosphate Form Active_Drug->Triphosphate Phosphorylation Kinases Cellular Kinases Kinases->Triphosphate Inhibition Inhibition of Nucleic Acid Synthesis Triphosphate->Inhibition Polymerase Viral/Cellular Polymerase Polymerase->Inhibition

Caption: Activation pathway of this compound as a prodrug.

Conclusion

This compound represents a valuable strategy for improving the drug-like properties of cytidine analogs. The benzoyl group enhances lipophilicity, which can lead to improved cell permeability and oral bioavailability. However, the ultimate efficacy of this compound depends on efficient intracellular conversion to the active nucleoside and its subsequent phosphorylation.

In comparison, other modifications offer distinct advantages. 2'-O-methylation provides excellent nuclease resistance, making it ideal for oligonucleotide-based therapeutics. Fluorination, as seen in Gemcitabine, can lead to potent anticancer activity by altering the electronic properties of the nucleoside and its interaction with key enzymes. Phosphoramidate prodrugs offer a sophisticated approach to bypass the often inefficient initial phosphorylation step, leading to higher intracellular concentrations of the active monophosphate.

The choice of modification strategy is therefore highly dependent on the specific therapeutic application, the target disease, and the desired pharmacokinetic profile. This guide provides a foundational comparison to assist researchers in navigating the complex landscape of modified nucleosides and in selecting the most promising candidates for further investigation.

References

A Comparative Guide to DNA Methylation Inhibitors: 5-azacytidine vs. 5'-O-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two cytidine analogs, 5-azacytidine and 5'-O-Benzoylcytidine, in the context of DNA methylation studies. While 5-azacytidine is a well-established DNA methyltransferase (DNMT) inhibitor, direct experimental data on the efficacy of this compound in this application is currently lacking. This comparison, therefore, positions 5-azacytidine as the benchmark and explores the hypothetical potential of this compound, likely as a prodrug.

Introduction to DNA Methylation and its Inhibition

DNA methylation, a crucial epigenetic modification, involves the addition of a methyl group to the cytosine base in DNA, primarily at CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a vital role in regulating gene expression.[1] Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, leading to the silencing of tumor suppressor genes.[2]

Cytidine analogs that inhibit DNMTs can reverse this hypermethylation, reactivate silenced genes, and have emerged as important tools in research and as therapeutic agents.[2][3] 5-azacytidine is a pioneering drug in this class, approved for the treatment of myelodysplastic syndromes (MDS).[3]

Mechanism of Action

5-azacytidine

5-azacytidine is a nucleoside analog of cytidine that gets incorporated into both RNA and DNA.[3] Its inhibitory effect on DNA methylation is primarily exerted through its incorporation into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[1][3][4]

dot

5_azacytidine_mechanism cluster_cell Cell 5_AzaC_ext 5-azacytidine (extracellular) Transport Nucleoside Transporter 5_AzaC_ext->Transport Uptake 5_AzaC_int 5-azacytidine (intracellular) Transport->5_AzaC_int Phosphorylation Phosphorylation 5_AzaC_int->Phosphorylation 5_aza_dCTP 5-aza-dCTP Phosphorylation->5_aza_dCTP DNA_incorporation Incorporation into DNA 5_aza_dCTP->DNA_incorporation DNA_with_AzaC DNA containing 5-azacytosine DNA_incorporation->DNA_with_AzaC DNMT_trapping DNMT Trapping & Degradation DNA_with_AzaC->DNMT_trapping Hypomethylation DNA Hypomethylation DNMT_trapping->Hypomethylation Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Mechanism of action of 5-azacytidine.

This compound (Hypothetical)

Direct experimental evidence for the efficacy of this compound as a DNA methylation inhibitor is not available in the current scientific literature. Based on its chemical structure, it is hypothesized to act as a prodrug of cytidine or a related analog. The benzoyl group at the 5'-hydroxyl position would likely need to be cleaved by intracellular esterases to release the active nucleoside.

If this compound releases cytidine upon cleavage, it would not directly inhibit DNA methylation. However, if it is a prodrug for a cytidine analog with inhibitory properties, its efficacy would depend on the rate and extent of its intracellular activation. Esterase-mediated hydrolysis is a common mechanism for prodrug activation.

dot

Benzoylcytidine_hypothesis cluster_cell Cell (Hypothetical Pathway) BenzoylC_ext This compound (extracellular) Uptake Cellular Uptake BenzoylC_ext->Uptake BenzoylC_int This compound (intracellular) Uptake->BenzoylC_int Esterase Intracellular Esterases BenzoylC_int->Esterase Cleavage Active_Metabolite Active Cytidine Analog? Esterase->Active_Metabolite Hypothetical Activation Inactive_Metabolite Cytidine (Inactive) Esterase->Inactive_Metabolite Potential Outcome Benzoic_Acid Benzoic Acid Esterase->Benzoic_Acid DNMT_Inhibition DNA Methylation Inhibition Active_Metabolite->DNMT_Inhibition Leads to

Caption: Hypothetical activation of this compound.

Comparative Efficacy: Data Summary

Due to the lack of direct experimental data for this compound, a quantitative comparison is not feasible. The following table summarizes the known properties of 5-azacytidine.

Feature5-azacytidineThis compound
Mechanism of Action Covalent trapping of DNMTs after incorporation into DNA.[1][3]Hypothetical: Prodrug requiring intracellular cleavage by esterases to release an active metabolite.
Primary Cellular Target DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b).Unknown; depends on the released metabolite.
Incorporation Incorporates into both RNA and DNA.Unknown.
Clinical Use FDA-approved for myelodysplastic syndromes (MDS).[3]Not clinically approved for any indication.
Known Side Effects Myelosuppression, nausea, vomiting.Unknown.
Stability Unstable in aqueous solutions.Potentially more stable in aqueous solution due to the protective benzoyl group.

Experimental Protocols

Detailed methodologies for key experiments involving DNMT inhibitors are provided below, using 5-azacytidine as the model compound.

DNA Methylation Analysis

Objective: To assess changes in global or gene-specific DNA methylation following treatment.

Method: Bisulfite Sequencing

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of 5-azacytidine (typically 1-10 µM) for 48-72 hours. Include a vehicle-treated control (e.g., DMSO).

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

  • Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site.

dot

Bisulfite_Sequencing_Workflow Start Cell Treatment with 5-azacytidine DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR PCR Amplification Bisulfite_Conversion->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis (Methylation Status) Sequencing->Analysis

Caption: Workflow for DNA methylation analysis.

Cell Viability Assay

Objective: To determine the cytotoxic effects of the compound.

Method: MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-azacytidine for 24, 48, and 72 hours. Include a vehicle-treated control.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Living cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Gene Expression Analysis

Objective: To measure the reactivation of genes silenced by DNA methylation.

Method: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Culture and Treatment: Treat cells with 5-azacytidine as described for the DNA methylation analysis.

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[2]

Conclusion

5-azacytidine is a potent and well-characterized inhibitor of DNA methylation with proven clinical efficacy. Its mechanism of action, involving incorporation into DNA and trapping of DNMTs, is well understood. In contrast, this compound remains a compound of hypothetical interest in the context of DNA methylation. While its chemical structure suggests a potential role as a prodrug, a thorough investigation into its intracellular metabolism and biological activity is required to ascertain its efficacy. Researchers should rely on established agents like 5-azacytidine for their DNA methylation studies until further data on this compound becomes available.

References

A Comparative Analysis of Zebularine and 5-aza-2'-deoxycytidine (Decitabine) for Epigenetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent DNA methyltransferase (DNMT) inhibitors: zebularine and 5-aza-2'-deoxycytidine (decitabine). This analysis is supported by experimental data to inform the selection of the appropriate agent for research and therapeutic applications.

Both zebularine and decitabine are nucleoside analogs that act as mechanism-based inhibitors of DNA methyltransferases, enzymes crucial for the establishment and maintenance of DNA methylation patterns. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMT inhibitors a key area of therapeutic research. While both compounds lead to the demethylation and re-expression of silenced genes, they exhibit notable differences in their chemical properties, potency, and clinical applications.

Performance and Properties: A Tabular Comparison

The following tables summarize the key characteristics and experimental data for zebularine and decitabine, facilitating a direct comparison of their performance.

Table 1: Chemical and Pharmacokinetic Properties

PropertyZebularine5-aza-2'-deoxycytidine (Decitabine)
Chemical Structure 1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone5-aza-2'-deoxycytidine
Molecular Formula C₉H₁₂N₂O₅C₈H₁₂N₄O₄
Molecular Weight 228.20 g/mol 228.21 g/mol
Chemical Stability Stable in aqueous solution.[1]Unstable in aqueous solution.
Administration Oral and intraperitoneal.[1]Intravenous or subcutaneous.
Toxicity Generally considered less toxic.[1]Associated with higher toxicity.

Table 2: In Vitro Efficacy and Cellular Effects

ParameterZebularine5-aza-2'-deoxycytidine (Decitabine)
IC50 (Cell Viability) ~100 µM (MDA-MB-231, 96h)[2], 150 µM (MCF-7, 96h)[2][3]Average IC50 of 252 nM in MCC cell lines.[4]
Effect on p16 Gene Methylation Induces demethylation and re-expression of the p16 gene.[1][3]Potent inducer of p16 gene demethylation and re-expression.[1][5]
Effect on DNMT Protein Levels Causes depletion of DNMT1, DNMT3a, and DNMT3b proteins.[3]Leads to the degradation of DNMT1.
Induction of Apoptosis Induces caspase-dependent apoptosis.[4]Induces apoptosis through both intrinsic and extrinsic pathways.[4][6]

Mechanism of Action: Trapping the Machinery of Methylation

Both zebularine and decitabine function as suicide inhibitors of DNA methyltransferases. Following cellular uptake and phosphorylation, they are incorporated into replicating DNA in place of cytosine. The presence of these analogs in the DNA strand disrupts the normal methylation process. When a DNMT enzyme attempts to methylate the analog, it becomes irreversibly trapped in a covalent complex with the DNA. This sequestration and subsequent degradation of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, ultimately resulting in the re-expression of previously silenced genes, such as tumor suppressor genes.

While both compounds share this general mechanism, the hypomethylating potency of decitabine is considered to be stronger than that of zebularine.[7][8]

Signaling Pathways and Cellular Consequences

The inhibition of DNA methylation by zebularine and decitabine triggers a cascade of downstream cellular events, impacting various signaling pathways. A key consequence is the reactivation of tumor suppressor genes, such as p16INK4a, which plays a critical role in cell cycle regulation. The re-expression of p16 can lead to cell cycle arrest, senescence, and apoptosis.

Decitabine has been shown to influence the extrinsic and intrinsic apoptosis pathways, as well as the JAK/STAT signaling pathway.[6] Upregulation of death receptors like DR4 and DR5 can sensitize cancer cells to apoptosis. Both inhibitors can also induce DNA damage responses.

Below is a generalized signaling pathway affected by these DNMT inhibitors.

DNMT_Inhibition_Pathway cluster_drug DNMT Inhibitors cluster_process Cellular Processes cluster_outcome Cellular Outcomes Zebularine Zebularine DNA_Incorporation Incorporation into DNA Zebularine->DNA_Incorporation Decitabine Decitabine Decitabine->DNA_Incorporation DNMT_Trapping DNMT Trapping & Degradation DNA_Incorporation->DNMT_Trapping DNA_Demethylation Global DNA Demethylation DNMT_Trapping->DNA_Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression (e.g., p16) DNA_Demethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Compound_Treatment Treatment with Zebularine or Decitabine Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay DNA_Extraction Genomic DNA Extraction Compound_Treatment->DNA_Extraction Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction IC50_Determination IC50 Determination MTT_Assay->IC50_Determination MSP Methylation-Specific PCR (MSP) DNA_Extraction->MSP Western_Blot Western Blot (DNMT1) Protein_Extraction->Western_Blot Methylation_Status p16 Methylation Status MSP->Methylation_Status Protein_Quantification DNMT1 Protein Quantification Western_Blot->Protein_Quantification

References

Assessing the Specificity of 5'-O-Benzoylcytidine in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5'-O-Benzoylcytidine and other cytidine analogs as substrates in enzymatic reactions, with a focus on human uridine-cytidine kinases (UCK). The information presented is intended to assist researchers in assessing the specificity of these compounds in various experimental and therapeutic contexts.

Executive Summary

This compound, a modified nucleoside, has been identified as a substrate for human uridine-cytidine kinase 1 (UCK1) and uridine-cytidine kinase 2 (UCK2). These enzymes play a crucial role in the pyrimidine salvage pathway, which is essential for DNA and RNA synthesis. The phosphorylation of cytidine analogs by UCKs is a critical activation step for many antiviral and anticancer prodrugs. This guide compares the enzymatic activity of this compound with natural substrates and other synthetic analogs, providing available quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Data Presentation: Comparative Enzyme Kinetics

SubstrateEnzymeKm (μM)Vmax (nmol/mg/min)kcat (s⁻¹)kcat/Km (s⁻¹μM⁻¹)Phosphorylation Efficiency (%) vs. Uridine
Uridine UCK1300---100
UCK250---100
Cytidine UCK1300----
UCK270----
N4-Benzoylcytidine UCK1----10-25
UCK2----25-50
5-Fluorocytidine UCK1----25-50
UCK2---->100
2-Thiocytidine UCK1---->100
UCK2---->100
5-Methylcytidine UCK1----50-100
UCK2---->100
N4-Anisoylcytidine UCK1----25-50
UCK2----50-100

Data for Uridine, Cytidine, and phosphorylation efficiencies are adapted from Van Rompay et al., 2001. The Vmax for cytidine was approximately 2-fold higher than for uridine for both UCK1 and UCK2 in that study.

Experimental Protocols

Key Experiment: In Vitro Uridine-Cytidine Kinase (UCK) Activity Assay

This protocol outlines a method to determine the kinetic parameters of a given substrate, such as this compound, with purified human UCK1 or UCK2.

Materials:

  • Purified recombinant human UCK1 or UCK2

  • This compound (or other cytidine analog)

  • Uridine and Cytidine (as reference substrates)

  • ATP (phosphate donor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • [γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)

  • Thin-layer chromatography (TLC) plates (for radioactive assay)

  • Phosphorimager or scintillation counter (for radioactive assay)

  • Luminometer (for non-radioactive assay)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 25 µL reaction mixture contains:

    • 5 µL of 5x Assay Buffer

    • 2.5 µL of 10x ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method)

    • 2.5 µL of 10x substrate solution (varying concentrations for kinetic analysis)

    • Purified UCK enzyme (amount to be optimized to ensure linear reaction kinetics)

    • Nuclease-free water to a final volume of 25 µL.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate the tubes at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination:

    • Radioactive Assay: Stop the reaction by adding 5 µL of 0.5 M EDTA.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the reaction and measure the generated ADP.

  • Product Analysis:

    • Radioactive Assay: Spot an aliquot (e.g., 2 µL) of the reaction mixture onto a TLC plate. Separate the phosphorylated product from the unreacted [γ-³²P]ATP using an appropriate solvent system (e.g., isobutyric acid:ammonia:water). Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and using a scintillation counter.

    • Non-Radioactive Assay: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) at different substrate concentrations.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the catalytic efficiency (kcat/Km) to compare the specificity of the enzyme for different substrates.

Mandatory Visualizations

Signaling_Pathway cluster_0 Pyrimidine Salvage Pathway Cytidine Cytidine / this compound (or other analogs) CMP Cytidine Monophosphate (CMP) / Analog-Monophosphate Cytidine->CMP Phosphorylation CDP Cytidine Diphosphate (CDP) / Analog-Diphosphate CMP->CDP Phosphorylation CTP Cytidine Triphosphate (CTP) / Analog-Triphosphate CDP->CTP Phosphorylation DNA_RNA Incorporation into DNA/RNA or Downstream Effects CTP->DNA_RNA UCK Uridine-Cytidine Kinase (UCK1/UCK2) CMK CMP Kinase NDK Nucleoside Diphosphate Kinase

Caption: Pyrimidine salvage pathway for cytidine and its analogs.

Experimental_Workflow cluster_workflow Workflow for Assessing Enzyme Specificity cluster_detection Product Detection start Start: Obtain Purified Enzyme (e.g., UCK1/UCK2) and Substrates prepare Prepare Reaction Mixtures: - Varying substrate concentrations - Constant enzyme concentration - ATP (with tracer if radioactive) start->prepare incubate Incubate at Optimal Temperature (e.g., 37°C) for a Fixed Time prepare->incubate terminate Terminate Reaction (e.g., with EDTA) incubate->terminate radioactive Radioactive Assay: - TLC separation - Phosphorimaging/Scintillation terminate->radioactive Method 1 non_radioactive Non-Radioactive Assay: - e.g., ADP-Glo™ - Luminescence measurement terminate->non_radioactive Method 2 analyze Data Analysis: - Calculate initial velocities (V₀) - Plot V₀ vs. [Substrate] radioactive->analyze non_radioactive->analyze kinetics Determine Kinetic Parameters: - K_m and V_max (Michaelis-Menten plot) analyze->kinetics compare Compare k_cat/K_m values for different substrates kinetics->compare end Conclusion on Substrate Specificity compare->end

Caption: Experimental workflow for determining enzyme specificity.

In-depth Analysis of 5'-O-Benzoylcytidine Cross-Reactivity with Enzymes Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant lack of specific data on the cross-reactivity of 5'-O-Benzoylcytidine with various enzymes. Despite extensive searches for direct enzymatic assays, metabolic studies, and substrate specificity analyses involving this particular compound, no dedicated studies detailing its interactions with a panel of enzymes could be identified.

Consequently, the creation of a detailed comparison guide, including quantitative data tables and specific experimental protocols as initially requested, is not feasible based on the currently available public information. The core requirement of presenting experimental data from cited studies cannot be fulfilled due to the absence of such studies in the scientific domain.

For researchers, scientists, and drug development professionals interested in the enzymatic interactions of this compound, this represents a notable gap in the existing body of scientific knowledge. Future research would be necessary to determine its substrate specificity or inhibitory potential against a range of relevant enzymes. Such studies would require the development and execution of specific enzymatic assays.

Given the absence of foundational data, a logical workflow for future investigation would involve:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparative Studies A Synthesize and Purify This compound C Develop High-Throughput Screening Assays A->C B Select Panel of Relevant Enzymes (Esterases, Kinases, etc.) B->C D Determine IC50/Ki Values for Active Interactions C->D Hits Identified E Conduct Enzyme Kinetic Studies (e.g., Michaelis-Menten) D->E F Identify Metabolites (if substrate) E->F G Test Structurally Related Nucleoside Analogs H Compare Potency and Selectivity Profiles G->H I Publish Findings H->I

Caption: Proposed workflow for investigating the enzymatic cross-reactivity of this compound.

Without the foundational data from the initial phases of such a research program, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific objectivity and data-driven analysis required by the target audience.

A Comparative Guide to the Validation of 5'-O-Benzoylcytidine Incorporation in Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the incorporation of 5'-O-Benzoylcytidine into synthetic oligonucleotides. We present a detailed analysis of the synthetic considerations, a comparison with the standard 5'-O-Dimethoxytrityl (DMT) protection strategy, and robust experimental protocols for validation.

Introduction

The precise chemical modification of oligonucleotides is paramount for the development of novel therapeutics, diagnostics, and research tools. The introduction of moieties such as this compound can offer unique properties, but rigorous validation of their incorporation is critical to ensure the integrity and function of the final product. This guide outlines the necessary steps and comparative data to confidently validate such modifications.

While the benzoyl group is commonly employed to protect the exocyclic amines of cytidine, adenosine, and guanosine during oligonucleotide synthesis, its use as a 5'-O-protecting group is less conventional.[1][2] The standard for 5'-hydroxyl protection is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is integral to the automated phosphoramidite synthesis cycle.[2][3][4] This guide will therefore focus on the validation of a terminal this compound modification and compare it to the established 5'-DMT protection strategy.

Comparison of 5'-Protecting Groups: Benzoyl vs. DMT

The choice of a 5'-protecting group is critical for successful oligonucleotide synthesis. Below is a comparison of the key features of the 5'-O-Benzoyl group versus the standard 5'-O-DMT group.

Feature5'-O-Benzoyl Group5'-O-Dimethoxytrityl (DMT) Group
Chemical Nature Ester linkageTrityl ether linkage
Cleavage Condition Base-labile (e.g., aqueous ammonia, methylamine)[5]Acid-labile (e.g., trichloroacetic acid, dichloroacetic acid)[3][6]
Compatibility with Standard Synthesis Requires modification of the standard synthesis cycle as the final deprotection step is basic, not acidic.Fully compatible with the standard automated phosphoramidite synthesis cycle.[2]
Monitoring of Coupling Efficiency Does not produce a colored cation upon cleavage, making real-time spectrophotometric monitoring of coupling efficiency challenging.Produces a characteristic orange-colored cation upon acidic cleavage, allowing for straightforward real-time monitoring of synthesis efficiency.[6]
Potential Side Reactions Incomplete removal can lead to modified oligonucleotides. The lability of the benzoyl group from exocyclic amines of other bases during final deprotection needs to be considered.Premature cleavage (detritylation) can lead to failure sequences (n-1 mers).
Purification The hydrophobicity of the benzoyl group can aid in purification by reversed-phase HPLC.The high hydrophobicity of the DMT group is the basis for "DMT-on" purification by reversed-phase HPLC, a standard method for purifying full-length oligonucleotides.[6]

Experimental Validation of this compound Incorporation

The successful incorporation of this compound must be confirmed through a series of rigorous analytical techniques. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzymatic Digestion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and confirming the presence of modified oligonucleotides. Ion-pair reversed-phase (IP-RP) HPLC is particularly well-suited for this purpose.[7][8]

Experimental Protocol: IP-RP-HPLC-UV Analysis

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.

  • Mobile Phase B: 100 mM TEAA, pH 7.0, in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50 °C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in HPLC-grade water to a final concentration of 10-20 µM.

  • Analysis: The incorporation of the hydrophobic benzoyl group is expected to result in a significant increase in retention time compared to the corresponding unmodified oligonucleotide. The presence of a single, sharp peak indicates high purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Oligo Oligonucleotide Sample Dissolve Dissolve in H2O Oligo->Dissolve Inject Inject into HPLC Dissolve->Inject 10-20 µM Solution Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Time & Purity Chromatogram->Analyze

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the oligonucleotide, offering definitive confirmation of the incorporation of the this compound modification. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large biomolecules like oligonucleotides.[9][10][11][12]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: The oligonucleotide sample must be desalted prior to MS analysis. This can be achieved by ethanol precipitation or using a desalting column. The final sample should be dissolved in a solution compatible with ESI-MS, typically a 50:50 mixture of acetonitrile and water with a small amount of a volatile salt like ammonium acetate.[9]

  • Mass Spectrometer: An ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole-TOF (ESI-Q-TOF) mass spectrometer is recommended for high resolution and mass accuracy.

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to their negatively charged phosphate backbone.

  • Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states (e.g., [M-nH]^n-). Deconvolution of this charge state series will yield the molecular weight of the oligonucleotide. The experimentally determined molecular weight should be compared to the theoretical mass of the this compound-modified oligonucleotide.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo Oligonucleotide Sample Desalt Desalting Oligo->Desalt Infuse Infuse into ESI Source Desalt->Infuse Ionize Negative Ion ESI Infuse->Ionize Analyze_MS Mass Analysis (TOF) Ionize->Analyze_MS Spectrum Acquire Mass Spectrum Analyze_MS->Spectrum Deconvolute Deconvolution Spectrum->Deconvolute Compare Compare with Theoretical Mass Deconvolute->Compare

Enzymatic Digestion

Enzymatic digestion of the oligonucleotide into its constituent nucleosides, followed by LC-MS analysis, can confirm the presence of the modified cytidine and its location at the 5'-terminus. A combination of nuclease P1 and alkaline phosphatase is commonly used for complete digestion.[13][14]

Experimental Protocol: Enzymatic Digestion and LC-MS Analysis

  • Digestion Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.

  • Enzymes: Nuclease P1 and Calf Intestinal Alkaline Phosphatase (CIP).

  • Digestion Procedure: a. To 1-5 nmol of the oligonucleotide in a microcentrifuge tube, add 20 µL of digestion buffer. b. Add 2 units of Nuclease P1. c. Incubate at 37°C for 2 hours. d. Add 5 units of CIP. e. Incubate at 37°C for an additional 1 hour. f. Terminate the reaction by heating at 95°C for 5 minutes.

  • LC-MS Analysis: a. Analyze the digested sample by LC-MS. b. Use a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. c. Monitor for the expected mass-to-charge ratio (m/z) of this compound in the positive ion mode. The presence of this species confirms the successful incorporation and stability of the modification through the synthesis and deprotection process.

Digestion_Workflow Oligo This compound Oligonucleotide NucleaseP1 Add Nuclease P1 (37°C, 2h) Oligo->NucleaseP1 Phosphatase Add Alkaline Phosphatase (37°C, 1h) NucleaseP1->Phosphatase Heat Heat Inactivation (95°C, 5min) Phosphatase->Heat LCMS LC-MS Analysis Heat->LCMS Result Detection of This compound LCMS->Result

Conclusion

The validation of this compound incorporation into oligonucleotides requires a multi-faceted analytical approach. While its use as a 5'-protecting group deviates from the standard DMT-based phosphoramidite chemistry, its successful incorporation can be unequivocally confirmed through a combination of HPLC for purity assessment, mass spectrometry for molecular weight determination, and enzymatic digestion followed by LC-MS for structural verification. By following the detailed protocols and considering the comparative data presented in this guide, researchers can ensure the quality and integrity of their modified oligonucleotides, paving the way for their successful application in research and development.

References

A Comparative Analysis of Cytidine Analogs for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapeutics is a cornerstone of modern medicine, and nucleoside analogs, particularly cytidine analogs, have emerged as a critically important class of antiviral agents. These molecules mimic natural cytidine, enabling them to be incorporated into viral RNA or DNA, where they can disrupt replication through various mechanisms, including chain termination and lethal mutagenesis.[1][2][3][4][5] This guide provides a comparative overview of prominent cytidine analogs that have been investigated for their antiviral properties, presenting key experimental data, detailed methodologies for their evaluation, and visual representations of their mechanisms of action to aid researchers in the pursuit of novel antiviral therapies.

Data Presentation: A Comparative Look at Efficacy and Safety

The antiviral activity and cytotoxicity of cytidine analogs are crucial parameters in assessing their therapeutic potential. The half-maximal effective concentration (EC50) indicates the concentration of a drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) represents the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), calculated as the ratio of CC50 to EC50, is desirable, as it indicates a wide therapeutic window.

The following tables summarize the reported in vitro antiviral activities and cytotoxicities of several key cytidine analogs against a range of viruses. It is important to note that these values can vary depending on the specific virus strain, cell line, and experimental conditions used in the assay.

Cytidine AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Gemcitabine MERS-CoVVero1.2>300>250[3]
SARS-CoVVero---[3]
Zika Virus----[3]
HCV----[3]
Poliovirus----[3]
Influenza A Virus----[3]
HIV----[3]
Lamivudine (3TC) HIV-1PBM---[6]
HBV-0.0004>100>250000
Emtricitabine (FTC) HIV-1PBM---[6]
HBV----
Molnupiravir (EIDD-2801) SARS-CoV-2Vero3.50>16.5>4.7[3]
Influenza A (H1N1)-5.80--[3]
Influenza A (H3N2)-7.30--[3]
Influenza B-3.40--[3]
DENV-2-3.95--[3]
2'-C-Methylcytidine HCVHuh-71.23>100>81
Dengue Virus----
Yellow Fever Virus----
4'-Azidocytidine HCVHuh-7---[7]
Dengue Virus----[7]
Respiratory Syncytial Virus (RSV)----[7]
5-Nitrocytidine Poliovirus (PV)HeLa S3->76% viability at tested concentrations-
Coxsackievirus B3 (CVB3)HeLa S3->76% viability at tested concentrations-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes in the study of cytidine analogs.

Cellular Activation of Cytidine Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Cytidine_Analog Cytidine Analog (Prodrug) Cytidine_Analog_in Cytidine Analog Cytidine_Analog->Cytidine_Analog_in Nucleoside Transporter Analog_MP Analog Monophosphate Cytidine_Analog_in->Analog_MP Deoxycytidine Kinase (dCK) or Uridine-Cytidine Kinase (UCK) Analog_DP Analog Diphosphate Analog_MP->Analog_DP UMP-CMP Kinase Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Nucleoside Diphosphate Kinase (NDPK) Viral_Polymerase Viral RNA/DNA Polymerase or Reverse Transcriptase Analog_TP->Viral_Polymerase Viral_Genome_Replication Viral Genome Replication Viral_Polymerase->Viral_Genome_Replication Chain_Termination Chain Termination or Lethal Mutagenesis Viral_Polymerase->Chain_Termination

Caption: Cellular activation pathway of cytidine analogs.

Experimental Workflow for Plaque Reduction Assay Start Start Prepare_Cells Seed susceptible host cells in multi-well plates Start->Prepare_Cells Cell_Monolayer Incubate to form a confluent monolayer Prepare_Cells->Cell_Monolayer Infect_Cells Infect cell monolayers with virus-drug mixture Cell_Monolayer->Infect_Cells Prepare_Virus Prepare serial dilutions of virus stock Incubate_Virus_Drug Incubate virus dilutions with drug dilutions Prepare_Virus->Incubate_Virus_Drug Prepare_Drug Prepare serial dilutions of cytidine analog Prepare_Drug->Incubate_Virus_Drug Incubate_Virus_Drug->Infect_Cells Adsorption Allow virus adsorption Infect_Cells->Adsorption Overlay Add semi-solid overlay (e.g., agar, methylcellulose) Adsorption->Overlay Incubate_Plates Incubate plates to allow plaque formation Overlay->Incubate_Plates Stain_and_Count Stain cells and count plaques Incubate_Plates->Stain_and_Count Calculate_EC50 Calculate EC50 value Stain_and_Count->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a plaque reduction assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of antiviral compounds. Below are methodologies for key assays cited in the evaluation of cytidine analogs.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and for quantifying the antiviral activity of a compound.[1][2][8]

Materials:

  • Susceptible host cell line

  • Complete growth medium

  • Virus stock of known titer

  • Cytidine analog to be tested

  • Multi-well cell culture plates (e.g., 6- or 12-well)

  • Semi-solid overlay medium (e.g., containing 1% agarose or methylcellulose in growth medium)

  • Staining solution (e.g., crystal violet in methanol/water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the susceptible host cells into multi-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of the cytidine analog in growth medium.

  • Virus Dilution and Treatment: Prepare a dilution of the virus stock that will produce a countable number of plaques (typically 50-100 plaques per well). Mix the virus dilution with each concentration of the cytidine analog and incubate for a specified period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: Gently remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium. The overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a suitable staining solution (e.g., 0.1% crystal violet). Living cells will take up the stain, while areas of cell death (plaques) will remain clear. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the ability of the activated triphosphate form of a cytidine analog to inhibit the activity of a viral RNA-dependent RNA polymerase.[4][9][10][11][12]

Materials:

  • Purified recombinant viral RdRp enzyme

  • RNA template and primer

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is typically radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled

  • Triphosphate form of the cytidine analog

  • Reaction buffer containing appropriate salts (e.g., MgCl₂), a reducing agent (e.g., DTT), and a non-ionic detergent

  • Quenching solution (e.g., EDTA)

  • Method for product analysis (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography, or a filter-binding assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the reaction buffer, RNA template/primer, a mixture of three unlabeled rNTPs, and the labeled rNTP.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the cytidine analog to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution containing a high concentration of EDTA.

  • Product Analysis:

    • Gel-based analysis: Separate the reaction products by denaturing PAGE. Visualize the radiolabeled RNA products by autoradiography. Inhibition is observed as a decrease in the amount of full-length product.

    • Filter-binding assay: Spot the reaction mixture onto a filter membrane that binds nucleic acids. Wash the filter to remove unincorporated labeled rNTPs. Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of the analog triphosphate. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Reverse Transcriptase (RT) Inhibition Assay

This assay is specific for retroviruses and measures the inhibition of the viral reverse transcriptase, which synthesizes DNA from an RNA template.[13][14][15][16]

Materials:

  • Purified recombinant viral reverse transcriptase

  • RNA or DNA template and a DNA primer

  • Deoxyribonucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), one of which is typically radiolabeled (e.g., [α-³²P]dTTP) or fluorescently labeled

  • Triphosphate form of the cytidine analog

  • Reaction buffer

  • Method for product analysis (as described for the RdRp assay)

Procedure: The procedure is analogous to the RdRp inhibition assay, with the key differences being the use of a reverse transcriptase enzyme, dNTPs instead of rNTPs, and a template-primer complex suitable for the RT enzyme. The data analysis to determine the IC50 value is the same.

References

The Performance of 5'-O-Benzoylcytidine in DNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of automated solid-phase DNA synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and overall efficiency. For cytidine, the N4-benzoyl protecting group, found in 5'-O-Benzoylcytidine (Bz-dC), has been a long-standing component of standard synthesis protocols. However, the emergence of alternative protecting groups has prompted a re-evaluation of its performance. This guide provides a comprehensive comparison of this compound with its primary alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of DNA synthesis reagents.

Executive Summary

This compound remains a robust and widely used protecting group for DNA synthesis, compatible with standard phosphoramidite chemistry on various platforms. Its performance is well-characterized, offering reliable, albeit slower, deprotection schedules. The primary alternative, 5'-O-Acetylcytidine (Ac-dC), presents a significant advantage in terms of deprotection speed and milder conditions, making it particularly suitable for the synthesis of sensitive and modified oligonucleotides. While the coupling efficiencies of both are comparable, the choice between Bz-dC and its alternatives often hinges on the desired deprotection strategy and the nature of the final oligonucleotide product.

Comparative Performance Data

The selection of a cytidine protecting group directly impacts several key performance indicators in DNA synthesis: coupling efficiency, deprotection time, and the purity of the final oligonucleotide. Below is a summary of the comparative performance of this compound against its main alternative, 5'-O-Acetylcytidine.

Performance MetricThis compound (Bz-dC)5'-O-Acetylcytidine (Ac-dC)Isobutyryl-dC (iBu-dC)
Coupling Efficiency High (>98%)High (>98%)High (>98%)
Deprotection Time Standard (e.g., 6-8 hours with ammonium hydroxide at 55°C)Ultra-fast (5-10 minutes with AMA at 65°C)Intermediate
Deprotection Conditions Harsher (Ammonium hydroxide, elevated temperatures)Milder (Ammonium hydroxide/Methylamine (AMA), Potassium carbonate in methanol)Standard to Mild
Side Reactions Potential for transamination with certain amine-based deprotection reagentsAvoids transamination observed with Bz-dCReduced transamination compared to Bz-dC
Compatibility Standard DNA synthesis, robust sequencesSensitive/modified oligonucleotides, high-throughput synthesisGeneral purpose

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the performance of different protecting groups. The following sections outline the general protocols for oligonucleotide synthesis and deprotection using Bz-dC and Ac-dC.

Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

This cycle is applicable to most automated DNA synthesizers (e.g., ABI 394, MerMade, Dr. Oligo) and is used for both Bz-dC and Ac-dC phosphoramidites.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: Activation of the incoming phosphoramidite (Bz-dC or Ac-dC) with an activator (e.g., 1H-tetrazole, DCI) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

The cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection Protocols

Standard Deprotection for this compound (Bz-dC):

  • Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at 55°C for 6-8 hours. This cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from cytidine, as well as the protecting groups from the other bases and the phosphate backbone.

UltraFAST Deprotection for 5'-O-Acetylcytidine (Ac-dC):

  • Cleavage and Deprotection: The solid support is treated with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 5-10 minutes.[1][2] This rapid procedure cleaves the oligonucleotide and removes all protecting groups. It is crucial to use Ac-dC with this method to prevent base modification that can occur with Bz-dC.[1][2]

UltraMILD Deprotection for Sensitive Oligonucleotides (using Ac-dC):

  • Cleavage and Deprotection: For oligonucleotides containing base-labile modifications, deprotection can be carried out using 0.05 M potassium carbonate in methanol at room temperature for 4 hours (with phenoxyacetic anhydride capping) or overnight (with standard acetic anhydride capping).[1]

Visualization of Key Processes

DNA Synthesis Cycle Workflow

DNA_Synthesis_Cycle start Start Cycle deblock Deblocking (DMT Removal) start->deblock couple Coupling (Phosphoramidite Addition) deblock->couple cap Capping (Terminate Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize end_cycle End Cycle oxidize->end_cycle end_cycle->start Repeat for next base

Caption: The four-step cycle of automated phosphoramidite DNA synthesis.

Deprotection Strategy Decision Tree

Deprotection_Strategy start Oligonucleotide Synthesized is_sensitive Sensitive Modifications? start->is_sensitive use_bz_dc Use Bz-dC (Standard Deprotection) is_sensitive->use_bz_dc No use_ac_dc Use Ac-dC is_sensitive->use_ac_dc Yes fast_deprotection Fast Deprotection Needed? use_ac_dc->fast_deprotection ultramild UltraMILD Deprotection (K2CO3/MeOH) use_ac_dc->ultramild For very sensitive oligos ultrafast UltraFAST Deprotection (AMA) fast_deprotection->ultrafast Yes standard_ac Standard Deprotection (Ammonium Hydroxide) fast_deprotection->standard_ac No

Caption: Decision tree for selecting a cytidine protecting group and deprotection strategy.

Conclusion

This compound is a reliable and effective protecting group for routine DNA synthesis, with a well-established performance profile. However, for applications requiring rapid synthesis cycles, high throughput, or the incorporation of sensitive modifications, 5'-O-Acetylcytidine offers significant advantages. The "UltraFAST" deprotection protocol, enabled by Ac-dC, dramatically reduces synthesis time without compromising quality.[1][2] The choice between these protecting groups should be guided by the specific requirements of the synthesis, including the nature of the target oligonucleotide and the desired process efficiency. As DNA synthesis technologies continue to advance, the development and adoption of more efficient protecting group strategies will be crucial for meeting the increasing demands of research and therapeutic applications.

References

A Head-to-Head Comparison of the Antiviral Potency of 5'-O-Benzoylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – A comprehensive analysis of the antiviral potency of various 5'-O-Benzoylcytidine derivatives reveals significant variations in efficacy, highlighting key structural modifications that enhance their activity against HIV and Hepatitis B viruses. This guide provides a detailed comparison of these derivatives, supported by experimental data, to inform researchers and drug development professionals in the field of antiviral therapeutics.

Quantitative Data Summary

The antiviral activity and cytotoxicity of a series of N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine (D2FC) and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) analogues were evaluated. The tables below summarize the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (CC50) in MT-2 cells for anti-HIV-1 activity and HepAD38 cells for anti-HBV activity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also presented.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of N4-Benzoyl-D-2',3'-dideoxy-5-fluorocytidine (D2FC) Derivatives in MT-2 Cells

CompoundN4-SubstituentEC50 (µM)CC50 (µM)SI
D-D2FC (Parent) H1.4 ± 0.3>100>71
1 Benzoyl0.21 ± 0.04>100>476
2 p-Fluorobenzoyl0.06 ± 0.01>100>1667
3 p-Chlorobenzoyl0.04 ± 0.01>100>2500
4 p-Bromobenzoyl0.03 ± 0.01>100>3333
5 p-Iodobenzoyl0.03 ± 0.01 >100>3333

Table 2: Anti-HBV Activity of N4-p-Halobenzoyl-D-2',3'-dideoxy-5-fluorocytidine (D2FC) and D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) Derivatives in HepAD38 Cells

CompoundN4-SubstituentEC50 (µM)
D-D2FC (Parent) H0.11 ± 0.02
2 p-Fluorobenzoyl0.09 ± 0.02
3 p-Chlorobenzoyl0.07 ± 0.01
4 p-Bromobenzoyl0.06 ± 0.01
5 p-Iodobenzoyl0.05 ± 0.01
D-D4FC (Parent) H0.08 ± 0.01
6 p-Fluorobenzoyl0.07 ± 0.01
7 p-Chlorobenzoyl0.06 ± 0.01
8 p-Bromobenzoyl0.05 ± 0.01
9 p-Iodobenzoyl0.06 ± 0.01

The data clearly indicates that N4-acylation, particularly with halogenated benzoyl groups, significantly enhances the anti-HIV-1 potency of D2FC derivatives without a corresponding increase in cytotoxicity. Notably, N4-p-iodobenzoyl-D2FC emerged as the most potent and selective anti-HIV-1 agent, showing a 46-fold increase in potency compared to the parent D-D2FC.[1] All tested N4-p-halobenzoyl D2FC and D4FC derivatives demonstrated equal or greater potency against HBV than their parent compounds.[1]

Experimental Protocols

Anti-HIV-1 Assay in MT-2 Cells

The antiviral activity against HIV-1 was determined using the MT-2 cell line, which is an HTLV-I immortalized T-cell line susceptible to HIV infection. The assay measures the inhibition of virus-induced cytopathic effects (CPE).

  • Cell Preparation: MT-2 cells are propagated in RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Varying concentrations of the test compounds are added to the wells.

  • Infection: A standard inoculum of HIV-1 (such as the NL4-3 strain) is added to the wells containing the cells and test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.

  • Data Collection: After a set incubation period (typically 3-5 days), the extent of CPE is determined microscopically. Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTT assay) to quantify the protective effect of the compound.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits HIV-1 induced CPE by 50%. The CC50 is determined by assessing the viability of uninfected MT-2 cells in the presence of the compound.

Anti-HBV Assay in HepAD38 Cells

The antiviral activity against HBV was evaluated using the HepAD38 cell line, a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

  • Cell Culture: HepAD38 cells are maintained in DMEM/F-12 medium supplemented with fetal bovine serum, penicillin, streptomycin, and tetracycline to suppress HBV replication.

  • Induction of HBV Replication: To initiate the assay, tetracycline is removed from the culture medium, allowing for the expression of the HBV pregenomic RNA and subsequent viral replication.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds in tetracycline-free medium.

  • Sample Collection: After a defined period (e.g., 7-9 days), the cell culture supernatant is collected to measure the amount of extracellular HBV DNA.

  • DNA Quantification: HBV DNA is quantified using real-time PCR.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to untreated control cells.

Visualizing the Mechanism of Action

The antiviral activity of these nucleoside analogues is contingent on their intracellular conversion to the active triphosphate form. This process, known as anabolic phosphorylation, is a critical step in their mechanism of action.

Antiviral_Nucleoside_Analog_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication Prodrug This compound Derivative (Prodrug) Nucleoside_Analog Nucleoside Analog Prodrug->Nucleoside_Analog Cellular Uptake & Esterase Cleavage Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Cellular Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Triphosphate Analog Diphosphate->Triphosphate Cellular Kinase Viral_Polymerase Viral Reverse Transcriptase / Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination & Inhibition of Viral DNA/RNA Synthesis Viral_Polymerase->Chain_Termination

Caption: Intracellular activation pathway of this compound derivatives.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5'-O-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 5'-O-Benzoylcytidine, a modified nucleoside used in synthetic chemistry.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, and avoid the formation of dust.[1][2] In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

General Disposal Principles

While some safety data sheets (SDS) for similar benzoyl-protected cytidine compounds suggest that they are not classified as hazardous waste for transportation purposes[1], it is imperative to adhere to the comprehensive chemical waste guidelines established by your institution and local regulatory bodies.[1][3] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of waste.[1] As a best practice, all chemical waste, regardless of its perceived hazard level, should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[3][4][5][6]

Key Principles:

  • Do Not Dispose Down the Drain: Unless explicitly permitted by your EHS department for specific non-hazardous materials, do not dispose of this compound or its solutions down the sink.[4][7]

  • Segregate Waste: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[1][3][4]

  • Use Appropriate Containers: Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][4][6][7] The original container may be suitable if it is in good condition.[3][4]

  • Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[3][6][7] Do not use abbreviations or chemical formulas.[7]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Designate a specific, compatible container for the collection of solid this compound waste.

    • For solutions containing this compound, use a compatible liquid waste container.

    • Keep the waste container closed at all times, except when adding waste.[3][6][7]

  • Labeling the Waste Container:

    • As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department to the container.[6][7]

    • Fill out the label completely, including the names of all constituents and their approximate percentages.[3][6]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[5][7]

    • Ensure the storage area is away from drains and incompatible chemicals.[6]

  • Arranging for Disposal:

    • Once the waste container is full or you are no longer generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[3][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal or pH requirements for neutralization, available in the provided search results for this compound. The disposal guidelines are procedural.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe container Select a Compatible and Sealable Waste Container ppe->container label Label Container with 'HAZARDOUS WASTE' and Contents container->label storage Store in Designated Satellite Accumulation Area label->storage segregate Segregate from Incompatible Chemicals storage->segregate pickup Container Full or No Longer in Use? segregate->pickup request Submit Waste Pickup Request to EHS pickup->request Yes continue_collecting Continue Collecting Waste pickup->continue_collecting No end End: Waste Disposed of by EHS request->end continue_collecting->storage

Disposal workflow for this compound.

References

Personal protective equipment for handling 5'-O-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5'-O-Benzoylcytidine was not available. The following information is synthesized from the SDS of structurally similar compounds, namely N4-Benzoylcytidine and N4-Benzoyl-2'-deoxycytidine, and general guidelines for handling nucleoside analogs. Researchers should handle this compound with caution and perform a thorough risk assessment based on the available data.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

While detailed toxicological properties of this compound have not been thoroughly investigated, based on data from related compounds, it should be treated as a potentially hazardous substance. The primary hazards are associated with inhalation, skin contact, and eye contact.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1]
Hand Protection Wear compatible chemical-resistant gloves, such as nitrile gloves. For prolonged or high-risk procedures, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or impervious clothing should be worn.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when working with the solid compound outside of a certified chemical fume hood or when aerosols may be generated.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3]

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.

Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A stepwise workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including the compound, solvents, glassware, and waste containers.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of dust.

    • When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.

    • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area and prevent entry. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Decision Tree

Disposal Decision Tree for this compound Waste Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Unused Compound, Contaminated Labware Liquid Waste Liquid Waste Waste Generated->Liquid Waste Solutions Contaminated PPE Contaminated PPE Waste Generated->Contaminated PPE Gloves, Coats, etc. Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Solid Waste Container2 Solid Waste Container Contaminated PPE->Solid Waste Container2 Hazardous Waste Disposal Hazardous Waste Disposal Solid Waste Container->Hazardous Waste Disposal Liquid Waste Container->Hazardous Waste Disposal Solid Waste Container2->Hazardous Waste Disposal

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect unused this compound and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid compound in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated PPE: Dispose of all used gloves, lab coats, and other disposable PPE in a designated solid hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the contents, including the full chemical name "this compound," and the appropriate hazard warnings.

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.